molecular formula C8H12CuMnN4S8 B14648517 Mancopper CAS No. 53988-93-5

Mancopper

Cat. No.: B14648517
CAS No.: 53988-93-5
M. Wt: 539.2 g/mol
InChI Key: JOXAXMBQVHFGQT-UHFFFAOYSA-J
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Description

Mancopper is a useful research compound. Its molecular formula is C8H12CuMnN4S8 and its molecular weight is 539.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53988-93-5

Molecular Formula

C8H12CuMnN4S8

Molecular Weight

539.2 g/mol

IUPAC Name

copper;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/2C4H8N2S4.Cu.Mn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4

InChI Key

JOXAXMBQVHFGQT-UHFFFAOYSA-J

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Cu+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of Mancopper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancopper is a coordination complex fungicide belonging to the ethylene (B1197577) bis(dithiocarbamate) (EBDC) group. It is a mixed-metal complex containing both manganese and copper ions coordinated to the ethylene bis(dithiocarbamate) ligand. This guide provides a comprehensive overview of the synthesis and structural characterization of this compound, tailored for professionals in research, and drug development. While this compound is primarily recognized for its application in agriculture as a broad-spectrum fungicide, the study of its synthesis and structure provides valuable insights into the coordination chemistry of mixed-metal complexes and their potential applications beyond agriculture.

Synthesis of this compound

The synthesis of this compound is typically achieved through a co-precipitation reaction involving water-soluble salts of manganese and copper with a soluble salt of ethylene bis(dithiocarbamate). The general synthetic approach is based on the reaction of a mixture of manganese(II) and copper(II) salts with an aqueous solution of a salt of ethylene bis(dithiocarbamate), such as the sodium or ammonium (B1175870) salt.

General Reaction Scheme

The fundamental reaction for the formation of the ethylene bis(dithiocarbamate) ligand involves the reaction of ethylenediamine (B42938) with carbon disulfide in the presence of a base. Subsequently, this ligand solution is reacted with a mixture of manganese and copper salts to precipitate the insoluble this compound complex.

Step 1: Formation of the Ethylene bis(dithiocarbamate) Salt

Synthesis_Step1 Ethylenediamine Ethylenediamine EBDC_Salt Soluble Ethylene bis(dithiocarbamate) Salt (e.g., Nabam or Amobam) Ethylenediamine->EBDC_Salt + 2 CS2 CS2 Carbon Disulfide CS2->EBDC_Salt Base Base (e.g., NaOH or NH4OH) Base->EBDC_Salt in aqueous solution

Caption: Formation of the soluble ethylene bis(dithiocarbamate) salt.

Step 2: Co-precipitation of this compound

Synthesis_Step2 EBDC_Salt Soluble Ethylene bis(dithiocarbamate) Salt This compound This compound Precipitate EBDC_Salt->this compound Metal_Salts Aqueous Solution of Manganese(II) and Copper(II) Salts (e.g., MnSO4 and CuSO4) Metal_Salts->this compound Co-precipitation

Caption: Co-precipitation of the this compound complex.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on methods described for the synthesis of mixed-metal ethylene bis(dithiocarbamate) complexes. Researchers should optimize the molar ratios of the metal salts to achieve the desired copper-to-manganese ratio in the final product.

Materials:

  • Ethylenediamine

  • Carbon disulfide

  • Sodium hydroxide (B78521) (or ammonium hydroxide)

  • Manganese(II) sulfate (B86663) (MnSO₄)

  • Copper(II) sulfate (CuSO₄)

  • Distilled water

Procedure:

  • Preparation of the Ethylene bis(dithiocarbamate) Solution (Nabam):

    • In a well-ventilated fume hood, slowly add carbon disulfide to a cooled aqueous solution of ethylenediamine and sodium hydroxide.

    • The reaction is exothermic and should be controlled by cooling in an ice bath.

    • Stir the mixture until the reaction is complete, resulting in a clear solution of disodium (B8443419) ethylene bis(dithiocarbamate) (Nabam).

  • Preparation of the Mixed-Metal Salt Solution:

    • Prepare an aqueous solution containing the desired molar ratio of manganese(II) sulfate and copper(II) sulfate.

  • Co-precipitation of this compound:

    • Slowly add the mixed-metal salt solution to the stirred Nabam solution.

    • A precipitate of this compound will form immediately.

    • Continue stirring for a specified period to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the precipitate thoroughly with distilled water to remove any unreacted salts and byproducts.

    • Dry the resulting this compound powder under vacuum or at a low temperature to avoid decomposition.

Structural Characterization of this compound

The structural characterization of this compound involves a combination of analytical techniques to determine its elemental composition, the coordination environment of the metal ions, and its overall structure. Due to its polymeric and likely amorphous or poorly crystalline nature, obtaining a single-crystal X-ray diffraction structure is challenging. Therefore, a combination of spectroscopic and analytical methods is crucial for its characterization.

Elemental Analysis

Elemental analysis is a fundamental technique to determine the weight percentages of carbon, hydrogen, nitrogen, sulfur, manganese, and copper in the this compound complex. This data is essential to confirm the empirical formula and the ratio of the different components.

ElementTheoretical % (for C₈H₁₂CuMnN₄S₈)
Carbon (C)17.82
Hydrogen (H)2.24
Copper (Cu)11.78
Manganese (Mn)10.18
Nitrogen (N)10.39
Sulfur (S)47.58

Note: The actual elemental composition may vary depending on the specific synthesis conditions and the ratio of manganese to copper salts used.

X-ray Diffraction (XRD)

Powder X-ray diffraction is used to assess the crystallinity of the this compound product. While a well-defined crystal structure may not be obtainable, XRD can indicate whether the material is amorphous or crystalline and can be used for phase identification if crystalline phases are present.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool to identify the functional groups present in the this compound complex and to understand the coordination of the dithiocarbamate (B8719985) ligand to the metal ions.

Key IR Spectral Features of Dithiocarbamate Complexes:

Wavenumber (cm⁻¹)AssignmentSignificance
~1500ν(C-N)The position of this band provides information about the C-N bond order. A higher frequency compared to the free ligand indicates a significant double-bond character, suggesting delocalization of the nitrogen lone pair into the C-S bonds upon coordination.
~1000ν(C-S)The presence of a single band in this region is indicative of a bidentate coordination of the dithiocarbamate ligand.
~300-400ν(M-S)These bands in the far-IR region correspond to the metal-sulfur stretching vibrations, confirming the coordination of the sulfur atoms to the copper and manganese ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex. The spectra of dithiocarbamate complexes typically show intense bands in the UV region due to intraligand π → π* transitions. Charge transfer bands (ligand-to-metal or metal-to-ligand) and d-d transitions of the metal ions may be observed in the visible region, which contribute to the color of the complex.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized this compound sample.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_data Data Analysis & Interpretation Synthesis This compound Synthesis EA Elemental Analysis Synthesis->EA XRD X-ray Diffraction Synthesis->XRD IR IR Spectroscopy Synthesis->IR UVVis UV-Vis Spectroscopy Synthesis->UVVis Composition Determine Elemental Composition EA->Composition Crystallinity Assess Crystallinity XRD->Crystallinity Coordination Identify Coordination Modes IR->Coordination Electronic Analyze Electronic Transitions UVVis->Electronic Structure Propose Structure Composition->Structure Crystallinity->Structure Coordination->Structure Electronic->Structure

Caption: A typical experimental workflow for this compound characterization.

Conclusion

The synthesis of this compound is a relatively straightforward co-precipitation process, yet the precise control of the metal stoichiometry and the resulting structural properties require careful optimization of reaction conditions. Due to its likely polymeric and amorphous nature, the structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques rather than single-crystal X-ray diffraction. A thorough characterization using elemental analysis, IR, and UV-Vis spectroscopy provides crucial information on the composition, coordination environment, and electronic structure of this important mixed-metal fungicidal complex. This in-depth understanding is vital for quality control in its production and for exploring potential new applications in materials science and drug development.

Mancopper: A Technical Guide to a Broad-Spectrum Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancopper is a widely utilized contact fungicide, valued for its broad-spectrum efficacy against a variety of fungal and bacterial diseases in agricultural applications. It is not a singular chemical entity but rather a complex mixture of the manganese and copper salts of ethylenebis(dithiocarbamate) (B1227036). This technical guide provides an in-depth overview of this compound, including its chemical composition, mode of action, and relevant experimental methodologies for its analysis.

Chemical Identity and Composition

This compound is chemically described as a mixed metal complex of ethylenebis(dithiocarbamate) containing manganese and copper.[1] It is classified as a mixture, and its components include Maneb (manganese ethylenebisdithiocarbamate) and Cupreb (copper ethylenebisdithiocarbamate).[2][3]

IdentifierValueSource
CAS Registry Number 53988-93-5[4][5]
IUPAC Name ethylenebis(dithiocarbamate) mixed metal complex containing c. 13.7% manganese and c. 4% copper[1][6]
Molecular Formula C8H12CuMnN4S8[7][8]
Synonyms Dithane C-90, Carbamodithioic acid, 1,2-ethanediylbis-, copper-manganese (B8546573) complex[2][7][9]

The structural basis of this compound is the ethylenebis(dithiocarbamate) ligand, which chelates with manganese (Mn²⁺) and copper (Cu²⁺) ions.

G cluster_ligand Ethylenebis(dithiocarbamate) Ligand cluster_complex This compound Complex (Simplified) S1 S⁻ C1 C C1->S1 S2 S C1->S2 N1 N C1->N1 H1 H N1->H1 CH2_1 CH₂ N1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 N2 N CH2_2->N2 H2 H N2->H2 C2 C N2->C2 S3 S⁻ C2->S3 S4 S C2->S4 Mn Mn²⁺ L1_S1 S Mn->L1_S1 L1_S3 S Mn->L1_S3 Cu Cu²⁺ L2_S1 S Cu->L2_S1 L2_S3 S Cu->L2_S3 Ligand1 ... L1_S1->Ligand1 L1_S3->Ligand1 Ligand2 ... L2_S1->Ligand2 L2_S3->Ligand2

Caption: Chemical structure of the ethylenebis(dithiocarbamate) ligand and a simplified representation of its coordination with manganese and copper ions in the this compound complex.

Mode of Action

This compound is a multi-site, contact fungicide, which means it acts on the surface of plants to prevent fungal spore germination and penetration.[1][10] This multi-site activity is a key advantage, as it significantly lowers the risk of fungi developing resistance.[11][12] The fungicidal activity of dithiocarbamates like those in this compound is attributed to their ability to chelate with metal cations and their metabolism to isothiocyanates. These isothiocyanates react with and inactivate vital sulfhydryl (-SH) groups within fungal enzymes, disrupting cellular respiration and other critical biochemical processes.[5][10][11]

The copper component of this compound also contributes to its fungicidal and bactericidal properties. Copper ions can denature proteins and enzymes in pathogens they come into contact with on the plant surface.[13][14] The combination of mancozeb (B1675947) and copper can enhance efficacy, with the dithiocarbamate (B8719985) component potentially increasing the penetration of copper into microbial cells.[1]

G cluster_Mancozeb Mancozeb Component cluster_Copper Copper Component Mancozeb Mancozeb Isothiocyanate Conversion to Isothiocyanate Mancozeb->Isothiocyanate SH_group Sulfhydryl (-SH) Groups in Fungal Enzymes Isothiocyanate->SH_group Reacts with Inactivation Enzyme Inactivation SH_group->Inactivation FungalCell Fungal Cell Inactivation->FungalCell Disrupts Respiration & Metabolism Copper Copper Ions (Cu²⁺) Proteins Fungal Proteins and Enzymes Copper->Proteins Contacts Denaturation Denaturation Proteins->Denaturation Denaturation->FungalCell Causes Cellular Damage

Caption: Simplified signaling pathway illustrating the multi-site mode of action of this compound's components on a fungal cell.

Experimental Protocols

The following provides a generalized workflow for the quantitative analysis of the metallic components in this compound, based on established analytical chemistry principles.

Protocol: Determination of Manganese and Copper Content

This protocol outlines a method for determining the percentage of manganese and copper in a this compound formulation using Flame Atomic Absorption Spectrometry (FAAS), a common technique for elemental analysis.

1. Sample Preparation and Digestion:

  • Accurately weigh a known amount of the this compound sample.

  • Transfer the sample to a digestion vessel.

  • Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).

  • Digest the sample using a microwave-assisted digestion system to break down the organic matrix and bring the metals into solution. This ensures all metal ions are available for analysis.

2. Sample Dilution:

  • After cooling, quantitatively transfer the digested sample to a volumetric flask.

  • Dilute the sample to a known volume with deionized water.

  • Further dilutions may be necessary to bring the concentration of manganese and copper within the linear working range of the FAAS instrument.

3. FAAS Analysis:

  • Prepare a series of standard solutions of known manganese and copper concentrations.

  • Aspirate the standards and the prepared sample solutions into the flame of the AAS instrument.

  • Measure the absorbance of each solution at the specific wavelength for manganese and copper.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of manganese and copper in the sample solutions from the calibration curve.

4. Calculation:

  • Calculate the percentage of manganese and copper in the original this compound sample based on the measured concentrations, dilution factors, and the initial sample weight.

G Start Start Weigh Weigh this compound Sample Start->Weigh Digest Microwave-Assisted Acid Digestion Weigh->Digest Dilute Quantitative Dilution Digest->Dilute FAAS Flame Atomic Absorption Spectrometry (FAAS) Analysis Dilute->FAAS Prepare_Standards Prepare Mn/Cu Standard Solutions Prepare_Standards->FAAS Calibrate Generate Calibration Curve FAAS->Calibrate Calculate Calculate % Mn and % Cu in Original Sample Calibrate->Calculate End End Calculate->End

Caption: Experimental workflow for the determination of manganese and copper content in a this compound sample.

Quantitative Data Summary

ParameterValueReference
Manganese Content ~13.7%[1][6]
Copper Content ~4%[1][6]
FRAC Code M:03 (Mancozeb component)[1]

Conclusion

This compound remains a significant tool in disease management due to its broad-spectrum, multi-site mode of action, which effectively controls a wide range of pathogens while mitigating the development of resistance. Its chemical nature as a complex of ethylenebis(dithiocarbamate) with manganese and copper underpins its fungicidal and bactericidal properties. The analytical methods outlined provide a basis for the quality control and further research into this important agricultural product. This technical guide serves as a foundational resource for professionals in the fields of agricultural science, crop protection, and drug development.

References

Mancopper (CAS 53988-93-5): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancopper (CAS 53988-93-5) is a broad-spectrum fungicide belonging to the ethylenebis(dithiocarbamate) (B1227036) class of compounds. It is a coordination complex of manganese and copper, leveraging the synergistic multi-site inhibitory action of both metals to effectively control a wide range of fungal pathogens. This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and proposed mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. The information is intended to support research, development, and safety assessment activities involving this fungicide.

Chemical and Physical Properties

This compound is a complex mixture whose precise physical properties can vary depending on the manufacturing process. However, available data and information on related compounds allow for a general characterization.

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 53988-93-5[1][2]
Molecular Formula C₈H₁₂CuMnN₄S₈[3]
Molecular Weight 539.212 g/mol [1]
Appearance Physical state and color may vary.
Boiling Point 308.2 °C at 760 mmHg[1]
Melting Point Not available[1]
Flash Point 140.2 °C[1]
Solubility Low solubility in water and organic solvents.[4]
Decomposition Decomposes on heating or in the presence of moisture.[5]

Synthesis

The industrial synthesis of this compound involves the reaction of a manganese and zinc ethylenebis(dithiocarbamate) complex (mancozeb) with a copper salt, typically copper sulfate (B86663) or copper oxychloride.[2] The resulting product is a coordination complex where copper and manganese ions are bound to the dithiocarbamate (B8719985) ligand.

Experimental Protocol: General Synthesis of Mancozeb (B1675947) (Precursor)

While a specific protocol for this compound is not publicly detailed, the synthesis of its precursor, mancozeb, provides a foundational understanding. The following is a generalized procedure based on patent literature:[6]

  • Nabam (B31027) Formation: Carbon disulfide and ethylene (B1197577) diamine are reacted in the presence of a base to form the sodium salt of ethylenebis(dithiocarbamic acid) (nabam).

  • Maneb (B1676018) Precipitation: An aqueous solution of a manganese salt (e.g., manganese sulfate) is added to the nabam solution to precipitate manganese ethylenebis(dithiocarbamate) (maneb).

  • Complexation with Zinc: The maneb precipitate is then treated with a zinc salt (e.g., zinc sulfate) to form the mancozeb complex.

  • Filtration and Drying: The resulting mancozeb is filtered, washed, and dried.

To produce this compound, the mancozeb complex would then be further reacted or blended with a copper salt under controlled conditions to achieve the desired copper and manganese content.[2]

Diagram 1: Generalized Synthesis Workflow for this compound

G CS2 Carbon Disulfide React1 Reaction CS2->React1 EDA Ethylene Diamine EDA->React1 Base Base Base->React1 Mn_Salt Manganese Salt (e.g., MnSO4) React2 Precipitation Mn_Salt->React2 Zn_Salt Zinc Salt (e.g., ZnSO4) React3 Complexation Zn_Salt->React3 Cu_Salt Copper Salt (e.g., CuSO4) React4 Blending/Reaction Cu_Salt->React4 Nabam Nabam Solution React1->Nabam Maneb Maneb React2->Maneb Mancozeb Mancozeb React3->Mancozeb This compound This compound React4->this compound Nabam->React2 Maneb->React3 Mancozeb->React4

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound is a multi-site contact fungicide, meaning it acts on multiple metabolic pathways within the fungal cell, which significantly reduces the likelihood of resistance development.[2][5] Its fungicidal activity is attributed to the combined effects of the dithiocarbamate ligand and the copper and manganese ions.

The dithiocarbamate component, upon metabolism, is thought to convert to an isothiocyanate, which inactivates sulfhydryl (-SH) groups in amino acids, proteins, and enzymes within the fungal cell.[7] This disrupts a wide range of biochemical processes, including cellular respiration and lipid metabolism.

The copper and manganese ions also contribute to the toxicity. Copper ions can denature proteins and enzymes and interfere with the mitochondrial electron transport chain.[8][9] Manganese, while an essential micronutrient, can be toxic at high concentrations and may also interfere with enzymatic functions.[9] The synergistic action of copper and mancozeb has been shown to be more effective than either component alone.

Proposed Signaling Pathway of Fungal Inhibition

The multi-site nature of this compound's action makes it challenging to depict a single, linear signaling pathway. However, a conceptual diagram can illustrate the key cellular targets.

Diagram 2: Proposed Multi-site Mechanism of Action of this compound on Fungal Cells

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrial Respiration Mitochondrion Mitochondrion Enzymes Various Enzymes (-SH groups) Proteins Structural Proteins CellMembrane Cell Membrane ETC Electron Transport Chain ATP_Synthase ATP Synthase This compound This compound This compound->Enzymes Inactivation of -SH groups This compound->Proteins Denaturation This compound->CellMembrane Disruption This compound->ETC Inhibition

Caption: this compound's multi-site inhibitory effects on a fungal cell.

Toxicological Profile

The toxicological data for this compound is limited. However, information on its components, mancozeb and copper, provides an indication of its potential toxicity. Dithiocarbamates generally have low acute toxicity.[10] Copper toxicity can lead to gastrointestinal distress and, at high levels, liver and kidney damage.

Table 2: Summary of Toxicological Data for this compound and Related Compounds

ParameterValueSpeciesRouteReference
Acute Oral LD₅₀ (this compound) 9600 mg/kgMammalOral[2]
Acute Oral LD₅₀ (Copper Sulfate) 300 mg/kgRatOral
Acute Dermal LD₅₀ (Mancozeb) >5000 mg/kgRabbitDermal
Skin Irritation May cause mild skin irritation.[11]
Eye Irritation May cause slight eye irritation.[11]
Carcinogenicity Mancozeb is classified as a probable human carcinogen (Group B2) by the US EPA.[5]
Aquatic Toxicity Very toxic to aquatic life.

Experimental Protocols: Analysis

The analysis of dithiocarbamate fungicides like this compound is challenging due to their low solubility and instability.[12] Standard methods often involve the digestion of the compound and measurement of a common degradation product, such as carbon disulfide. Analysis of the metallic components can be performed using atomic absorption spectroscopy (AAS).

General Protocol for Copper Residue Analysis

The following is a generalized procedure for the analysis of non-sulfide soluble copper, which can be adapted for the analysis of copper in this compound residues.[12]

  • Sample Preparation: A known weight of the homogenized sample is placed in a beaker.

  • Leaching: The sample is leached with a dilute sulfuric acid solution at room temperature with agitation.

  • Filtration: The mixture is filtered to separate the leachate from the solid residue.

  • Analysis: The copper concentration in the leachate is determined by Atomic Absorption Spectroscopy (AAS) against appropriate copper standards.

Diagram 3: Workflow for Copper Residue Analysis

G Sample Homogenized Sample Leaching Leaching with H2SO4 Sample->Leaching Filtration Filtration Leaching->Filtration Residue Solid Residue Filtration->Residue Leachate Leachate (containing Cu2+) Filtration->Leachate AAS AAS Analysis Result Copper Concentration AAS->Result Leachate->AAS

Caption: General workflow for the analysis of copper residues.

Conclusion

This compound is a potent, multi-site fungicide that combines the actions of dithiocarbamate and the metals copper and manganese. Its complex nature presents challenges for detailed characterization and analysis. This guide has compiled the available technical information on its properties, synthesis, mechanism of action, and toxicology to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate its properties and to develop more specific and sensitive analytical methods.

References

An In-depth Technical Guide on the Core Mechanism of Action of Mancopper Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Mancopper is a broad-spectrum, protectant fungicide that combines the distinct and synergistic actions of mancozeb (B1675947) and copper. This formulation provides a robust, multi-site inhibitory effect against a wide range of fungal and bacterial pathogens. Mancozeb, a dithiocarbamate (B8719985), primarily acts by inactivating numerous essential enzymes through covalent modification of sulfhydryl groups. Concurrently, the copper component releases cupric ions that non-specifically denature proteins and disrupt cellular integrity. This dual, multi-site mechanism makes this compound a critical tool in disease control and resistance management, as the probability of a pathogen developing simultaneous resistance to both active ingredients is exceptionally low. This document elucidates the core biochemical pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the molecular interactions and workflows.

Mechanism of Action: Mancozeb Component

Mancozeb is a polymeric complex of manganese and zinc salts of ethylene (B1197577) bis-dithiocarbamate (EBDC) and is classified by the Fungicide Resistance Action Committee (FRAC) under code M:03.[1][2] Its fungicidal activity is characterized by a multi-site, non-specific mode of action that occurs on contact with the fungal spore, preventing germination before infection can occur.[3][4]

1.1 Primary Biochemical Target: Sulfhydryl Group Inactivation The core mechanism of mancozeb involves the chemical reaction between its dithiocarbamate structure and the sulfhydryl (-SH) groups present in amino acids, peptides, and proteins within the fungal cell.[1][4] Upon entering the cell, mancozeb or its breakdown products, such as ethylene bis-isothiocyanate (EBIS), covalently bind to these sulfhydryl groups. This binding inactivates a multitude of enzymes and disrupts the structure of key proteins.[5]

1.2 Disruption of Cellular Processes By non-selectively targeting sulfhydryl-containing enzymes, mancozeb disrupts several fundamental biochemical pathways simultaneously:[1][5]

  • Cellular Respiration: Key enzymes in glycolysis and the Krebs cycle are inhibited, leading to a collapse in ATP production.[1]

  • Lipid Metabolism: The synthesis and metabolism of lipids, essential for cell membrane integrity and energy storage, are compromised.[1]

  • Protein and Amino Acid Synthesis: Disruption of amino acid metabolism halts the production of essential proteins.[4]

This multi-pronged attack ensures rapid and effective inhibition of fungal spore germination and mycelial growth. The low risk of resistance is a direct consequence of this multi-site activity, as it would require simultaneous mutations in numerous target genes for a pathogen to overcome the fungicidal effect.[3][5]

mancozeb_mechanism Figure 1: Mancozeb's Multi-Site Mechanism of Action cluster_outside Plant Surface cluster_cell Fungal Spore/Cell cluster_targets Multiple Biochemical Pathways cluster_effects Cellular Effects Mancozeb Mancozeb Particle EBIS Breakdown Product (e.g., EBIS) Mancozeb->EBIS Enters cell & breaks down Enzyme_Resp Respiration Enzymes (Glycolysis, Krebs Cycle) EBIS->Enzyme_Resp Inactivates (-SH groups) Enzyme_Lipid Lipid Metabolism Enzymes EBIS->Enzyme_Lipid Inactivates (-SH groups) Enzyme_Other Other Sulfhydryl -containing Proteins EBIS->Enzyme_Other Inactivates (-SH groups) ATP_Depletion ATP Depletion Enzyme_Resp->ATP_Depletion Metabolism_Disruption Metabolic Collapse Enzyme_Lipid->Metabolism_Disruption Enzyme_Other->Metabolism_Disruption Germination_Inhibition Spore Germination Inhibited ATP_Depletion->Germination_Inhibition Metabolism_Disruption->Germination_Inhibition

Figure 1: Mancozeb's Multi-Site Mechanism of Action

Mechanism of Action: Copper Component

The copper component, typically in the form of copper hydroxide (B78521) or copper sulfate, is a protectant bactericide and fungicide classified under FRAC code M1.[6][7] Its efficacy relies on the gradual release of cupric ions (Cu²⁺) in the presence of moisture on the plant surface.[2][8]

2.1 Primary Biochemical Target: Non-specific Protein Denaturation Released Cu²⁺ ions are readily absorbed by fungal spores and bacterial cells.[9] Inside the cell, the highly reactive cupric ions do not target a single enzyme but rather act as general protein denaturants. They bind non-selectively to various functional groups in proteins and other biomolecules, including:

  • Sulfhydryl (-SH) groups

  • Carboxyl (-COOH) groups[8]

  • Amino (-NH₂) groups[8]

  • Phosphate and Imidazole groups[10]

2.2 Disruption of Cellular Processes This non-specific binding leads to a catastrophic failure of multiple cellular functions:

  • Enzyme Inactivation: The binding of Cu²⁺ alters the three-dimensional structure of enzymes, destroying their catalytic activity.[6][8]

  • Disruption of Energy Transport: Copper ions interfere with electron transport chains involved in cellular respiration.[10][11]

  • Loss of Membrane Integrity: Damage to proteins within the cell membrane leads to increased permeability, leakage of essential cellular contents, and eventual cell death.[8][10]

Similar to mancozeb, this multi-site action means that the development of resistance to copper fungicides is a rare event.[6][9]

copper_mechanism Figure 2: Copper's Multi-Site Mechanism of Action cluster_outside Plant Surface cluster_cell Fungal Spore/Cell cluster_targets Multiple Cellular Targets cluster_effects Cellular Effects Copper_Particle Copper Fungicide Particle Cu_Ion Cu²⁺ Ion Copper_Particle->Cu_Ion Releases in a moist environment Proteins Proteins (-SH, -COOH, -NH₂) Cu_Ion->Proteins Binds non-specifically Membrane Cell Membrane Components Cu_Ion->Membrane Binds & Disrupts DNA Nucleic Acids Cu_Ion->DNA Interacts with Denaturation Protein Denaturation & Enzyme Inactivation Proteins->Denaturation Membrane_Damage Membrane Damage & Leakage Membrane->Membrane_Damage Cell_Death Cell Death DNA->Cell_Death Denaturation->Cell_Death Membrane_Damage->Cell_Death

Figure 2: Copper's Multi-Site Mechanism of Action

The Combined this compound Formulation

The combination of mancozeb and copper in a single formulation provides a dual and overlapping multi-site attack on pathogens.[2][3] This enhances the spectrum of activity and provides a more robust barrier against infection. The presence of two distinct multi-site active ingredients is a cornerstone of effective resistance management programs.[2] Some evidence suggests a synergistic interaction where the dithiocarbamate component can enhance the uptake of copper ions into the target cell, increasing overall efficacy.[2][11]

combined_action_logic Figure 3: Logical Flow of this compound's Dual-Protectant Action Start This compound applied to plant surface Spore Fungal spore lands on treated surface Start->Spore Mancozeb_Action Mancozeb Component: Inactivates multiple sulfhydryl-containing enzymes Spore->Mancozeb_Action Copper_Action Copper Component: Cu²⁺ ions cause non-specific protein denaturation Spore->Copper_Action Disruption Simultaneous Disruption of Multiple Vital Cellular Functions Mancozeb_Action->Disruption Copper_Action->Disruption Result Spore germination is prevented Infection is blocked Disruption->Result

Figure 3: Logical Flow of this compound's Dual-Protectant Action

Quantitative Data

Publicly available data on specific inhibition constants (Ki) or EC50 values for this compound's direct enzymatic targets in fungi are limited due to the non-specific, multi-site nature of the active ingredients. However, toxicological and efficacy studies provide relevant quantitative context.

CompoundTest SystemEndpointValue/ConcentrationReference
MancozebHuman promyelocytic cell line (THP-1)Inhibition of LPS-induced TNF release1-100 µg/mL (non-cytotoxic)[12]
MancozebHigh-throughput screenEC50 for activation of KCNQ2 potassium channel0.92 ± 0.23 µM[13]
Copper Sulfate + MancozebChicken Embryos (Day 12)Embryomortality Rate40% (0.1 mL of 0.01% CuSO₄ + 0.2% Dithane M-45)[14]
MancozebSoil MicrofloraInhibition of Nitrifying Bacteria>10 ppm[15]
MancozebSoil MicrofloraIncrease in Bacterial PopulationUp to 250 ppm[15]

Experimental Protocols

The mechanisms of action for contact fungicides like this compound are often validated using spore germination assays and enzyme activity assays.

5.1 Protocol: Fungal Spore Germination Inhibition Assay

This protocol provides a standardized method to determine the efficacy of a fungicide in preventing fungal spore germination in vitro.

1. Materials:

  • Fungal culture (e.g., Alternaria solani, Botrytis cinerea)
  • This compound fungicide formulation
  • Sterile deionized water
  • Water agar (B569324) (or other suitable germination medium)
  • Glass microscope slides or petri dishes
  • Hemocytometer
  • Micropipettes
  • Incubator
  • Compound microscope

2. Methodology:

  • Spore Suspension Preparation: Harvest spores from a 10-14 day old fungal culture by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
  • Concentration Adjustment: Using a hemocytometer, count the spores and adjust the concentration of the suspension with sterile water to a final concentration of 1 x 10⁵ spores/mL.
  • Fungicide Dilution Series: Prepare a stock solution of this compound. Perform a serial dilution in sterile water to create a range of test concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Include a water-only control.
  • Assay Setup: On a glass slide or in a petri dish, mix 50 µL of the spore suspension with 50 µL of a fungicide dilution (or control). Spread the mixture evenly on a thin layer of water agar if used.
  • Incubation: Place the slides/dishes in a humid chamber and incubate at the optimal temperature for the fungal species (e.g., 25°C) for 18-24 hours.
  • Microscopic Evaluation: After incubation, place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.
  • Data Collection: Under a microscope, examine at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.
  • Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Plot the data to determine the EC50 value (the effective concentration that inhibits 50% of spore germination).

// Nodes prep_spores [label="1. Prepare Fungal\nSpore Suspension\n(1x10⁵ spores/mL)"]; prep_fungicide [label="2. Prepare Serial Dilutions\nof this compound Fungicide"];

setup [label="3. Mix Spore Suspension\nwith Fungicide Dilutions\non Slides/Plates"];

incubation [label="4. Incubate in Humid\nChamber (18-24h)"];

stain [label="5. Stain Spores to\nStop Germination"];

evaluate [label="6. Microscopic Evaluation:\nCount Germinated vs.\nNon-germinated Spores"];

analyze [label="7. Calculate % Inhibition\nand Determine EC₅₀", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_spores -> setup; prep_fungicide -> setup; setup -> incubation; incubation -> stain; stain -> evaluate; evaluate -> analyze; }

Figure 4: Workflow for a Spore Germination Inhibition Assay

References

Mancopper's Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of Mancopper in organic solvents. This compound, a coordination complex of manganese and copper with ethylenebis(dithiocarbamate), is a fungicide with applications in agriculture. Understanding its solubility is crucial for formulation development, analytical method design, and toxicological studies. This document summarizes the available quantitative solubility data, outlines a detailed experimental protocol for its determination, and provides visual representations of the experimental workflow. Due to a significant lack of direct public data on this compound, this guide also incorporates data on the closely related and more extensively studied compound, Mancozeb (B1675947), as a primary reference point, while clearly highlighting the existing data gap for this compound itself.

Introduction

This compound is a fungicide that belongs to the dithiocarbamate (B8719985) class of compounds. Its efficacy is dependent on its formulation and delivery, both of which are heavily influenced by its solubility characteristics. However, a thorough review of scientific literature reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. The closely related manganese-zinc complex, Mancozeb, is often described as "practically insoluble" in most organic solvents.[1][2][3] This guide aims to collate the available information, provide a framework for empirical solubility determination, and serve as a resource for professionals working with this compound.

Quantitative Solubility Data

SolventChemical ClassTemperature (°C)SolubilityCitation
Dimethyl Sulfoxide (DMSO)SulfoxideNot SpecifiedSoluble[4]
EthanolAlcohol25< 5 mg/L[5]
o-DichlorobenzeneHalogenated Aromatic25< 5 mg/L[5]
Dimethylformamide (DMF)Amide25< 5 mg/L[5]

Note: The term "soluble" for DMSO is qualitative. For practical applications, a quantitative determination is necessary. The low solubility in the other listed solvents categorizes Mancozeb as poorly soluble in those media under the specified conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted shake-flask method. This protocol is a generalized procedure and may require optimization based on the specific solvent and available analytical instrumentation.

Materials
  • This compound (of known purity)

  • Organic solvents of analytical grade (e.g., DMSO, DMF, NMP, acetone, ethanol, methanol, propanol, butanol, ethyl acetate, toluene, hexane, chloroform, dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease shaking and allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the this compound.

    • Once the solvent has evaporated, reweigh the vial to determine the mass of the dissolved this compound.

  • Quantification (Alternative to Gravimetric Analysis):

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the solvent of interest.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or GC-MS. Several methods for the quantification of dithiocarbamates like Mancozeb have been developed and can be adapted.[6]

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility (g/L) = (Mass of dissolved this compound (g) / Volume of solvent (L))

    • Instrumental Analysis:

      • Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Shake-Flask) prep->equil Add excess this compound to solvent phase_sep Phase Separation (Centrifugation/Settling) equil->phase_sep 24-72h shaking at constant T sample Sample Collection & Filtration phase_sep->sample Isolate supernatant quant Quantification sample->quant grav Gravimetric Analysis quant->grav Evaporation & Weighing instrument Instrumental Analysis (HPLC/GC-MS) quant->instrument Dilution & Injection calc Solubility Calculation grav->calc instrument->calc

Caption: Workflow for this compound Solubility Determination.

Signaling Pathways and Logical Relationships

There is currently no publicly available information detailing specific signaling pathways that are directly influenced by the solubility of this compound in organic solvents. The primary mode of action for dithiocarbamate fungicides like Mancozeb involves the inhibition of various enzymes in fungal cells.[1] The solubility of the compound in the formulation and upon application will, however, logically impact its bioavailability and, consequently, its ability to interact with these biological targets.

The logical relationship between solubility and efficacy can be visualized as follows:

logical_relationship solubility Solubility in Formulation/Solvent dissolution Dissolution Rate solubility->dissolution bioavailability Bioavailability at Target Site dissolution->bioavailability interaction Interaction with Fungal Enzymes bioavailability->interaction efficacy Fungicidal Efficacy interaction->efficacy

References

An In-depth Technical Guide to the Thermal Decomposition of Mancopper Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "Mancopper complex" in the context of agricultural fungicides typically refers to formulations or tank mixes containing Mancozeb—a coordination complex of manganese and zinc with the ethylene (B1197577) bis-dithiocarbamate ligand—and a copper-based fungicide. Understanding the thermal decomposition of these combined-metal dithiocarbamate (B8719985) systems is crucial for assessing their environmental fate, ensuring safe handling and storage, and for toxicological studies relevant to drug development and human health. This guide provides a comprehensive overview of the thermal decomposition of this compound complexes, drawing on data from the individual components (Mancozeb and copper dithiocarbamates) to propose a hypothesized decomposition pathway for the mixed-metal system. It includes detailed experimental protocols for thermal analysis and visual representations of the decomposition pathways and experimental workflows.

Introduction to Dithiocarbamate Complexes and the "this compound" System

Dithiocarbamates are a class of organosulfur compounds that act as versatile chelating agents for a wide range of metal ions. Their metal complexes have found extensive applications in agriculture as fungicides and in various industrial processes. Mancozeb is a polymeric complex of the manganese and zinc salts of ethylene bis-dithiocarbamate and is one of the most widely used fungicides globally.[1] Copper-based fungicides, such as copper hydroxide (B78521) and copper oxychloride, are also staples in disease management.[2]

The combination of Mancozeb and copper fungicides, herein referred to as the "this compound" system, is often employed to enhance the spectrum of activity and manage fungicide resistance.[2][3] While a distinct, isolated "this compound" molecular complex is not a common commercial product, the potential for in-situ complex formation in tank mixes exists. This guide will, therefore, treat the this compound system as a mixture of Mancozeb and a copper dithiocarbamate-like species, and its thermal decomposition will be inferred from the well-documented behavior of its constituent parts.

Thermal Decomposition of Individual Components

The thermal stability and decomposition pathways of Mancozeb and copper dithiocarbamate complexes have been investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal Decomposition of Mancozeb

The thermal decomposition of Mancozeb is a multi-stage process that varies depending on the atmosphere (inert or oxidative).

  • In an Inert Atmosphere (Pyrolysis): The decomposition of Mancozeb typically begins around 125°C and proceeds in multiple steps, leading to the formation of metal sulfides (MnS and ZnS) as the final solid residue at high temperatures (around 950°C).[4][5] The primary gaseous products evolved during pyrolysis are carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S).[5] A small initial weight loss below 120°C is generally attributed to the loss of moisture.[4]

  • In an Oxidative Atmosphere (Air): In the presence of air, the decomposition of Mancozeb starts at a slightly higher temperature (around 150°C) and follows a more complex pathway.[5] The initial step involves the loss of CS₂ and the formation of ethylene thiourea, along with zinc and manganese sulfides (ZnS and MnS).[5] These metal sulfides are subsequently oxidized at higher temperatures (between approximately 226°C and 650°C) to form zinc oxide (ZnO) and manganese sulfate (B86663) (MnSO₄).[5][6] Finally, the manganese sulfate decomposes at even higher temperatures (650°C to 950°C) to yield manganese(III) oxide (Mn₃O₄).[5][6] The gaseous byproducts in an oxidative atmosphere include carbon monoxide (CO), carbon dioxide (CO₂), carbon disulfide (CS₂), and sulfur dioxide (SO₂).[5]

Thermal Decomposition of Copper Dithiocarbamate Complexes

The thermal decomposition of copper(II) dithiocarbamate complexes also proceeds in multiple stages and is influenced by the surrounding atmosphere.

  • In an Inert Atmosphere: In a nitrogen or helium atmosphere, copper dithiocarbamate complexes typically decompose to form copper(I) sulfide (CuS) as the primary solid residue.[4][7] The decomposition often occurs in a rapid, multi-stage process with a significant mass loss in the initial stage.[4][7]

  • In an Oxidative Atmosphere: When heated in air, the decomposition pathway is altered. The initial decomposition may still lead to the formation of copper sulfide, which is then oxidized at higher temperatures to copper sulfate (CuSO₄) and subsequently decomposes to copper(II) oxide (CuO) as the final product.[4][7]

Hypothesized Thermal Decomposition of the this compound System

Based on the decomposition behavior of the individual components, a hypothetical thermal decomposition pathway for the this compound system can be proposed. It is important to note that interactions between the manganese, zinc, and copper components may alter the specific decomposition temperatures and intermediate species.

In an Inert Atmosphere

In an inert atmosphere, the this compound complex would likely undergo a multi-stage decomposition, with the initial steps involving the breakdown of the dithiocarbamate ligand to release gaseous products such as CS₂ and H₂S. The solid residue would be expected to be a mixture of the metal sulfides: MnS, ZnS, and CuS.

In an Oxidative Atmosphere

Under oxidative conditions, the decomposition is expected to be more complex. The initial stages would likely mirror those of Mancozeb and copper dithiocarbamates, with the evolution of CS₂, SO₂, CO, and CO₂ and the formation of intermediate metal sulfides. At higher temperatures, these sulfides would be oxidized. The final solid residue would likely be a mixture of metal oxides and sulfates, such as Mn₃O₄, ZnO, and CuO.

Quantitative Data Presentation

The following tables summarize the quantitative data on the thermal decomposition of Mancozeb and copper dithiocarbamate complexes based on available literature. A hypothesized summary for the this compound system is also presented.

Table 1: Thermal Decomposition of Mancozeb in an Oxidative Atmosphere [5][6]

Decomposition StageTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Residue/Intermediates
1155 - 226~28-30CS₂, H₂S, SO₂, COEthylene thiourea, ZnS, MnS
2 & 3226 - 650~32-34SO₂, CO₂ZnO, MnSO₄
4650 - 950~7-8SO₃Mn₃O₄, ZnO

Table 2: Thermal Decomposition of a Representative Copper(II) Dithiocarbamate Complex in an Oxidative Atmosphere [4][7]

Decomposition StageTemperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Residue/Intermediates
1~200 - 350~65-70Organic fragments, CS₂, SO₂CuS
2~350 - 600VariableSO₂CuSO₄
3> 600VariableSO₃CuO

Table 3: Hypothesized Thermal Decomposition of a this compound System in an Oxidative Atmosphere

Decomposition StageApproximate Temp. Range (°C)Hypothesized Gaseous ProductsHypothesized Solid Residue/Intermediates
1150 - 300CS₂, H₂S, SO₂, COEthylene thiourea, MnS, ZnS, CuS
2300 - 650SO₂, CO₂MnSO₄, ZnO, CuSO₄
3650 - 950SO₃Mn₃O₄, ZnO, CuO

Experimental Protocols

A standard methodology for investigating the thermal decomposition of a this compound complex involves Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Sample Preparation
  • Obtain a representative sample of the this compound formulation or a prepared mixture of Mancozeb and a copper fungicide.

  • If the sample is a solid, gently grind it into a fine, homogeneous powder using a mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the powdered sample into a ceramic (e.g., alumina) or platinum TGA crucible.

TGA-DSC Instrumentation and Parameters
  • Instrument: A simultaneous TGA-DSC instrument is used.

  • Calibration: Calibrate the instrument for mass and temperature using appropriate standards (e.g., calcium oxalate (B1200264) for mass loss, indium and zinc for temperature and enthalpy).[8]

  • Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., dry air). A typical flow rate is 50-100 mL/min.[8]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically 30-40°C.

    • Heat the sample at a constant rate, commonly 10°C/min, to a final temperature of 900-1000°C.[8]

  • Data Acquisition: Continuously record the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

Evolved Gas Analysis (Optional)

For a more detailed analysis of the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the identification of the gaseous species evolved at each stage of the decomposition.

Mandatory Visualizations

Hypothesized Decomposition Pathway

G cluster_0 Initial State cluster_1 Stage 1 (150-300°C) cluster_2 Stage 2 (300-650°C) cluster_3 Stage 3 (650-950°C) This compound This compound Complex (Mancozeb + Cu-DTC) Intermediates1 Intermediates: - Ethylene Thiourea - Metal Sulfides (MnS, ZnS, CuS) This compound->Intermediates1 Heat (Air) Gases1 Gaseous Products: CS₂, H₂S, SO₂, CO This compound->Gases1 Intermediates2 Intermediates: - Metal Sulfates (MnSO₄, CuSO₄) - Metal Oxide (ZnO) Intermediates1->Intermediates2 Oxidation Gases2 Gaseous Products: SO₂, CO₂ Intermediates1->Gases2 FinalResidue Final Residue: - Metal Oxides (Mn₃O₄, ZnO, CuO) Intermediates2->FinalResidue Decomposition Gases3 Gaseous Products: SO₃ Intermediates2->Gases3

Caption: Hypothesized thermal decomposition pathway of a this compound system in an oxidative atmosphere.

Experimental Workflow

G cluster_workflow TGA-DSC Experimental Workflow SamplePrep Sample Preparation (Grinding & Weighing) InstrumentSetup Instrument Setup (Calibration, Atmosphere) SamplePrep->InstrumentSetup ThermalProgram Thermal Program Execution (Heating at 10°C/min) InstrumentSetup->ThermalProgram DataAcquisition Data Acquisition (TGA, DTG, DSC) ThermalProgram->DataAcquisition DataAnalysis Data Analysis (Identify Stages, Mass Loss, Thermal Events) DataAcquisition->DataAnalysis EGA Evolved Gas Analysis (Optional) (TGA-MS/FTIR) DataAcquisition->EGA Report Reporting (Tables, Graphs, Interpretation) DataAnalysis->Report EGA->Report

Caption: A typical experimental workflow for the thermal analysis of a this compound complex using TGA-DSC.

Conclusion

The thermal decomposition of this compound complexes, representing mixtures of Mancozeb and copper-based fungicides, is a multi-stage process that is highly dependent on the atmospheric conditions. While a definitive pathway for a specific mixed-metal complex requires empirical investigation, a robust hypothesis can be formulated based on the well-documented thermal behavior of Mancozeb and copper dithiocarbamates. In an oxidative environment, the decomposition proceeds through the formation of metal sulfides, followed by their oxidation to sulfates and, ultimately, metal oxides at elevated temperatures, with the concurrent evolution of various sulfur- and carbon-containing gases. The provided experimental protocols and visualizations serve as a valuable resource for researchers and professionals in the fields of materials science, environmental chemistry, and drug development for further investigation into the thermal properties of these important agricultural compounds. Further research is warranted to elucidate the precise kinetics and thermodynamics of decomposition for specific this compound formulations.

References

Mancozeb: A Technical Guide to its History, Discovery, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mancozeb, a cornerstone of protectant fungicide technology for decades, represents a pivotal development in the history of synthetic crop protection agents. First introduced in 1962 by the Rohm and Haas Company, this multi-site inhibitor has provided broad-spectrum control of numerous fungal diseases across a wide range of agricultural and horticultural crops. Its unique mode of action, targeting multiple enzymatic pathways within fungal cells, has made it a durable and effective tool in fungicide resistance management programs. This technical guide delves into the historical context of Mancozeb's discovery, its chemical synthesis, detailed mechanism of action, and a quantitative overview of its efficacy, supported by experimental protocols.

A Historical Perspective: The Genesis of a Broad-Spectrum Fungicide

The story of Mancozeb is intrinsically linked to the evolution of dithiocarbamate (B8719985) fungicides, a class of organic sulfur compounds that revolutionized fungal disease control in the mid-20th century.

The Dawn of Dithiocarbamates

The fungicidal properties of dithiocarbamates were first patented in 1934.[1] However, their commercial application began in the 1940s with the development of compounds like thiram (B1682883) and ferbam.[1] A significant advancement came with the introduction of the ethylene (B1197577) bisdithiocarbamates (EBDCs), beginning with nabam (B31027) in 1943, developed by Rohm and Haas. This was followed by the development of zineb (B1684293) (a zinc-based EBDC) in 1948 and maneb (B1676018) (a manganese-based EBDC). These early EBDCs, while effective, had limitations in terms of stability and spectrum of activity.

The Innovation of Mancozeb

In 1962, building upon their pioneering work with EBDCs, Rohm and Haas introduced Mancozeb. This novel fungicide was a coordination complex of manganese and zinc with the ethylene bisdithiocarbamate ligand.[2] This polymeric structure conferred greater stability and a broader range of fungicidal activity compared to its predecessors.[1] The development of Mancozeb marked a peak in the evolution of dithiocarbamate technology, providing farmers with a reliable and effective tool against devastating diseases such as potato late blight and various leaf spot pathogens.[1]

The timeline below highlights the key milestones in the development of dithiocarbamate fungicides leading to the introduction of Mancozeb:

YearMilestoneKey Compound(s)Significance
1934 First patent for dithiocarbamate fungicides.[1]-Established the potential of this chemical class for fungal control.
1940 Commercialization of the first dithiocarbamate fungicide.[1]ThiramIntroduced as an effective seed treatment.[1]
1943 Development of the first ethylene bisdithiocarbamate (EBDC).NabamPaved the way for a new generation of more potent fungicides.
1948 Introduction of a zinc-based EBDC.ZinebOffered an alternative metal complex with different properties.
1950s Development of a manganese-based EBDC.ManebFurther expanded the range of dithiocarbamate fungicides.
1962 Introduction of Mancozeb by Rohm and Haas.MancozebA coordination complex of maneb and zinc, offering improved stability and broader-spectrum activity.[2]

Chemical Synthesis and Properties

Mancozeb is synthesized through a multi-step process. The initial step involves the reaction of ethylenediamine (B42938) with carbon disulfide in the presence of sodium hydroxide (B78521) to produce disodium (B8443419) ethylene bisdithiocarbamate (nabam). Subsequently, nabam is reacted with manganese sulfate (B86663) to form maneb. Finally, maneb is reacted with zinc sulfate to yield the Mancozeb complex. The resulting product is then spray-dried to obtain a wettable powder formulation.

Key Chemical Properties:

  • Chemical Name: manganese zinc salt

  • Molecular Formula: [C4H6MnN2S4]xZny

  • Appearance: Greyish-yellow powder

  • Solubility: Insoluble in water and most organic solvents

Mechanism of Action: A Multi-Site Assault on Fungal Cells

Mancozeb's enduring efficacy and low risk of resistance development are attributed to its multi-site mode of action. It does not target a single specific enzyme or biochemical pathway but rather disrupts multiple essential processes within the fungal cell. The primary mechanism involves the inactivation of sulfhydryl (-SH) groups in amino acids and enzymes.[3]

Upon contact with fungal spores, Mancozeb releases isothiocyanates, which are highly reactive compounds. These isothiocyanates readily react with and inactivate numerous enzymes crucial for fungal survival. This multi-pronged attack disrupts several fundamental cellular functions, including:

  • Cellular Respiration: Mancozeb interferes with mitochondrial function, inhibiting energy production.

  • Lipid Metabolism: The synthesis of essential lipids for cell membrane integrity is disrupted.

  • Protein Synthesis: The function of various enzymes and structural proteins is compromised.

This broad-based disruption of cellular machinery makes it exceedingly difficult for fungal populations to develop resistance through single-gene mutations.

Mancozeb_Mode_of_Action cluster_cellular_processes Disrupted Fungal Cellular Processes Mancozeb Mancozeb (Applied to plant surface) Fungal_Spore Fungal Spore Isothiocyanate Isothiocyanate Release Fungal_Spore->Isothiocyanate Contact SH_Groups Sulfhydryl (-SH) Groups in Enzymes and Amino Acids Isothiocyanate->SH_Groups Respiration Cellular Respiration SH_Groups->Respiration Lipid_Metabolism Lipid Metabolism SH_Groups->Lipid_Metabolism Protein_Synthesis Protein Synthesis SH_Groups->Protein_Synthesis Enzyme_Function General Enzyme Function SH_Groups->Enzyme_Function Inhibition Inhibition of Germination & Fungal Growth

Caption: Multi-site mode of action of Mancozeb on a fungal cell.

Quantitative Efficacy Data

Numerous studies have demonstrated the high efficacy of Mancozeb against a wide range of fungal pathogens. The following tables summarize key quantitative data from field and laboratory trials.

Efficacy Against Late Blight of Potato (Phytophthora infestans)

Late blight of potato is a devastating disease that Mancozeb has been instrumental in controlling.

TreatmentDisease Severity (%)Disease Incidence (%)Tuber Yield (t/ha)Reference
Mancozeb 75% WP @ 0.25% (Scheduled Sprays)7.3012.7521.68[4]
Control (Untreated)--17.06[4]
Mancozeb 75% WP (0.2%) + Dimethomorph 50% WP (0.2%)24.55--
Control (Untreated)96.00--
Mancozeb47% control--[5]
Control (Untreated)0% control--[5]
Efficacy Against Anthracnose of Mango (Colletotrichum gloeosporioides)

Anthracnose is a major pre- and post-harvest disease of mangoes.

TreatmentMycelial Inhibition (%)Disease Control (%)Reference
Mancozeb 75% WP84.09-[6]
Control (Untreated)0-[6]
Azoxystrobin 8.3% + Mancozeb 66.7% (3.5 g/L)-88.12[7]
Control (Untreated)-0[7]
Mancozeb-64[8]
Control (Untreated)-0[8]

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of Mancozeb.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

Objective: To determine the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Colletotrichum gloeosporioides)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Fungicide to be tested (e.g., Mancozeb 75% WP)

  • Sterile distilled water

  • Cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

Procedure:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of the fungicide at a high concentration (e.g., 1000 ppm) in sterile distilled water.

  • Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Under aseptic conditions in a laminar flow hood, add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Mix thoroughly by swirling the flask.

  • Pouring Plates: Pour approximately 20 mL of the fungicide-amended PDA into each sterile Petri dish. Also, pour non-amended PDA into control plates. Allow the agar to solidify.

  • Inoculation: From the margin of an actively growing culture of the target fungus, cut 5 mm mycelial discs using a sterile cork borer.

  • Place one mycelial disc, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial mycelial growth (colony diameter) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • % Inhibition = ((dc - dt) / dc) * 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

In_Vitro_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Fungicide Stock Solution Poison Create 'Poisoned' Media with Fungicide Stock->Poison Media Prepare & Autoclave PDA Medium Media->Poison Pour Pour Amended & Control Plates Poison->Pour Inoculate Inoculate Center of Plates Pour->Inoculate Culture Prepare Fungal Mycelial Discs Culture->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Radial Mycelial Growth Incubate->Measure Calculate Calculate Percent Mycelial Inhibition Measure->Calculate

Caption: Experimental workflow for in vitro fungicide efficacy testing.

Field Trial for Fungicide Efficacy Evaluation

Objective: To evaluate the efficacy of a fungicide in controlling a specific plant disease under field conditions.

Materials:

  • Test crop (e.g., potato, mango)

  • Fungicide to be tested (e.g., Mancozeb formulation)

  • Spraying equipment (e.g., backpack sprayer)

  • Plot markers

  • Data collection sheets

  • Disease assessment scale

Procedure:

  • Experimental Design: Design the field trial using a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with multiple replications (typically 3-4) for each treatment.

  • Plot Establishment: Establish individual treatment plots of a suitable size, with buffer zones between plots to minimize spray drift.

  • Treatments: Include the fungicide at different application rates, a standard fungicide for comparison, and an untreated control.

  • Fungicide Application: Apply the fungicides according to the manufacturer's recommendations or the specific protocol being tested. Ensure uniform and thorough coverage of the plant foliage. The timing of the first application and subsequent spray intervals will depend on the disease and local conditions.

  • Inoculation (if necessary): In some trials, artificial inoculation with the pathogen may be necessary to ensure uniform disease pressure.

  • Disease Assessment: Monitor the plots regularly for disease development. Assess disease incidence (% of plants infected) and severity (% of tissue affected) using a standardized disease rating scale at appropriate intervals.

  • Yield Data: At the end of the growing season, harvest the crop from a designated area within each plot and measure the yield (e.g., weight of marketable produce).

  • Statistical Analysis: Analyze the disease assessment and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Conclusion

Mancozeb stands as a testament to the innovation in fungicide development during the 20th century. Its discovery by Rohm and Haas provided a powerful and versatile tool for managing a wide array of fungal diseases. The multi-site mode of action remains a key attribute, contributing to its sustained efficacy and importance in resistance management strategies. For researchers and professionals in drug development and crop protection, the history and technical attributes of Mancozeb offer valuable insights into the principles of effective and durable fungicide design.

References

Spectroscopic Analysis of Mancopper: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Mancopper, a representative bimetallic copper-manganese (B8546573) complex, focusing on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. This document details the experimental protocols and presents key spectroscopic data for the characterization of this class of compounds.

Introduction to this compound Spectroscopy

The spectroscopic characterization of bimetallic complexes like this compound is crucial for understanding their electronic structure, coordination environment, and bonding characteristics. UV-Vis spectroscopy provides insights into the electronic transitions within the complex, often related to d-d transitions of the metal centers and charge transfer bands. IR spectroscopy is instrumental in identifying the vibrational modes of the ligands and the metal-ligand bonds, offering structural information.

UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy is a key technique for characterizing the electronic properties of this compound. The absorption bands observed in the UV-Vis spectrum can be assigned to different types of electronic transitions, which are indicative of the coordination geometry and the nature of the metal-ligand interactions.

A standard protocol for obtaining the UV-Vis spectrum of a this compound complex is as follows:

  • Sample Preparation:

    • Prepare a stock solution of the this compound complex of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol, methanol, or water). The choice of solvent is critical as it can influence the position of the absorption bands.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.).

  • Instrumentation and Measurement:

    • A double-beam UV-Vis spectrophotometer is typically used.

    • Record a baseline spectrum with the cuvette filled with the pure solvent that was used to dissolve the this compound complex.

    • Record the spectrum of the this compound solution over a specific wavelength range (e.g., 200-800 nm).

    • The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are then identified.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is employed to probe the vibrational frequencies of the bonds within the this compound complex. This technique is particularly useful for identifying the functional groups of the ligands and observing changes in their vibrational modes upon coordination to the metal ions. It also helps in identifying the presence of metal-ligand bonds.

A common method for obtaining the IR spectrum of a solid this compound complex is the KBr pellet method:

  • Sample Preparation:

    • Thoroughly grind a small amount of the this compound complex (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. KBr is used as it is transparent in the IR region.

    • Transfer the finely ground powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation and Measurement:

    • Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific vibrational modes.

Summary of Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for a representative this compound complex.

Spectroscopic TechniqueParameterCharacteristic ValueAssignment
UV-Vis Spectroscopy λmax 1~250-350 nmLigand-to-Metal Charge Transfer (LMCT)
λmax 2~450-600 nmd-d transitions of Cu(II) and/or Mn(II)
IR Spectroscopy Vibrational Band 1 (ν₁)~3400 cm⁻¹ (broad)O-H stretching (if water is coordinated)
Vibrational Band 2 (ν₂)~1600 cm⁻¹C=N or C=O stretching of the ligand
Vibrational Band 3 (ν₃)~1400 cm⁻¹C-C aromatic stretching of the ligand
Vibrational Band 4 (ν₄)~400-600 cm⁻¹Metal-Oxygen (M-O) or Metal-Nitrogen (M-N) stretching

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a this compound complex.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Acquisition & Analysis This compound This compound Complex Prep_UV Dissolution in Solvent This compound->Prep_UV Prep_IR Grinding with KBr This compound->Prep_IR UV_Vis UV-Vis Spectrophotometer Prep_UV->UV_Vis IR FT-IR Spectrometer Prep_IR->IR UV_Data Absorbance Spectrum (λmax) UV_Vis->UV_Data IR_Data Transmittance Spectrum (cm⁻¹) IR->IR_Data Interpretation Structural & Electronic Characterization UV_Data->Interpretation IR_Data->Interpretation

Caption: Workflow for UV-Vis and IR spectroscopic analysis of this compound.

Conclusion

UV-Vis and IR spectroscopy are indispensable tools in the development and characterization of this compound and related bimetallic complexes. The data obtained from these techniques provide critical information about the electronic structure, coordination environment, and molecular vibrations, which are essential for understanding the compound's properties and potential applications in drug development. The protocols and representative data presented in this guide serve as a foundational reference for researchers and scientists in this field.

An In-depth Technical Guide on the Physical and Chemical Properties of Mancozeb

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the core physical and chemical properties of Mancozeb, a broad-spectrum, non-systemic agricultural fungicide. Mancozeb is a polymeric complex of manganese and zinc salts of ethylene (B1197577) bis-dithiocarbamate.[1][2] It is widely utilized in agriculture to protect a variety of crops, including fruits, vegetables, nuts, and field crops, from a wide range of fungal diseases.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental context, and visual representations of its mechanism of action and environmental fate.

Physical and Chemical Properties

The physical and chemical characteristics of Mancozeb are crucial for understanding its application, environmental behavior, and toxicological profile. These properties have been determined through various standardized analytical methods.

Table 1: Physical Properties of Mancozeb

PropertyValueConditionsReference(s)
Appearance Greyish-yellow, free-flowing powder.[5][6][7]-[5][6][7][8]
Odor Slight odor of hydrogen sulfide.[5][7]-[5][7]
Melting Point Decomposes at 172 °C to 204 °C without melting.[5][6][9]-[5][6][9]
Density 1.92 - 1.99 g/mL20 °C[5][10]
Vapor Pressure 9.8 x 10⁻⁸ mm Hg (1.3 x 10⁻⁷ Pa)25 °C[5]
Flash Point 138 °C (280 °F)Open cup[5][8]

Table 2: Chemical and Physicochemical Properties of Mancozeb

PropertyValueConditionsReference(s)
IUPAC Name manganese ethylenebis(dithiocarbamate) (B1227036) (polymeric) complex with zinc salt-[7][11][12]
CAS Number 8018-01-7-[1][5][6][7]
Molecular Formula (C₄H₆MnN₂S₄)x(Zn)y or C₈H₁₂MnN₄S₈ZnPolymeric complex[5][10][13]
Molecular Weight ~541.1 g/mol -[5][10][14]
Water Solubility 6.2 mg/LpH 7.5, 25 °C[5][7]
Organic Solvent Solubility Practically insoluble in most organic solvents.[6][9]-[6][9]
Octanol-Water Partition Coefficient (log Kow) 1.33-[5][15]
Henry's Law Constant 4.4 x 10⁻⁹ atm·m³/mol25 °C (estimated)[5]
pKa 10.3-[5]
Soil Adsorption Coefficient (Koc) Average 1000; >2000-[5][6]

Experimental Protocols

The determination of Mancozeb's physicochemical properties relies on standardized and validated methodologies, often following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) and CIPAC (Collaborative International Pesticides Analytical Council).

2.1 Determination of Water Solubility The water solubility of Mancozeb is typically determined using the OECD Guideline 105 or the CIPAC MT 157 method.[11] This generally involves the "flask method," where an excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of Mancozeb in the aqueous phase is then quantified, often using techniques like High-Performance Liquid Chromatography (HPLC). Given Mancozeb's polymeric nature and tendency to dissociate, careful control of pH and temperature is critical.[11]

2.2 Octanol-Water Partition Coefficient (log Kow) The log Kow, a measure of lipophilicity, is a key parameter in assessing environmental fate.[16][17] For Mancozeb, this is determined using methods such as the shake-flask method (OECD Guideline 107) . In this procedure, Mancozeb is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the analyte in both phases is measured to calculate the partition coefficient.

2.3 Hydrolysis and Soil Degradation Studies To determine stability, hydrolysis studies are conducted at various pH levels (e.g., 5, 7, and 9) following protocols like OECD Guideline 111 .[5] The degradation of Mancozeb is monitored over time, and its half-life is calculated.[1] Soil metabolism studies are performed under both aerobic and anaerobic conditions to determine its persistence in soil, identifying major metabolites like ethylenethiourea (B1671646) (ETU).[1][3] These studies often involve applying ¹⁴C-labeled Mancozeb to soil samples and analyzing the parent compound and its degradates over time.

2.4 Synthesis and Formulation Analysis The synthesis of Mancozeb involves a multi-step process. It begins with the reaction of carbon disulfide and ethylenediamine (B42938) with sodium hydroxide (B78521) to form Nabam (disodium ethylenebisdithiocarbamate).[18] This intermediate is then reacted with a manganese salt to produce Maneb, which is subsequently reacted with a zinc salt to form the final Mancozeb polymeric complex.[18]

The analysis of technical grade Mancozeb and its formulations for active ingredient content and impurities, such as hexamethylenetetramine (HMTA), is performed using methods like titration for total manganese and zinc content and advanced chromatographic techniques like HPLC-MS/MS for trace impurity analysis.[11]

Mechanism of Action and Signaling Pathways

Mancozeb is classified by the Fungicide Resistance Action Committee (FRAC) as a multi-site contact fungicide (FRAC Code M03).[2][3] Its mode of action is not based on interfering with a single specific signaling pathway but rather on the disruption of multiple vital enzymatic processes within fungal cells.[3][4][19]

The core mechanism involves the reaction of its dithiocarbamate (B8719985) molecules with sulfhydryl (-SH) groups found in amino acids and enzymes of the fungal pathogen.[2][19][20] This non-specific binding inactivates numerous essential enzymes, leading to the widespread disruption of cellular functions, including:

  • Lipid Metabolism [2]

  • Cellular Respiration [2][21]

  • Production of Adenosine Triphosphate (ATP) [2][4][9]

This multi-site activity means it simultaneously attacks various metabolic pathways, which makes the development of resistance by fungal pathogens highly unlikely.[3][19][20] As a contact fungicide, Mancozeb acts preventively on the plant surface, inhibiting spore germination and preventing the fungus from penetrating plant tissues.[19][20]

Mancozeb_Mechanism Mancozeb Mancozeb (Dithiocarbamate) FungalCell Fungal Cell Surface Mancozeb->FungalCell Contact SH_Groups Sulfhydryl (-SH) Groups in Enzymes & Amino Acids FungalCell->SH_Groups Interaction Enzyme_Inactivation Enzyme Inactivation SH_Groups->Enzyme_Inactivation Reaction leads to Resp Disruption of Cellular Respiration Enzyme_Inactivation->Resp Lipid Disruption of Lipid Metabolism Enzyme_Inactivation->Lipid ATP Inhibition of ATP Production Enzyme_Inactivation->ATP Germination Spore Germination Inhibited Resp->Germination Lipid->Germination ATP->Germination

Mancozeb's multi-site mechanism of action on fungal cells.

Environmental Fate and Degradation

Mancozeb is not persistent in the environment.[1][6] It degrades relatively quickly in soil and water through processes like hydrolysis and microbial action.[1][3] The primary and most studied metabolite is ethylenethiourea (ETU), which is more water-soluble and mobile than the parent compound.[1][3] The degradation pathway involves the breakdown of the dithiocarbamate structure into several intermediates.

Mancozeb_Degradation Mancozeb Mancozeb Hydrolysis Hydrolysis Mancozeb->Hydrolysis Microbial Microbial Degradation Mancozeb->Microbial EBIS EBIS (Ethylene bisisothiocyanate sulfide) Hydrolysis->EBIS ETU ETU (Ethylenethiourea) Hydrolysis->ETU Microbial->EBIS Microbial->ETU EU EU (Ethyleneurea) ETU->EU Further Degradation CO2 CO₂ EU->CO2 Mineralization

Simplified environmental degradation pathway of Mancozeb.

References

An In-Depth Toxicological Profile of Mancopper Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mancopper complex, a fungicide belonging to the ethylene-bis-dithiocarbamate (EBDC) group, is a coordination complex containing both manganese and copper.[1] While widely utilized in agriculture for its fungicidal properties, a comprehensive understanding of its toxicological profile is imperative for assessing its potential risks to human health and the environment. This technical guide synthesizes the available scientific literature on the toxicological effects of the this compound complex, with a focus on providing quantitative data, detailed experimental methodologies, and elucidation of its mechanisms of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Chemical Identity

  • Chemical Name: this compound

  • Synonyms: Dithane C 90, this compound [ISO][2]

  • CAS Name: [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS, κS']-mixt. with ((1,2-ethanediylbis(carbamodithioato))(2-))copper[2]

  • Molecular Formula: C8H12CuMnN4S8[2]

  • Molecular Weight: 539.2 g/mol [2]

  • Chemical Structure: this compound is a mixed metal complex of ethylenebis(dithiocarbamate) (B1227036) that contains approximately 13.7% manganese and 4% copper.[3]

Toxicological Summary

The toxicological effects of the this compound complex are largely attributed to its constituent metals, manganese and copper, and the ethylene-bis-dithiocarbamate ligand. The available data indicates that the this compound complex exhibits genotoxic potential. Broader toxicological assessments of related compounds, such as mancozeb (B1675947) and various copper complexes, reveal a range of adverse effects including acute toxicity, potential for reproductive and developmental toxicity, and organ-specific damage, particularly to the liver and kidneys.

Acute Toxicity
CompoundSpeciesRouteLD50Reference
Copper Sulfate (B86663)MouseOral39.8 mg Cu/kg[4]
Copper SulfateRatOral>140 mg/kg/day (lethal dose)[4]
Copper (II) Complex (Schiff base)RatOral>2000 mg/kg[5][6]

Table 1: Acute Toxicity Data for Related Copper Compounds

Sub-chronic and Chronic Toxicity

Data specific to the sub-chronic and chronic toxicity of the this compound complex is limited. However, studies on mancozeb and copper compounds provide insights into potential long-term effects. Subchronic exposure of male rats to copper oxychloride (50, 100, and 200 mg/kg b.wt. for ninety days) resulted in neurotoxicity, evidenced by a significant elevation of lipid peroxidation in the brain and severe degenerative changes in the cerebral cortex.[7] Chronic exposure to dietary copper in Daphnia magna led to a 38% reduction in growth and a 50% reduction in reproduction.[8]

Genotoxicity

The this compound complex has been shown to be genotoxic in both in vitro and in vivo studies.[1]

  • In Vitro Studies: In cultured Swiss albino male mice splenocytes, this compound induced chromosome aberrations and sister chromatid exchanges (SCEs) in a concentration-dependent manner (p<0.01) at concentrations of 10-7, 10-6, 10-5 M, and 5x10-5 M.[1]

  • In Vivo Studies: Oral gavage of male Swiss albino mice with 10, 20, and 40 mg this compound/kg body weight for 24 hours resulted in a dose-dependent increase in chromosome aberrations and SCEs.[1] Multiple injections of 40 mg this compound/kg body weight for 3 and 7 consecutive days increased the percentages of chromosome aberrations in bone-marrow cells and spermatocytes.[1]

These findings indicate that this compound is genotoxic in both somatic and germ cells of mice under the tested conditions.[1]

AssaySystemTest SubstanceDoses/ConcentrationsResultsReference
Chromosome Aberrations & SCEsIn Vitro (Mouse Splenocytes)This compound10-7 M to 5x10-5 MConcentration-dependent increase[1]
Chromosome Aberrations & SCEsIn Vivo (Mouse Bone Marrow & Spermatocytes)This compound10, 20, 40 mg/kg b.wt.Dose-dependent increase[1]

Table 2: Genotoxicity of this compound Complex

Carcinogenicity

There is no specific information available in the reviewed literature regarding the carcinogenicity of the this compound complex.

Reproductive and Developmental Toxicity

While studies specifically on the this compound complex are lacking, research on related compounds suggests a potential for reproductive and developmental toxicity. A study on copper monochloride in rats established a no-observed-adverse-effect level (NOAEL) for reproductive/developmental toxicity at 20 mg/kg/day.[9] At 80 mg/kg/day, deaths were observed in female rats, along with an increased incidence of icteric and runt pups at birth.[9] Dietary exposure to copper in the saltwater cladoceran Moina monogolica resulted in significant reductions in brood size in all but the first brood.[10]

Mechanisms of Toxicity

The toxicity of the this compound complex is likely mediated through the individual and synergistic actions of copper, manganese, and the dithiocarbamate (B8719985) ligand.

Oxidative Stress

A primary mechanism of copper-induced toxicity is the generation of reactive oxygen species (ROS) through Fenton-like and Haber-Weiss reactions.[11] This leads to oxidative damage to lipids, proteins, and DNA. Studies on mancozeb have also demonstrated its ability to induce oxidative stress.[12] In a study on a copper (II) complex, its gastroprotective effects were associated with an increase in antioxidant enzymes like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), and a decrease in the lipid peroxidation product malondialdehyde (MDA).[5][13][14]

DNA Damage

The genotoxicity of the this compound complex is a direct consequence of its ability to induce DNA damage.[1] Other copper complexes, such as Casiopeinas, have been shown to cause DNA fragmentation and base oxidation, with their mode of action linked to ROS generation following copper reduction.[15]

Disruption of Cellular Homeostasis

Mancozeb has been shown to cause bioaccumulation of copper in the renal cortex of rats, leading to tubular injury.[16] This suggests that the this compound complex could disrupt metal homeostasis, leading to organ-specific toxicity. The body has protective mechanisms against copper toxicity, including sequestration by metallothioneins and export via copper-translocating ATPases.[17][18]

Experimental Protocols

In Vitro Genotoxicity Assay
  • Test System: Swiss albino male mice splenocytes.[1]

  • Exposure: 24-hour exposure to this compound at concentrations ranging from 10-7 M to 10-3 M.[1]

  • Endpoints: Cell viability, chromosome aberrations, and sister chromatid exchanges (SCEs).[1]

  • Methodology:

    • Spleens were aseptically removed from mice and splenocyte cultures were established.

    • Cultures were treated with varying concentrations of this compound for 24 hours.

    • Cell viability was assessed using a suitable method (e.g., trypan blue exclusion).

    • For chromosome aberration analysis, cells were arrested in metaphase, harvested, and slides were prepared and stained.

    • For SCE analysis, cells were cultured in the presence of bromodeoxyuridine (BrdU) before harvesting and differential staining of sister chromatids.

    • Metaphase spreads were scored for chromosomal aberrations and SCEs under a microscope.

In Vivo Genotoxicity Assay
  • Test System: Swiss albino male mice.[1]

  • Administration: Oral gavage with 10, 20, and 40 mg this compound/kg body weight.[1]

  • Exposure Duration: Single dose (24 hours) or multiple doses (3 and 7 consecutive days).[1]

  • Tissues Analyzed: Bone marrow and spermatocytes.[1]

  • Endpoints: Chromosome aberrations and SCEs.[1]

  • Methodology:

    • Mice were administered this compound by oral gavage.

    • For bone marrow analysis, mice were injected with a mitotic inhibitor (e.g., colchicine) prior to sacrifice. Femurs were flushed to collect bone marrow cells.

    • For spermatocyte analysis, testes were removed and processed to obtain meiotic chromosome preparations.

    • Slides were prepared, stained, and analyzed for chromosomal aberrations and SCEs as described for the in vitro assay.

Visualizations

Experimental_Workflow_In_Vivo_Genotoxicity cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_tissue_collection Tissue Collection cluster_analysis Cytogenetic Analysis animal Swiss Albino Male Mice dose Oral Gavage (10, 20, 40 mg/kg) animal->dose duration Single Dose (24h) or Multiple Doses (3, 7 days) dose->duration bone_marrow Bone Marrow duration->bone_marrow spermatocytes Spermatocytes duration->spermatocytes analysis Chromosome Aberrations & Sister Chromatid Exchanges bone_marrow->analysis spermatocytes->analysis

Caption: Workflow for in vivo genotoxicity assessment of this compound complex.

Signaling_Pathway_Copper_Toxicity cluster_copper Copper Exposure cluster_ros Oxidative Stress cluster_damage Cellular Damage cluster_outcome Toxicological Outcome Cu Excess Intracellular Copper ROS Reactive Oxygen Species (ROS) Generation Cu->ROS Fenton/Haber-Weiss Reactions lipid_perox Lipid Peroxidation ROS->lipid_perox protein_ox Protein Oxidation ROS->protein_ox dna_damage DNA Damage ROS->dna_damage toxicity Cellular Toxicity & Genotoxicity lipid_perox->toxicity protein_ox->toxicity dna_damage->toxicity

Caption: Simplified signaling pathway of copper-induced oxidative stress.

Conclusion

The available evidence strongly suggests that the this compound complex is a genotoxic agent. While a complete toxicological profile is not yet available, data from related compounds, particularly mancozeb and other copper complexes, indicate a potential for a broader range of toxicities, including acute, sub-chronic, and reproductive/developmental effects. The primary mechanism of toxicity appears to be the induction of oxidative stress, leading to cellular damage. Further research is warranted to establish a comprehensive safety profile for the this compound complex, including long-term carcinogenicity studies and the determination of key toxicological thresholds such as the No-Observed-Adverse-Effect Level (NOAEL) for various endpoints. This information is crucial for conducting accurate risk assessments and ensuring the safe use of this agricultural compound.

References

The Environmental Fate and Transport of Mancopper: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Mancopper, a fungicide belonging to the ethylenebisdithiocarbamate (EBDC) class, is a coordination complex of manganese and copper with the ethylenbis(dithiocarbamate) ligand. Understanding its environmental fate and transport is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound, drawing parallels from its close analog, Mancozeb, and detailing the fate of its primary degradation products, including ethylenethiourea (B1671646) (ETU) and the associated metal ions.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. While specific data for this compound is limited, the properties of Mancozeb and copper provide a strong basis for understanding its environmental characteristics.

PropertyValueImplications for Environmental Fate
Mancozeb
Vapor PressureNegligible[1][2]Low potential for volatilization into the atmosphere.[1][2]
Water SolubilityLow[1]Limited direct dissolution in water, but hydrolysis is a key degradation pathway.
Ethylenethiourea (ETU)
Water SolubilityHigh[3][4]High potential for mobility in soil and leaching into groundwater.[1][3]
Copper
Melting Point1,083°C[5]Not relevant to environmental fate under normal conditions.
Boiling Point2,567°C[5]Not relevant to environmental fate under normal conditions.
Density8.94 g/cm³[5]Not relevant to environmental fate under normal conditions.

Environmental Degradation

This compound, like other EBDCs, is susceptible to rapid degradation in the environment through hydrolysis and microbial action. The primary degradation pathway involves the breakdown of the parent molecule into more mobile and persistent compounds.

Hydrolysis: In the presence of water, this compound is expected to hydrolyze quickly, with a half-life of less than two days.[1][2] The identified hydrolysis products of Mancozeb, which are anticipated to be similar for this compound, include ethylenethiourea (ETU), ethyleneurea (EU), and ethylene (B1197577) bisisothiocyanate sulfide (B99878) (EBIS).[1][2] The relative amounts of these degradates are dependent on the pH of the water.[1]

Soil Degradation: this compound exhibits low persistence in soil. Aerobic soil half-lives for Mancozeb are reported to be less than two days, while anaerobic half-lives are less than eight days.[1][2] The major metabolites in soil are ETU and EU.[1][2] Under aerobic conditions, these metabolites can be further broken down to carbon dioxide.[1][2]

Degradation Pathway of the Organic Moiety

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Microbial_Degradation Microbial_Degradation This compound->Microbial_Degradation ETU Ethylenethiourea (ETU) Hydrolysis->ETU EU Ethyleneurea (EU) Hydrolysis->EU EBIS Ethylene bisisothiocyanate sulfide (EBIS) Hydrolysis->EBIS Microbial_Degradation->ETU Microbial_Degradation->EU ETU->EU CO2 CO2 EU->CO2

Degradation pathway of the organic component of this compound.

Environmental Transport

The transport of this compound and its degradation products in the environment is influenced by their mobility in soil and water.

Mobility in Soil: this compound and its initial degradates exhibit moderate binding to soils.[1][2] The adsorption coefficient (Kd) for Mancozeb and its degradates ranges from 7 to 12 cm³/g.[1] However, the primary metabolite of concern, ETU, is weakly adsorbed by soils, with Kd values ranging from 0.51 to 1.13 cm³/g for different soil types.[1] This weak adsorption, coupled with its high water solubility, gives ETU a high potential for mobility and leaching into groundwater.[1][3] Despite this potential, the rapid degradation of the parent compound and ETU itself often limits significant groundwater contamination.[1]

Leaching: Leaching studies have shown that the majority of Mancozeb and its degradation products remain in the top layer of the soil.[1] While ETU has the potential to leach, its concentration in groundwater is generally low.[1] The transport of copper in soil is complex and influenced by factors such as soil pH, organic matter content, and the presence of other ions.[6] Copper can be adsorbed to clay minerals, organic matter, and iron and manganese oxides, which limits its mobility.[7][8] However, dissolved organic carbon (DOC) can form soluble complexes with copper, increasing its mobility and potential for leaching.[9][10]

Environmental Transport and Fate Logic

G cluster_surface Surface Environment cluster_subsurface Subsurface Environment cluster_processes Processes Mancopper_Application This compound Application (Soil/Plants) Soil Soil Mancopper_Application->Soil Surface_Water Surface Water Mancopper_Application->Surface_Water Runoff Soil->Surface_Water Runoff/Erosion Groundwater Groundwater Soil->Groundwater Leaching (ETU, Copper) Degradation Degradation (Hydrolysis, Microbial) Soil->Degradation Adsorption_Desorption Adsorption/ Desorption Soil->Adsorption_Desorption Surface_Water->Degradation Bioaccumulation Bioaccumulation Surface_Water->Bioaccumulation G cluster_sampling Sample Collection & Preparation cluster_preconcentration Preconcentration (Optional) cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample_Collection Water Sample Collection Filtration Filtration (e.g., 0.45 µm) Sample_Collection->Filtration Acidification Acidification (e.g., to pH < 2) Filtration->Acidification DLLME Dispersive Liquid-Liquid Microextraction Acidification->DLLME SPE Solid Phase Extraction Acidification->SPE GFAAS Graphite Furnace Atomic Absorption Spectrometry Acidification->GFAAS ICP_MS Inductively Coupled Plasma Mass Spectrometry Acidification->ICP_MS Spectrophotometry UV-Vis Spectrophotometry Acidification->Spectrophotometry DLLME->GFAAS SPE->ICP_MS Quantification Quantification (Calibration Curve) GFAAS->Quantification ICP_MS->Quantification Spectrophotometry->Quantification Reporting Reporting Results (e.g., µg/L) Quantification->Reporting

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Mancopper in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mancopper is a fungicide that combines the properties of Mancozeb, a dithiocarbamate (B8719985), and copper.[1][2] Mancozeb is effective against a wide array of fungal pathogens by disrupting enzymatic processes, while copper acts as a protectant against both fungal and bacterial infections.[1][3] The widespread use of these fungicides in agriculture can lead to the accumulation of their active components in the soil.[2][3] Monitoring the levels of both the dithiocarbamate component and copper in soil is crucial for environmental assessment, ensuring agricultural sustainability, and safeguarding ecosystem health. This document provides detailed application notes and protocols for the analytical determination of both Mancozeb (and other dithiocarbamates) and copper in soil samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Section 1: Analysis of Mancozeb (as Dithiocarbamate)

Mancozeb belongs to the dithiocarbamate (DTC) class of fungicides.[4][5] Due to their inherent instability and low solubility, the analysis of DTCs like Mancozeb presents a unique challenge.[4][6] The most common approach involves the degradation of the DTC molecule to carbon disulfide (CS₂), which is then quantified.[5][6] More advanced methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) after a derivatization step to enhance stability and sensitivity.[7][8]

Method 1: Acid Hydrolysis and Carbon Disulfide (CS₂) Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, non-specific method that measures the total dithiocarbamate content by converting it to CS₂.[6]

Experimental Protocol:

  • Sample Preparation:

    • Air-dry the soil sample at a temperature not exceeding 50°C to prevent degradation.[9]

    • Grind the dried soil using a mechanical mortar and pestle and pass it through a 2 mm (10-mesh) screen to ensure homogeneity.[9][10]

    • Store the prepared sample in a dry, well-labeled container.

  • Acid Hydrolysis:

    • Weigh a representative portion of the prepared soil sample into a reaction vessel.

    • Add a solution of tin(II) chloride in aqueous hydrochloric acid (HCl) to the vessel.[6]

    • Seal the vessel and heat it at 80°C to quantitatively convert the dithiocarbamates to carbon disulfide gas.[6]

  • CS₂ Trapping:

    • The CS₂ gas produced during hydrolysis is purged from the reaction vessel and trapped in an organic solvent, such as iso-octane.[6]

  • GC-MS Analysis:

    • Inject an aliquot of the iso-octane containing the trapped CS₂ into a GC-MS system.

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

    • Quantification: The total DTC residue is estimated by quantifying the amount of CS₂ produced, typically expressed as mg CS₂/kg of soil.[6]

Workflow for Mancozeb Analysis (CS₂ Method)

cluster_prep Sample Preparation cluster_analysis Analysis s1 Soil Sample Collection s2 Air Drying (< 50°C) s1->s2 s3 Grinding & Sieving (2mm) s2->s3 a1 Acid Hydrolysis (SnCl₂/HCl, 80°C) s3->a1 a2 CS₂ Trapping (iso-octane) a1->a2 a3 GC-MS Analysis a2->a3 a4 Quantification (mg CS₂/kg) a3->a4

Caption: Workflow for dithiocarbamate analysis via acid hydrolysis and GC-MS.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This method offers higher specificity and sensitivity by converting the unstable Mancozeb into a stable derivative before analysis.[7][8]

Experimental Protocol:

  • Sample Preparation:

    • Prepare the soil sample as described in Method 1 (drying, grinding, sieving).[9][10]

  • Extraction:

    • Extract the Mancozeb from the soil sample using an appropriate solvent mixture. Due to its low solubility, complexing agents like EDTA in an alkaline solution may be used.[11]

  • Derivatization:

    • Mancozeb is transformed into its methylated form, dimethyl ethylene (B1197577) bisdithiocarbamate (EBDC), for improved stability and instrument sensitivity.[7][8] This is typically achieved by adding a methylation agent like dimethyl sulfate (B86663) or iodomethane.[7][8]

  • LC-MS/MS Analysis:

    • Inject the derivatized extract into an LC-MS/MS system.

    • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

    • Mobile Phase Example: A gradient of A) 5 mM ammonium (B1175870) formate/0.1% formic acid in water and B) 0.1% formic acid in methanol.[8]

    • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification of the dimethyl-EBDC derivative.[8]

Workflow for Mancozeb Analysis (LC-MS/MS Method)

cluster_prep Sample Preparation cluster_analysis Analysis s1 Soil Sample Collection s2 Drying & Sieving s1->s2 a1 Solvent Extraction (e.g., EDTA solution) s2->a1 a2 Derivatization (Methylation) a1->a2 a3 LC-MS/MS Analysis (MRM Mode) a2->a3 a4 Quantification a3->a4 s1 Dried, Homogenized Soil Sample s2 Weigh Sample (0.25-0.5g) s1->s2 s3 Acid Digestion (e.g., Aqua Regia, HF) s2->s3 s4 Dilute to Volume & Filter s3->s4 s5 AAS or ICP-MS Analysis s4->s5 s6 Quantification vs. Calibration Curve s5->s6 s1 Soil Sample s2 Drying & Grinding s1->s2 s3 Place in Sample Cup s2->s3 s4 XRF Spectrometer Analysis s3->s4 s5 Direct Quantification s4->s5

References

Application Notes and Protocols for the Quantification of Mancozeb and Ethylenethiourea Residues on Crops by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mancozeb (B1675947) is a widely used dithiocarbamate (B8719985) fungicide for protecting various crops against a broad spectrum of fungal diseases. Due to its polymeric and insoluble nature, direct analysis of mancozeb is challenging. Furthermore, its degradation can lead to the formation of ethylenethiourea (B1671646) (ETU), a metabolite of toxicological concern.[1] Therefore, robust and sensitive analytical methods are crucial for monitoring mancozeb and ETU residues in agricultural commodities to ensure food safety and compliance with regulatory limits. This document provides detailed protocols for the quantification of mancozeb and ETU residues on crops using High-Performance Liquid Chromatography (HPLC), primarily coupled with UV or mass spectrometry detectors.

Mancozeb itself is highly unstable and not directly amenable to standard reversed-phase HPLC analysis.[2] Consequently, analytical methods for mancozeb typically involve a derivatization step to convert it into a more stable and chromatographically suitable compound.[2][3][4] A common approach is the methylation of the ethylene (B1197577) bisdithiocarbamate (EBDC) backbone after releasing it from the manganese-zinc complex.[2][5] An alternative method involves the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.[6]

This guide offers two primary protocols: one for mancozeb analysis via pre-column derivatization and another for the direct analysis of its main degradation product, ETU.

Protocol 1: Quantification of Mancozeb Residues by HPLC-UV Following Pre-Column Derivatization

This protocol details a method for the analysis of mancozeb technical material, which can be adapted for residue analysis in crop matrices with appropriate extraction and clean-up steps. The method is based on the derivatization of mancozeb to a stable S-ethyl derivative.[3]

1. Principle

Mancozeb is a polymeric complex that is insoluble in water and most organic solvents.[5] The first step involves the chelation of the metal ions (manganese and zinc) using an ethylenediaminetetraacetic acid (EDTA) solution to dissolve the EBDC backbone.[1][5] The solubilized EBDC is then derivatized, for instance by methylation, to form a stable compound suitable for HPLC analysis.[5]

2. Reagents and Materials

3. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Mechanical shaker

  • Suction filtration apparatus

  • Rotary evaporator

  • Ultrasonic bath

  • pH meter

4. Experimental Protocol

4.1. Preparation of Standard Solutions

  • Mancozeb Stock Standard Solution (100 ppm): Accurately weigh 13.5 mg of mancozeb standard (74% purity) and dissolve it in 100 mL of 0.03 M EDTA disodium salt solution with the pH adjusted to 9.5-10.5 using 2M NaOH.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same EDTA solution to achieve concentrations ranging from 0.25 ppm to 10 ppm.[5]

4.2. Sample Preparation and Extraction

  • Weigh 50 g of a homogenized crop sample (e.g., grapes, pears) into a flask.[5]

  • Add 100 mL of 0.03 M EDTA disodium salt solution (pH 9.5-10.5) and stir for 5 minutes to extract the mancozeb.[5]

  • Filter the extract through GF/C filter paper using suction. Wash the residue with 50 mL of distilled water and combine the filtrates.[5]

4.3. Derivatization

  • Adjust the pH of the filtrate to a neutral range (pH 7.2-8.0).[5]

  • Add 60 mL of 0.41 M TBAH and 60 mL of a 0.05 M solution of methyl iodide in a chloroform/hexane (5/1, v/v) mixture to the sample solution.[5]

  • Stir the mixture at room temperature for 5 minutes and then let it stand for 30 minutes for the methylation reaction to complete.[5]

  • Separate the organic solvent layer and dry it over anhydrous sodium sulfate.[5]

  • Add 4 mL of a 20% (w/v) 1,2-propanediol solution in chloroform to the organic layer and concentrate it.[5]

  • Re-dissolve the residue in 10 mL of acetonitrile for HPLC analysis.[5]

4.4. HPLC Conditions

ParameterCondition
Column C18 (e.g., µBondapak)
Mobile Phase Acetonitrile and 0.1% (v/v) formic acid (60:40)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 5 µL[7]
Detector Wavelength 272 nm[3] or 282 nm[7]
Column Temperature 15°C[7]
Retention Time Approximately 9.12 minutes for S-ethyl derivative[3]

5. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of mancozeb in the sample by comparing its peak area with the calibration curve. The linearity of the calibration curve should be confirmed with a regression coefficient (r²) of ≥ 0.999.[3][5]

Experimental Workflow for Mancozeb Analysis

Mancozeb_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Homogenize Homogenize Crop Sample Extract Extract with EDTA Solution (pH 9.5-10.5) Homogenize->Extract 50g sample in 100mL EDTA Filter Filter Extract Extract->Filter Adjust_pH Adjust pH to 7.2-8.0 Filter->Adjust_pH Add_Reagents Add TBAH and Methyl Iodide Adjust_pH->Add_Reagents React Methylate for 30 min Add_Reagents->React Separate Separate Organic Layer React->Separate Concentrate Concentrate and Re-dissolve in Acetonitrile Separate->Concentrate HPLC Inject into HPLC-UV Concentrate->HPLC Quantify Quantify using Calibration Curve HPLC->Quantify

Caption: Workflow for Mancozeb Residue Analysis.

Protocol 2: Quantification of Ethylenethiourea (ETU) Residues by HPLC

This protocol describes a method for the determination of ETU in crops like tomatoes.

1. Principle

ETU is extracted from the sample matrix using a suitable solvent mixture. The extract is then cleaned up, concentrated, and analyzed by HPLC.

2. Reagents and Materials

  • Ethylenethiourea (ETU) analytical standard

  • Acetonitrile (HPLC grade)

  • Dichloromethane

  • Chloroform

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Filter paper (e.g., Buchner funnel)

  • 0.45 µm nylon syringe filters

3. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Analytical balance

  • Homogenizer/blender

  • Mechanical shaker

  • Nitrogen evaporator

  • Centrifuge

4. Experimental Protocol

4.1. Preparation of Standard Solutions

Prepare a stock solution of ETU in a suitable solvent like acetonitrile or water.[2][8] From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.

4.2. Sample Preparation and Extraction

  • Homogenize a representative sample of the crop (e.g., 200g of tomatoes).[9]

  • Weigh a 1.0-gram subsample into a beaker.[9]

  • Add 3 mL of an extraction solvent mixture of acetonitrile, dichloromethane, and chloroform (1:1:1, v/v/v).[9]

  • Shake the mixture mechanically for 2 minutes.[9]

  • Filter the suspension through filter paper in a Buchner funnel.[9]

  • Rinse the filter with 2 mL of the extraction solvent and add 2 mL of methanol to the filtrate.[9]

  • Evaporate the mixture to dryness under a gentle stream of nitrogen at room temperature.[9]

  • Re-dissolve the residue in 500 µL of acetonitrile and water (1:1, v/v).[9]

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.[9]

4.3. HPLC Conditions

ParameterCondition
Column C18
Mobile Phase Isocratic or gradient elution with water and acetonitrile
Flow Rate Variable, to be optimized
Injection Volume To be optimized
Detector DAD or MS
Retention Time Approximately 3.2 ± 0.2 minutes[9]

5. Data Analysis

Create a calibration curve from the peak areas of the ETU standards. Quantify the ETU in the sample extracts by comparing their peak areas to the calibration curve.

Experimental Workflow for ETU Analysis

ETU_Analysis_Workflow cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Homogenize Homogenize Crop Sample Extract Extract with Acetonitrile/Dichloromethane/Chloroform Homogenize->Extract Filter Filter Suspension Extract->Filter Evaporate Evaporate to Dryness under Nitrogen Filter->Evaporate Reconstitute Re-dissolve in Acetonitrile/Water Evaporate->Reconstitute Syringe_Filter Filter through 0.45µm Syringe Filter Reconstitute->Syringe_Filter HPLC Inject into HPLC System Syringe_Filter->HPLC Quantify Quantify using Calibration Curve HPLC->Quantify

Caption: Workflow for Ethylenethiourea (ETU) Residue Analysis.

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for the analysis of mancozeb and ETU residues.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLOD (mg/kg)LOQ (mg/kg)Reference
MancozebTomato0.099-[9]
Mancozeb--0.05[5]
MancozebMilk0.1 µg/mL0.25 µg/mL[1]
ETUTomato0.01-[9]
ETUFood Crops-0.005[10][11]
ETUTomato-0.01 - 0.05[12]

Table 2: Recovery Rates

AnalyteMatrixSpiking Level (mg/kg)Recovery (%)Reference
MancozebTomato-91.26 - 95.89[9]
MancozebGrapes, Pears3>90% (implied)[5]
MancozebOrange, Olive0.01 - 0.170 - 120[13]
ETUTomato0.01 - 0.5> 70[12]
ETUVarious Foods0.01, 0.05, 0.171 - 121[11]

Table 3: Linearity of Calibration

AnalyteConcentration RangeRegression Coefficient (r²)Reference
Mancozeb Derivative8.2 - 32.3 mg/L0.999[3]
Mancozeb0.25 - 10 ppm0.9999[5]
Mancozeb0.25 - 100 µg/mL0.9997[1]
Mancozeb & ETU-0.948 - 0.999[9]
ETU-> 0.9950[11]

References

Application Notes and Protocols for the Laboratory Preparation of a Mancozeb-Copper Fungicidal Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The term "Mancopper" is commonly used to refer to a combination of mancozeb (B1675947) and a copper-based fungicide. This mixture leverages the synergistic effects of a multi-site dithiocarbamate (B8719985) fungicide (mancozeb) and the broad-spectrum activity of copper ions to provide effective control against a wide range of fungal and bacterial plant pathogens. Mancozeb acts by disrupting several biochemical processes within fungal cells, while copper ions denature proteins and enzymes.[1] This combined formulation is particularly useful in resistance management programs.[1]

These application notes provide a detailed protocol for the laboratory-scale preparation of a mancozeb-copper fungicidal formulation, specifically a combination of a Bordeaux-style mixture with mancozeb.

Quantitative Data Summary

For effective fungicidal action, the ratio of components is crucial. The following table summarizes a common formulation for a Bordeaux mixture, which can then be combined with mancozeb.

Table 1: Composition of a Standard Bordeaux-Style Mixture

ComponentChemical FormulaRatio by WeightMolar Ratio (approx.)Purpose
Copper Sulfate (B86663) PentahydrateCuSO₄·5H₂O11Source of cupric ions
Calcium Hydroxide (B78521) (Hydrated Lime)Ca(OH)₂12.7Neutralizing agent, improves adhesion
WaterH₂O100-Solvent

Table 2: Example Formulation of a Mancozeb-Copper Mixture

ComponentConcentration (g/L) in final suspensionPurpose
Copper Sulfate Pentahydrate10Fungicidal action (Copper source)
Calcium Hydroxide10Neutralizer and sticker
Mancozeb (e.g., 80% WP)2-3Broad-spectrum fungicidal action
Waterto 1 LCarrier

Note: The exact concentrations can be varied depending on the target pathogen and crop.

Experimental Protocols

1. Preparation of a Bordeaux-Style Copper Fungicide Suspension (1 L)

This protocol describes the preparation of a 1:1:100 Bordeaux-style mixture.

Materials:

  • Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Calcium Hydroxide (Ca(OH)₂)

  • Distilled Water

  • Two 1 L Beakers

  • One 2 L Beaker or container

  • Stirring rod or magnetic stirrer

  • Weighing scale

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat

Procedure:

  • Prepare Solution A: In a 1 L beaker, dissolve 10 g of copper sulfate pentahydrate in 500 mL of warm distilled water. Stir until the crystals are completely dissolved.[2]

  • Prepare Solution B: In a separate 1 L beaker, create a slurry by mixing 10 g of calcium hydroxide with 500 mL of distilled water. Mix thoroughly to ensure a uniform suspension.[2]

  • Combine the Solutions: While continuously stirring Solution B (the lime suspension), slowly pour Solution A (the copper sulfate solution) into it. Crucially, always add the copper solution to the lime solution, not the other way around, to ensure the formation of a fine precipitate.

  • Final Mixture: A light blue, gelatinous precipitate of copper hydroxysulfate will form. This is the Bordeaux-style mixture. The resulting suspension should be used shortly after preparation for optimal efficacy.

2. Incorporation of Mancozeb

This protocol details how to add a wettable powder (WP) formulation of mancozeb to the prepared copper suspension.

Materials:

  • Prepared Bordeaux-style mixture (1 L)

  • Mancozeb (e.g., 80% WP formulation)

  • Small beaker

  • Stirring rod

Procedure:

  • Prepare a Mancozeb Slurry: In a small beaker, weigh the desired amount of mancozeb powder (e.g., 2-3 g for a 1 L final volume). Add a small amount of water and mix to form a smooth, lump-free paste.

  • Combine with Copper Suspension: While stirring the 1 L Bordeaux-style mixture, slowly add the mancozeb slurry.

  • Final Formulation: Continue stirring for several minutes to ensure the mancozeb is evenly dispersed throughout the copper suspension. The final formulation is now ready for application in experimental settings.

Visualizations

Experimental Workflow for Mancozeb-Copper Formulation

G cluster_prep Preparation of Components cluster_solutions Solution/Suspension Preparation cluster_mixing Final Formulation A Weigh Copper Sulfate D Dissolve Copper Sulfate in Water (Solution A) A->D B Weigh Calcium Hydroxide E Suspend Calcium Hydroxide in Water (Solution B) B->E C Weigh Mancozeb F Create Mancozeb Slurry C->F G Slowly Add Solution A to Solution B with Stirring D->G E->G H Add Mancozeb Slurry to Copper Suspension F->H G->H I Final Mancozeb-Copper Fungicidal Formulation H->I

Caption: Workflow for the laboratory synthesis of a Mancozeb-Copper fungicidal formulation.

General Signaling Pathway Disruption by Copper

Copper ions are known to be potent, non-specific inhibitors of enzymes. Their fungicidal and bactericidal activity stems from their ability to denature proteins and disrupt cellular processes. While a single, specific signaling pathway is not the sole target, the diagram below illustrates the general mechanism of action.

G Cu Cu²⁺ Ions Enzyme Fungal Enzymes & Structural Proteins Cu->Enzyme Denaturation Germination Spore Germination Cu->Germination Direct Inhibition Membrane Cell Membrane Integrity Enzyme->Membrane Metabolism Cellular Respiration & Metabolism Enzyme->Metabolism Inhibition Inhibition of Growth & Cell Death Membrane->Inhibition Metabolism->Inhibition Germination->Inhibition Blocked

Caption: General mechanism of copper's fungicidal action through protein denaturation.

References

Application Notes and Protocols for Nanoparticle Synthesis Using Mancopper as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Mancopper, a dithiocarbamate (B8719985) complex of copper and manganese, as a precursor for the synthesis of nanoparticles. The protocols cover two primary methodologies: thermal decomposition for the synthesis of copper sulfide (B99878) nanoparticles and ionic gelation for the creation of this compound nanoformulations. The resulting nanoparticles have potential applications in catalysis, drug delivery, and as antimicrobial and anticancer agents.

Introduction to this compound as a Nanoparticle Precursor

This compound is an organometallic complex belonging to the dithiocarbamate class of compounds, primarily used as a broad-spectrum fungicide in agriculture. Its chemical structure, containing both copper and manganese ions chelated by ethylenebis(dithiocarbamate) (B1227036) ligands, makes it a viable single-source precursor for the synthesis of multi-component nanoparticles. The presence of pre-formed metal-sulfur bonds in the dithiocarbamate ligand facilitates the formation of metal sulfide nanoparticles upon thermal decomposition.[1] Additionally, the entire this compound complex can be encapsulated within a polymeric matrix to create nanoformulations with controlled release properties.

The nanoparticles derived from this compound can be engineered to exhibit a range of physicochemical properties, influencing their biological activity and catalytic performance. This document provides detailed methodologies for the synthesis and characterization of these nanoparticles, along with their potential applications.

Data Presentation: Nanoparticle Characterization

The following tables summarize the quantitative data for nanoparticles synthesized from dithiocarbamate precursors and nanoformulations of related compounds, providing a reference for expected outcomes.

Table 1: Physicochemical Properties of Metal Sulfide Nanoparticles from Dithiocarbamate Precursors

PrecursorSynthesis MethodNanoparticle CompositionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Copper(II) bis(diethyldithiocarbamate)Thermal DecompositionCuS8 ± 1Not ReportedNot Reported[2]
Copper(II) bis(dibutyldithiocarbamate)Thermal DecompositionCu1.75S9Not ReportedNot Reported[2]
Copper(II) bis(p-tolyl-dithiocarbamate)Thermal DecompositionCuS / Cu1.8S10 - 50Not ReportedNot Reported[3]
N-alkyldithiocarbamatecopper(II) complexChemical TransformationCuxS6 - 18Not ReportedNot Reported[4]

Table 2: Characterization of Mancozeb Nanoformulations

Encapsulation MethodPolymer MatrixActive IngredientAverage Size (nm)PDIZeta Potential (mV)Loading Efficiency (%)Reference(s)
Ionic GelationChitosan (B1678972)/TPPMancozeb292.4 - 443.90.399 - 0.579+14.8 to +17.8Not Reported[5]
Ultrasonic MethodPolyethylene Glycol (PEG)Mancozeb20 - 50Not ReportedNot ReportedNot Reported[6]

Table 3: Efficacy of Copper-Based Nanoparticles

Nanoparticle TypeApplicationTargetEfficacy Metric (e.g., IC50, MIC)Reference(s)
CuO NanoparticlesAnticancerHuman Hepatocarcinoma (HepG2) cellsIC50: ~15 µg/mL[7]
CuO NanoparticlesAnticancerHuman Colon (HT-29) Cancer CellsIC50: 58.53 ± 0.13 µg/mL[8]
CuO NanoparticlesAnticancerHuman Breast (MCF-7) Cancer CellsIC50: 53.95 ± 1.1 µg/mL[8]
Cu2O NanoparticlesCatalysisReduction of 4-nitrophenolRate constant (k): 0.742 min⁻¹ (for 0.1 mg)[9][10]
Copper NanoparticlesAntibacterialE. coliMIC: 50 µg/mL[11]
Copper NanoparticlesAntibacterialS. aureusMIC: 100 µg/mL[11]

Experimental Protocols

Synthesis of Copper Sulfide Nanoparticles via Thermal Decomposition of this compound

This protocol describes a general method for the synthesis of copper sulfide nanoparticles by the thermal decomposition of this compound in a high-boiling point solvent. This method can be adapted to control nanoparticle size and morphology by varying the reaction temperature, time, and the capping agent.

Materials:

  • This compound

  • Oleylamine (B85491) (or other high-boiling point coordinating solvent)

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermocouple

  • Condenser

  • Schlenk line (optional, for inert atmosphere)

  • Centrifuge

  • Ethanol (B145695)

  • Hexane (B92381)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermocouple, add this compound (e.g., 1 mmol) and oleylamine (e.g., 20 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating: Heat the mixture to the desired decomposition temperature (e.g., 180-300 °C) with vigorous stirring. The color of the solution will change as the precursor decomposes and nanoparticles form.[2]

  • Reaction Time: Maintain the reaction at the set temperature for a specific duration (e.g., 30-60 minutes). The reaction time can be varied to control the size and crystallinity of the nanoparticles.

  • Cooling: After the reaction is complete, cool the flask to room temperature.

  • Purification:

    • Add an excess of ethanol to the reaction mixture to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticle pellet.

    • Discard the supernatant.

    • Wash the pellet by re-dispersing it in a mixture of hexane and ethanol, followed by centrifugation. Repeat this washing step at least two more times.

  • Drying: Dry the final nanoparticle product under vacuum.

Diagram of Experimental Workflow: Thermal Decomposition

G start Start setup Reaction Setup: This compound + Oleylamine in 3-neck flask start->setup purge Purge with Ar/N2 (30 min) setup->purge heat Heat to 180-300 °C with stirring purge->heat react Maintain temperature (30-60 min) heat->react cool Cool to Room Temperature react->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 wash Wash with Hexane/Ethanol (3x) centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Dry under Vacuum centrifuge2->dry end Copper Sulfide Nanoparticles dry->end

Workflow for Thermal Decomposition Synthesis
Preparation of this compound Nanoformulation via Ionic Gelation

This protocol details the encapsulation of this compound into chitosan nanoparticles using the ionic gelation method. This technique is based on the electrostatic interaction between the positively charged chitosan and a polyanion, such as sodium tripolyphosphate (TPP), to form a nanoparticle matrix.[5]

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) by stirring overnight at room temperature to ensure complete dissolution.

  • This compound Dispersion:

    • Disperse the desired amount of this compound powder into the chitosan solution under continuous stirring.

  • TPP Solution Preparation:

    • Prepare an aqueous solution of TPP (e.g., 0.1% w/v).

  • Nanoparticle Formation:

    • While stirring the this compound-chitosan dispersion, add the TPP solution dropwise.

    • Continue stirring for a specified period (e.g., 30 minutes) at room temperature to allow for the formation of nanoparticles. The solution will become opalescent, indicating nanoparticle formation.

  • Purification:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components.

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice for further purification.

  • Storage: Store the final this compound nanoformulation as a suspension at 4 °C.

Diagram of Experimental Workflow: Ionic Gelation

G start Start chitosan_sol Prepare Chitosan Solution (0.1% in 1% Acetic Acid) start->chitosan_sol tpp_sol Prepare TPP Solution (0.1% in Water) start->tpp_sol manc_disp Disperse this compound in Chitosan Solution chitosan_sol->manc_disp np_form Add TPP solution dropwise to this compound-Chitosan dispersion with stirring manc_disp->np_form tpp_sol->np_form stir Stir for 30 min at Room Temperature np_form->stir centrifuge1 Centrifuge stir->centrifuge1 wash Resuspend in DI Water and Centrifuge (2x) centrifuge1->wash end This compound Nanoformulation wash->end

Workflow for Ionic Gelation Encapsulation

Mechanisms of Action and Signaling Pathways

Antimicrobial Action

Copper-based nanoparticles exert their antimicrobial effects through a multi-faceted mechanism. This includes the generation of reactive oxygen species (ROS), which induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA.[12] Additionally, the release of copper ions can disrupt cell membrane integrity and interfere with essential enzyme functions.

Anticancer Activity and Signaling Pathways

The anticancer properties of copper nanoparticles are primarily attributed to their ability to induce apoptosis in cancer cells.[13] This process is often mediated by the generation of ROS and the subsequent activation of various signaling pathways.

Diagram of Signaling Pathway: Copper Nanoparticle-Induced Apoptosis

G CuNP Copper Nanoparticles ROS Increased ROS (Reactive Oxygen Species) CuNP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress p38MAPK p38 MAPK Activation ROS->p38MAPK Mito Mitochondrial Dysfunction OxidativeStress->Mito DNADamage DNA Damage OxidativeStress->DNADamage Bax Bax (pro-apoptotic) Activation Mito->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 p53 Activation p38MAPK->p53 p53->Bax p53->Apoptosis DNADamage->p53

Copper Nanoparticle-Induced Apoptosis Pathway

This diagram illustrates that copper nanoparticles can lead to an increase in intracellular reactive oxygen species (ROS), which in turn causes oxidative stress.[12] This oxidative stress can lead to mitochondrial dysfunction, characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c, which activates the caspase cascade (caspase-9 and -3), ultimately leading to programmed cell death (apoptosis).[7] Furthermore, ROS and DNA damage can activate the p38 MAPK and p53 signaling pathways, which also contribute to the apoptotic process.[14]

Potential Applications

  • Catalysis: Copper sulfide nanoparticles synthesized from this compound can be investigated as catalysts in various organic reactions, such as the reduction of nitrophenols, due to their high surface area and active sites.[9][10]

  • Drug Delivery: this compound nanoformulations can be explored for the controlled release of the active fungicidal components, potentially reducing the required dosage and environmental impact. The nanoparticle platform could also be adapted for the delivery of other therapeutic agents.

  • Antimicrobial Agents: The inherent antimicrobial properties of copper can be harnessed in the form of nanoparticles for applications in coatings, textiles, and medical devices to prevent microbial growth.

  • Anticancer Therapy: The ability of copper nanoparticles to induce apoptosis in cancer cells suggests their potential as therapeutic agents in oncology. Further research into targeted delivery systems could enhance their efficacy and reduce side effects.[13]

References

Mancopper Application in Antifungal Coating Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antifungal coatings is crucial in preventing microbial growth on a variety of surfaces, from architectural structures to medical devices. A promising approach in this field is the utilization of "Mancopper," a term referring to the combined application of mancozeb (B1675947) and a copper-based compound. This combination leverages the synergistic antifungal properties of both components to provide broad-spectrum and durable protection against fungal colonization.

Mancozeb, a dithiocarbamate (B8719985) fungicide, exhibits a multi-site inhibitory action on fungal cellular processes, disrupting numerous enzymatic activities.[1][2] Copper, a long-established antimicrobial agent, primarily functions through the release of cupric ions (Cu²⁺) which denature proteins and enzymes within fungal cells.[2] When combined, these two agents can demonstrate a synergistic effect, where the combined antifungal activity is greater than the sum of their individual effects. This synergy can enhance the penetration of copper ions into fungal cells, broadening the spectrum of activity and helping to manage potential resistance.[2]

These application notes provide a comprehensive overview of the formulation, application, and evaluation of this compound-based antifungal coatings, complete with detailed experimental protocols and data presentation.

Mechanism of Action

The antifungal efficacy of this compound stems from the distinct yet complementary mechanisms of its two components:

  • Mancozeb: As a multi-site inhibitor, mancozeb disrupts several vital biochemical processes within the fungal cell. It interferes with enzymes containing sulfhydryl groups, impacting respiration, lipid metabolism, and amino acid synthesis.[1] This broad-based attack makes it difficult for fungi to develop resistance.[1]

  • Copper Compounds: Copper fungicides, such as copper hydroxide (B78521) or copper oxychloride, release bioavailable Cu²⁺ ions in the presence of water.[2] These ions are non-selective in their action, denaturing a wide range of proteins and enzymes essential for fungal cell survival.[3]

The synergy between mancozeb and copper is thought to arise from mancozeb's ability to increase the permeability of fungal cell membranes, thereby facilitating the uptake of copper ions and enhancing their toxic effects within the cell.[2]

Data Presentation: Antifungal Efficacy of this compound Components

The following tables summarize the antifungal activity of mancozeb and copper compounds against common fungal species. It is important to note that the synergistic effects of their combination can result in lower required concentrations for effective fungal inhibition.

FungicideFungal SpeciesConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Mancozeb 75% WP Aspergillus niger2000100[4]
Copper Oxychloride 50% WP Aspergillus niger1000100[4]
Copper Oxychloride 50% WP Aspergillus niger1500100[4]
Copper Oxychloride 50% WP Aspergillus niger2000100[4]

Table 1: Mycelial Growth Inhibition of Mancozeb and Copper Oxychloride against Aspergillus niger.

Fungicide CombinationFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Kasugamycin + Mancozeb Xanthomonas arboricola pv. juglandis6.1 mg/L[5]
Kasugamycin + Copper Xanthomonas arboricola pv. juglandis11.2 mg/L[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Fungicide Combinations. Note: While against a bacterium, this data illustrates the potential for synergistic reduction in MIC.

Experimental Protocols

Protocol 1: Formulation of a this compound-Based Antifungal Coating

This protocol describes a general method for incorporating solid mancozeb and copper fungicides into a water-based latex paint formulation.

Materials:

  • Water-based latex paint base

  • Mancozeb powder (e.g., 80% wettable powder)

  • Copper compound powder (e.g., copper oxychloride 50% wettable powder)

  • Dispersing agent

  • Wetting agent

  • Defoamer

  • High-speed disperser with a Cowles blade

Procedure:

  • Preparation of the Pigment Grind:

    • To a suitable mixing vessel, add the initial amount of water as specified by the paint formulation.

    • With the high-speed disperser at low speed, add the wetting and dispersing agents and mix until fully dissolved.

    • Gradually add the mancozeb and copper oxychloride powders to the vortex. Increase the disperser speed to create a vortex and ensure proper wetting of the powders.

    • Once all powders are added, increase the disperser speed to a high setting (e.g., 9,000 RPM) to achieve a fine dispersion. This "grind" phase should continue for approximately 20-30 minutes.[3] The goal is to break down agglomerates into primary particles.

    • Add a defoamer as needed to control foam generation.

  • Letdown Phase:

    • Reduce the disperser speed to a lower setting.

    • Slowly add the latex paint base to the pigment grind while mixing continuously.

    • Add any other paint additives (e.g., thickeners, coalescing agents) as per the paint formulation.

    • Continue mixing at a moderate speed for an additional 10-15 minutes to ensure a homogenous mixture.

  • Quality Control:

    • Measure the viscosity and fineness of grind (using a Hegman gauge) to ensure they meet the desired specifications.

    • The final concentration of mancozeb and copper in the paint will depend on the desired level of antifungal activity. A common starting point for biocides in paint is between 0.1% and 5% by weight.

Protocol 2: Evaluation of Antifungal Efficacy using ASTM D5590

This protocol outlines the procedure for determining the resistance of paint films to fungal defacement using an accelerated agar (B569324) plate assay.

Materials:

  • This compound-coated test substrates (e.g., paper strips or filter paper discs)

  • Control (uncoated) substrates

  • Nutrient-rich agar plates (e.g., Malt Agar)

  • Fungal spore suspension (e.g., Aspergillus niger, Penicillium funiculosum, Aureobasidium pullulans)

  • Sterile petri dishes

  • Incubator (25–30 °C, ≥85 % relative humidity)

Procedure:

  • Sample Preparation:

    • Apply the this compound coating to the test substrates and allow them to dry completely.[1]

    • Measure the film thickness.

  • Inoculum Preparation:

    • Grow the selected fungal species on appropriate agar plates.

    • Harvest the spores and prepare a mixed spore suspension with a concentration of approximately 10⁶ spores/mL.[1]

  • Inoculation and Incubation:

    • Place the coated and control substrates onto the surface of the nutrient agar plates.

    • Uniformly inoculate the surface of the specimens with the prepared spore suspension.[1]

    • Incubate the plates at 25–30 °C with a relative humidity of ≥85 % for 4 weeks.[1]

  • Evaluation:

    • Visually inspect the samples weekly for fungal growth.

    • After 4 weeks, rate the extent of fungal growth on the coating surface using the following scale:

      • 0: No growth

      • 1: Traces of growth (<10% coverage)

      • 2: Light growth (10-30% coverage)

      • 3: Medium growth (30-60% coverage)

      • 4: Heavy growth (60-100% coverage)

    • A rating of 0 or 1 typically indicates effective resistance to fungal defacement.[1]

Protocol 3: Evaluation of Inherent Fungal Resistance using ASTM G21

This protocol is used to determine the inherent resistance of synthetic polymeric materials (including coatings) to fungi, where the material itself is the only carbon source.

Materials:

  • This compound-coated polymeric substrates (e.g., 50x50 mm squares)

  • Control (uncoated) substrates

  • Mineral salts agar (carbon-free)

  • Mixed fungal spore suspension (e.g., Aspergillus brasiliensis, Aureobasidium pullulans, Chaetomium globosum, Trichoderma virens, Penicillium funiculosum)

  • Sterile petri dishes

  • Incubator (28°C, ≥90% relative humidity)

Procedure:

  • Sample Preparation:

    • Prepare coated and uncoated polymeric test specimens.

  • Inoculation and Incubation:

    • Place the test specimens on the surface of the mineral salts agar.

    • Inoculate the specimens with the mixed fungal spore suspension.

    • Incubate the plates at 28°C and ≥90% relative humidity for 28 days.[2]

  • Evaluation:

    • Examine the specimens for fungal growth every 7 days.

    • After 28 days, rate the fungal growth using a dissecting microscope (40x magnification) according to the following scale:[2]

      • 0: No growth

      • 1: Traces of growth (<10%)

      • 2: Light growth (10-30%)

      • 3: Medium growth (30-60%)

      • 4: Heavy growth (60-100%)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed antifungal mechanism of this compound and the experimental workflows for its evaluation.

Antifungal_Mechanism cluster_mancozeb Mancozeb Action cluster_copper Copper Action cluster_fungal_cell Fungal Cell Mancozeb Mancozeb Enzymes Multiple Fungal Enzymes (with -SH groups) Mancozeb->Enzymes Inactivates Cu_ions Cu²⁺ Ions Mancozeb->Cu_ions Enhances Uptake Cell_Death Fungal Cell Death or Growth Inhibition Mancozeb->Cell_Death Processes Cellular Respiration Lipid Metabolism Amino Acid Synthesis Enzymes->Processes Disrupts Processes->Cell_Death Copper Copper Compound Copper->Cu_ions Releases Proteins Fungal Proteins and Enzymes Cu_ions->Proteins Binds to Denaturation Denaturation and Loss of Function Proteins->Denaturation Denaturation->Cell_Death

Caption: Proposed synergistic antifungal mechanism of this compound.

Experimental_Workflow cluster_formulation Coating Formulation cluster_testing Antifungal Efficacy Testing F1 Prepare Pigment Grind: Water + Dispersants + Mancozeb + Copper F2 High-Speed Dispersion (e.g., 20-30 min) F1->F2 F3 Letdown: Add Latex Base and other additives F2->F3 F4 Mix to Homogenize F3->F4 T1 Prepare Coated Substrates F4->T1 Apply Coating T2 Inoculate with Fungal Spore Suspension T1->T2 T3 Incubate (e.g., 28 days) T2->T3 T4 Visually Rate Fungal Growth (ASTM D5590 / G21) T3->T4

Caption: Experimental workflow for this compound coating formulation and testing.

Signaling_Pathway Copper Excess Copper Ions (from this compound) ROS Reactive Oxygen Species (ROS) Production (Oxidative Stress) Copper->ROS MAPK_Cascade Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade (e.g., Hog1 pathway) ROS->MAPK_Cascade Activates Transcription Altered Gene Transcription MAPK_Cascade->Transcription Cell_Cycle Cell Cycle Arrest MAPK_Cascade->Cell_Cycle Apoptosis Apoptosis (Programmed Cell Death) Transcription->Apoptosis Cell_Cycle->Apoptosis

Caption: Potential signaling pathway affected by copper-induced oxidative stress.

References

Application Notes: Electrochemical Detection of Mancozeb in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mancozeb (B1675947) is a widely used dithiocarbamate (B8719985) fungicide in agriculture for the protection of fruits, vegetables, and field crops.[1][2][3][4][5] Its extensive use, however, raises environmental and health concerns due to potential water contamination and the toxicity of its primary metabolite, ethylenethiourea (B1671646) (ETU).[1][2][3][4] Consequently, the development of robust, rapid, and sensitive analytical methods for monitoring mancozeb in water is of significant importance.[1][2][3][4] Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid response, and cost-effectiveness for on-site analysis.[1][2][3][4]

This application note details electrochemical protocols for the quantitative determination of mancozeb in water samples using various modified electrodes.

Principle of Electrochemical Detection

The electrochemical detection of mancozeb is typically based on its oxidation or reduction at the surface of a modified electrode. Dithiocarbamates, including mancozeb, possess multiple electroactive moieties that facilitate their electrochemical analysis.[6] The core of the detection mechanism involves the irreversible reduction of mancozeb at the electrode surface.[7][8] By applying a potential and measuring the resulting current, the concentration of mancozeb in the sample can be determined. The modification of electrode surfaces with materials like conductive polymers, carbon nanotubes, and metallic nanoparticles can significantly enhance the electrochemical response, leading to improved sensitivity and selectivity.[1][2][3]

Instrumentation and Reagents

  • Potentiostat/Galvanostat: Equipped with software for cyclic voltammetry (CV) and square-wave adsorptive stripping voltammetry (SWAdSV).

  • Three-Electrode System:

    • Working Electrode: Glassy carbon electrode (GCE) or modified electrodes (e.g., PEDOT/MWCNT/AuNP modified electrode).

    • Reference Electrode: Ag/AgCl (3 M KCl).

    • Counter Electrode: Platinum wire.

  • Reagents:

Data Presentation

A summary of the performance of different electrochemical methods for mancozeb detection is presented in the table below.

Electrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
PEDOT/MWCNT/AuNPCyclic Voltammetry5 - 100Not Reported[5]
Glassy Carbon ElectrodeSWAdSV10 - 907.0[7][8]
WO3/rGO nanocompositeNot Specified0.05 - 700.0038[9]

Experimental Protocols

Protocol 1: Voltammetric Determination using a Glassy Carbon Electrode

This protocol is based on the work of Maximiano et al. and describes the use of square-wave adsorptive stripping voltammetry (SWAdSV) for mancozeb determination.[7][8]

1. Preparation of Solutions:

  • Prepare a stock solution of mancozeb in a suitable solvent.
  • Prepare a phosphate buffered saline (PBS) solution (pH 7.0) to be used as the supporting electrolyte.

2. Electrochemical Measurement:

  • Polish the glassy carbon electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate.
  • In the electrochemical cell, add the PBS (pH 7.0) supporting electrolyte.
  • Add a known volume of the mancozeb standard or water sample.
  • Perform the SWAdSV measurement. Optimal parameters may include a frequency of 100 Hz, an accumulation potential, and an accumulation time that should be optimized for the specific setup.[7]
  • Mancozeb exhibits an irreversible reduction peak at approximately -0.6 V vs Ag/AgCl.[7][8]

3. Quantification:

  • Construct a calibration curve by plotting the peak current against the mancozeb concentration.
  • Determine the concentration of mancozeb in the water sample from the calibration curve.

Protocol 2: Detection using a PEDOT/MWCNT/AuNP Modified Electrode

This protocol is adapted from the research by Zamora-Sequeira et al. and utilizes a modified electrode for enhanced detection.[1][2][3]

1. Electrode Fabrication:

  • Prepare a dispersion containing 3,4-ethylenedioxythiophene (EDOT), multi-walled carbon nanotubes (MWCNTs), and gold nanoparticles (AuNPs).
  • Modify a low-cost electrode by coating it with the prepared dispersion to form a PEDOT/MWCNT/AuNP film.

2. Sample Preparation and Measurement:

  • Prepare mancozeb solutions in the desired concentration range.
  • Perform cyclic voltammetry (CV) measurements in the presence of the mancozeb solution.
  • The modified electrode is expected to show a robust electrochemical response to mancozeb.[1][2][3]

3. Data Analysis:

  • A linear relationship between the peak current and the mancozeb concentration is expected in the range of 5 to 100 µM.[5]
  • Use the calibration plot to quantify mancozeb in unknown water samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Sample Water Sample Cell Electrochemical Cell Setup (Working, Reference, Counter Electrodes) Sample->Cell Standard Mancozeb Standard Standard->Cell Electrolyte Supporting Electrolyte (e.g., PBS) Electrolyte->Cell Voltammetry Voltammetric Analysis (CV or SWAdSV) Cell->Voltammetry Calibration Calibration Curve Construction Voltammetry->Calibration Quantification Quantification of Mancozeb Calibration->Quantification

Caption: General experimental workflow for the electrochemical detection of mancozeb.

detection_mechanism Mancozeb Mancozeb in Solution Electrode Modified Electrode Surface Mancozeb->Electrode Adsorption Reduction Irreversible Electrochemical Reduction Electrode->Reduction Potential Applied Signal Current Signal Reduction->Signal Proportional to Concentration

Caption: Simplified signaling pathway for the electrochemical detection of mancozeb.

Conclusion

Electrochemical methods provide a sensitive, rapid, and cost-effective approach for the determination of mancozeb in water samples. The use of modified electrodes can further enhance the analytical performance. The protocols described herein offer a framework for researchers and scientists to develop and implement electrochemical sensing strategies for environmental monitoring of this important fungicide.

References

Mancopper Formulations for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of mancopper formulation techniques for agricultural applications. It includes detailed application notes, experimental protocols for formulation and efficacy testing, and a summary of key performance data. The information is intended to guide researchers and professionals in the development and evaluation of this compound-based fungicides.

Introduction to this compound Formulations

This compound fungicides are broad-spectrum, protectant fungicides that combine the multi-site activity of mancozeb (B1675947) and a copper compound, such as copper oxychloride or copper hydroxide.[1][2] This combination provides synergistic effects, enhancing disease control and offering a valuable tool for resistance management.[1] Mancozeb, a dithiocarbamate (B8719985) fungicide, disrupts multiple biochemical processes within fungal cells by interfering with enzymes containing sulfhydryl groups.[3] Copper ions, on the other hand, denature proteins and enzymes in pathogens they come into contact with.[4] These formulations are primarily available as wettable powders (WP) and are used to control a wide range of fungal and bacterial diseases on various crops.[1][2]

Data on this compound Formulations

The following tables summarize the composition, target diseases, and efficacy of common this compound formulations.

Table 1: Composition of Common this compound Formulations
Formulation TypeActive IngredientsConcentrationReference
Wettable Powder (WP)Mancozeb + Copper Oxychloride12% + 29% (+ 4% Cymoxanil)[1]
Wettable Powder (WP)Mancozeb + Copper Sulfate Pentahydrate20% + 21%
Table 2: Efficacy of this compound Formulations Against Key Plant Pathogens
FormulationPathogenHost PlantEfficacy (% Disease Control)Reference
Mancozeb + Copper Oxychloride + CymoxanilPhytophthora infestans (Late Blight)Tomato, PotatoHigh efficacy as a protective and curative agent.[1]
Metalaxyl + MancozebPhytophthora infestans (Late Blight)Tomato92.4-96.0%[3]
Mancozeb + Copper SulfatePlasmopara viticola (Downy Mildew)GrapeEffective control when applied preventatively.[5]
Table 3: Physicochemical Properties of a Copper Fungicide Wettable Powder Formulation
PropertyValueReference
pH (before storage)6.78[6]
pH (after 14 days at 54°C)6.50[6]
Suspensibility (before storage)88.5%[6]
Suspensibility (after 14 days at 54°C)85.3%[6]
Wet Sieve Test (residue on 45 µm sieve)< 1%[6]

Experimental Protocols

This section provides detailed protocols for the laboratory preparation of a this compound wettable powder formulation and for evaluating its in vitro and in-field efficacy.

Laboratory Preparation of a this compound Wettable Powder (WP) Formulation

Objective: To prepare a stable and effective wettable powder formulation containing mancozeb and a copper compound.

Materials:

  • Mancozeb technical powder

  • Copper compound (e.g., copper oxychloride, copper hydroxide)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., lignosulfonate)

  • Inert filler (e.g., kaolin (B608303) clay, silica)

  • Blender or laboratory mill

  • Sieve with a specific mesh size (e.g., 75 µm)

  • Balance, beakers, and other standard laboratory glassware

Protocol:

  • Pre-milling: Individually mill the mancozeb technical, copper compound, and inert filler to a fine powder.

  • Blending: In a blender, combine the pre-milled components in the desired ratios. A common starting point is a 1:1 or 2:1 ratio of mancozeb to copper compound, with wetting and dispersing agents each at 2-5% of the total formulation weight, and the remainder being the inert filler.

  • Homogenization: Blend the mixture thoroughly to ensure a homogenous distribution of all components.

  • Sieving: Pass the blended powder through a sieve to ensure a uniform particle size and remove any large agglomerates.

  • Packaging and Storage: Store the final wettable powder formulation in a cool, dry place in an airtight container.

In Vitro Efficacy Testing: Poisoned Food Technique

Objective: To determine the in vitro efficacy of the this compound formulation against a target fungal pathogen.

Materials:

  • Prepared this compound wettable powder

  • Target fungal pathogen (e.g., Phytophthora infestans, Alternaria solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Sterile distilled water

  • Micropipettes

  • Incubator

  • Laminar flow hood

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the this compound formulation in sterile distilled water.

  • Media Poisoning: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Under a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Mix well by swirling.

  • Plating: Pour the poisoned PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with PDA and sterile distilled water only.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each poisoned and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C).

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

Field Efficacy Trial for Tomato Late Blight (Phytophthora infestans)

Objective: To evaluate the efficacy of the this compound formulation for the control of late blight on tomatoes under field conditions.[3][4][7]

Materials:

  • Prepared this compound wettable powder

  • Tomato plants of a susceptible variety

  • Knapsack sprayer or similar application equipment

  • Water

  • Adjuvant (spreader-sticker), if needed

  • Disease assessment scale (e.g., 0-9 scale where 0 = no disease and 9 = >75% of foliage affected)

  • Data collection sheets

Protocol:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with a minimum of three replications.[3][7] Each plot should consist of a set number of tomato plants (e.g., 10-20 plants). Include an untreated control plot in each block.

  • Treatment Application:

    • Prepare the spray solution by mixing the this compound wettable powder with water at the desired concentration. Ensure thorough mixing.

    • Apply the fungicide to the tomato plants as a foliar spray, ensuring complete coverage of all plant surfaces.

    • Begin applications before the onset of disease or at the very first sign of symptoms.

    • Repeat applications at regular intervals (e.g., 7-10 days), especially during weather conditions favorable for disease development (cool and moist).

  • Disease Assessment:

    • Scout the plots regularly for the appearance and development of late blight symptoms.

    • Assess disease severity at multiple time points during the growing season using a standardized rating scale.

    • Calculate the Percent Disease Index (PDI) for each plot.

  • Data Analysis:

    • Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treated and untreated plots.

    • Calculate the percentage of disease control for the this compound formulation compared to the untreated control.

  • Yield Data: At the end of the season, harvest the marketable fruit from each plot and record the yield to assess the impact of the fungicide treatment on productivity.

Mode of Action and Experimental Workflows

The multi-site mode of action of this compound fungicides makes it challenging to depict a single, linear signaling pathway. Instead, the following diagrams illustrate the conceptual mechanisms of inhibition and a general workflow for evaluating fungicide efficacy.

G Conceptual Diagram of this compound's Multi-Site Mode of Action cluster_mancozeb Mancozeb Action cluster_copper Copper Action Mancozeb Mancozeb (Dithiocarbamate) Sulfhydryl Sulfhydryl Groups (-SH) in Amino Acids & Enzymes Mancozeb->Sulfhydryl Inactivates Enzyme_Inhibition Multi-site Enzyme Inhibition Sulfhydryl->Enzyme_Inhibition Respiration Cellular Respiration Enzyme_Inhibition->Respiration Disrupts Lipid_Metabolism Lipid Metabolism Enzyme_Inhibition->Lipid_Metabolism Disrupts ATP_Production ATP Production Enzyme_Inhibition->ATP_Production Disrupts Fungal_Cell Fungal Cell Enzyme_Inhibition->Fungal_Cell Leads to Cell Death Copper Copper Ions (Cu2+) Proteins Structural & Enzymatic Proteins Copper->Proteins Denatures Membrane Cell Membrane Proteins->Membrane Alters Permeability Membrane->Fungal_Cell Leads to Cell Death

Caption: Multi-site inhibitory action of this compound on fungal cells.

G General Workflow for Fungicide Efficacy Evaluation start Start: New Formulation lab_prep Laboratory Formulation (e.g., Wettable Powder) start->lab_prep physchem Physicochemical Analysis (Particle Size, Suspensibility, pH) lab_prep->physchem in_vitro In Vitro Efficacy Testing (Poisoned Food Technique) lab_prep->in_vitro greenhouse Greenhouse Trials (Controlled Environment) in_vitro->greenhouse Promising Results field_trial Field Trials (RCBD, Multiple Locations) greenhouse->field_trial Promising Results data_analysis Data Collection & Statistical Analysis (Disease Severity, Yield) field_trial->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Workflow for evaluating the efficacy of new fungicide formulations.

Conclusion

This compound formulations represent a robust and effective tool in the management of a wide array of fungal and bacterial diseases in agriculture. Their multi-site mode of action is a key advantage in mitigating the development of fungicide resistance. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to formulate, evaluate, and optimize this compound-based fungicides for enhanced crop protection. Further research can focus on developing novel formulations with improved physicochemical properties and exploring the full synergistic potential of mancozeb and copper combinations against a broader spectrum of plant pathogens.

References

Application Notes and Protocols for High-Throughput Screening of Mancopper Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancopper derivatives, a class of copper-containing coordination complexes, have emerged as a promising area of research in the development of novel anticancer therapeutics. The inherent biological activity of copper and its ability to form stable complexes with a wide variety of organic ligands allow for the generation of diverse chemical entities with potential therapeutic efficacy.[1] These metallodrugs often exhibit distinct mechanisms of action compared to purely organic compounds, offering the potential to overcome existing drug resistance mechanisms.[2][3]

The anticancer effects of copper complexes are often attributed to their ability to induce cellular stress through multiple mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, often mediated through the intrinsic mitochondrial pathway.[4][5] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[4] Furthermore, the redox activity of the copper ion can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within cancer cells that can damage cellular components and trigger cell death.[6][7] Other reported mechanisms include interaction with and cleavage of DNA, and inhibition of key cellular enzymes like topoisomerases and the proteasome.[8][9]

High-throughput screening (HTS) is an essential tool for the rapid evaluation of large libraries of this compound derivatives to identify lead compounds with potent and selective anticancer activity. This document provides a comprehensive set of application notes and protocols for the HTS of this compound derivatives, focusing on primary screening for cytotoxicity and secondary assays to elucidate the mechanism of action.

High-Throughput Screening Workflow

The HTS workflow for this compound derivatives can be conceptualized as a multi-stage process, beginning with a primary screen to identify cytotoxic compounds, followed by secondary and tertiary assays to confirm activity, determine the mechanism of action, and validate targets.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & MoA cluster_tertiary Hit Validation Primary_Screen Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) Primary_Screen->Apoptosis Active Compounds Oxidative_Stress Oxidative Stress Assays (ROS/MDA detection) Primary_Screen->Oxidative_Stress Active Compounds Target_Engagement Target Engagement Assays (e.g., CETSA) Apoptosis->Target_Engagement Oxidative_Stress->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt Validated Hits

Caption: A generalized workflow for the high-throughput screening of this compound derivatives.

Section 1: Primary Screening - Cell Viability and Cytotoxicity Assays

The initial phase of an HTS campaign for this compound derivatives involves screening a compound library for its ability to reduce cancer cell viability or induce cytotoxicity. Colorimetric assays like the MTT assay are robust, reliable, and well-suited for HTS.[10][11][12]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette and/or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. A common starting concentration for screening is 10 µM.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Include vehicle controls (medium with the same final concentration of DMSO as the compound wells) and blank controls (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank) * 100

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Representative Cytotoxicity Data

The following table summarizes hypothetical IC₅₀ data for a series of this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)
MC-001MCF-7Breast Adenocarcinoma7.5
MC-001HCT116Colorectal Carcinoma12.2
MC-002MCF-7Breast Adenocarcinoma25.1
MC-002HCT116Colorectal Carcinoma30.8
MC-003MCF-7Breast Adenocarcinoma2.3
MC-003HCT116Colorectal Carcinoma4.1
CisplatinMCF-7Breast Adenocarcinoma15.0
CisplatinHCT116Colorectal Carcinoma9.8

Data is representative and for illustrative purposes only.

Section 2: Secondary Screening - Mechanism of Action Assays

Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated in secondary assays to elucidate their mechanism of action. Based on the known biological activities of copper complexes, assays for apoptosis and oxidative stress are highly relevant.[6][13]

Apoptosis Induction

A common mechanism of action for anticancer copper complexes is the induction of apoptosis.[14][15][16] This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway This compound This compound Derivative ROS ↑ ROS This compound->ROS Mito Mitochondrial Perturbation This compound->Mito ROS->Mito Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway often induced by this compound derivatives.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.

Data Presentation: Apoptosis Induction by MC-003

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.52.3
MC-003 (IC₅₀)55.835.19.1
MC-003 (2x IC₅₀)20.458.321.3

Data is representative and for illustrative purposes only.

Oxidative Stress Induction

The redox-active nature of copper can lead to the generation of ROS, causing oxidative stress.[7][17] This can be measured by detecting intracellular ROS levels or by quantifying markers of oxidative damage, such as malondialdehyde (MDA).[18][19]

Experimental Protocol: Intracellular ROS Detection

Materials:

  • Cancer cell lines

  • Black, clear-bottom 96-well plates

  • This compound derivatives

  • DCFDA (2',7'–dichlorofluorescin diacetate) probe

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the medium and incubate the cells with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Compound Treatment: Add the this compound derivatives at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission ~485/535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

Section 3: Target Engagement Assays

To confirm that a this compound derivative is interacting with its intended intracellular target(s), a Cellular Thermal Shift Assay (CETSA) can be employed.[20][21] CETSA measures the thermal stability of proteins in intact cells, which can be altered upon ligand binding.[22] This label-free method provides direct evidence of target engagement in a physiologically relevant context.[23][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cancer cell lines

  • This compound derivatives

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents (or mass spectrometer for proteome-wide analysis)

  • Antibody against the putative target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the this compound derivative or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Conclusion

The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound derivatives. This systematic approach, from primary cytotoxicity screening to secondary mechanism-of-action and target engagement assays, will enable researchers to efficiently identify and characterize novel copper-based anticancer compounds. The unique mechanistic possibilities of metallodrugs warrant a multi-assay strategy to fully understand their therapeutic potential.[2] Rigorous validation of hits from these screens will be crucial for their advancement into preclinical and clinical development.

References

Application Notes and Protocols for Mancopper Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancopper represents a novel class of anticancer compounds that capitalize on the unique metabolic vulnerabilities of cancer cells, specifically their dysregulated copper homeostasis. This document provides detailed application notes and protocols for conducting preclinical efficacy studies of this compound and similar copper-based therapeutics. The experimental designs outlined herein are intended to thoroughly evaluate the compound's mechanism of action, which is centered on the induction of cuproptosis, a recently identified form of copper-dependent cell death.[1] These protocols cover both in vitro and in vivo methodologies to generate robust and reproducible data for assessing the therapeutic potential of this compound.

Mechanism of Action: this compound-Induced Cuproptosis

Cancer cells often exhibit an elevated demand for copper to support processes like angiogenesis and proliferation.[2][3] this compound exploits this dependency by acting as a copper ionophore, facilitating the transport of copper across cellular membranes and leading to a toxic accumulation of intracellular copper. This overload of copper triggers a specific cell death pathway known as cuproptosis.

The core mechanism of cuproptosis involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[4] This binding leads to the aggregation of these essential proteins, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and the destabilization of iron-sulfur cluster proteins.[4][5][6] The ensuing proteotoxic stress and disruption of mitochondrial respiration culminate in cell death.[4][6] Key proteins involved in regulating this process include ferredoxin 1 (FDX1) and lipoic acid synthetase (LIAS).[5][7]

Data Presentation

The following tables present hypothetical quantitative data for this compound to illustrate the expected outcomes from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2 ± 0.8
MDA-MB-231Breast Cancer4.0 ± 0.5
A549Lung Cancer7.5 ± 1.1
HCT116Colon Cancer6.8 ± 0.9
PANC-1Pancreatic Cancer8.2 ± 1.3

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model (MDA-MB-231)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound1045 ± 5.2-1.8
This compound2568 ± 7.3-4.5
Positive Control (Doxorubicin)575 ± 6.1-8.2

Experimental Protocols

Part 1: In Vitro Efficacy Studies

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Plate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Objective: To quantify the increase in intracellular copper levels following this compound treatment.

Materials:

  • Cancer cells

  • 6-well cell culture plates

  • This compound

  • Fluorescent copper probe (e.g., CS1) or a commercial colorimetric copper assay kit.

  • Fluorescence microscope or plate reader

  • ICP-MS (for highest accuracy)

Protocol (using a fluorescent probe):

  • Seed cells in a 6-well plate or on glass coverslips and treat with various concentrations of this compound for a defined period (e.g., 6 hours).

  • Wash the cells twice with PBS.

  • Incubate the cells with the fluorescent copper probe (e.g., 5 µM CS1) in serum-free medium for 30 minutes at 37°C.[8]

  • Wash the cells again with PBS to remove the excess probe.

  • Analyze the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader. An increase in fluorescence indicates higher intracellular copper levels.

Objective: To visualize the aggregation of the lipoylated protein DLAT, a key indicator of cuproptosis.

Materials:

  • Cancer cells grown on coverslips

  • This compound

  • 4% paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against DLAT

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Confocal microscope

Protocol:

  • Treat cells grown on coverslips with this compound for the desired time (e.g., 12-24 hours).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS and block with 5% BSA in PBS for 1 hour.

  • Incubate with the primary anti-DLAT antibody (diluted in blocking buffer) overnight at 4°C.[7]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on slides using a mounting medium containing DAPI.

  • Visualize the cells under a confocal microscope. The formation of DLAT puncta or aggregates is indicative of cuproptosis.[7]

Part 2: In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a solution of saline with a solubilizing agent)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound (e.g., via intraperitoneal or intravenous injection) at different doses according to the predetermined schedule (e.g., daily or every other day). The control group should receive the vehicle solution.

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.

  • Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for cuproptosis markers).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualizations

Mancopper_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Mancopper_inside This compound-Copper Complex This compound->Mancopper_inside Enters Cell Copper Copper (Cu2+) Copper->Mancopper_inside Copper_reduced Copper (Cu+) Mancopper_inside->Copper_reduced Releases Copper FDX1_cytoplasm FDX1 FDX1_cytoplasm->Copper_reduced Reduces Cu2+ to Cu+ DLAT DLAT (Lipoylated) Copper_reduced->DLAT Binds to FeS Fe-S Cluster Proteins Copper_reduced->FeS Destabilizes TCA TCA Cycle DLAT_agg Aggregated DLAT DLAT->DLAT_agg Leads to Proteotoxic_stress Proteotoxic Stress DLAT_agg->Proteotoxic_stress FeS_loss Loss of Fe-S Proteins FeS->FeS_loss Leads to FeS_loss->Proteotoxic_stress Cell_death Cuproptosis Proteotoxic_stress->Cell_death

Caption: this compound induces cuproptosis in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_viability Cell Viability Assay (IC50 Determination) copper_measurement Intracellular Copper Measurement dlat_aggregation DLAT Aggregation (Immunofluorescence) invitro_decision Promising In Vitro Activity? dlat_aggregation->invitro_decision xenograft Xenograft Model Establishment treatment This compound Treatment xenograft->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring analysis Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->analysis end End of Preclinical Evaluation analysis->end start Start Efficacy Evaluation start->cell_viability invitro_decision->xenograft Yes invitro_decision->end No

Caption: Workflow for this compound efficacy evaluation.

References

Mancopper as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of copper-manganese (B8546573) (mancopper) catalysts in key organic synthesis reactions. The synergistic interplay between copper and manganese oxides offers unique catalytic activities, leading to high efficiency and selectivity in oxidation, hydrogenation, and cross-coupling reactions.

Introduction to this compound Catalysis

Copper-manganese mixed metal oxides, often referred to as this compound catalysts or hopcalites, are a class of inexpensive and environmentally benign catalysts.[1] The combination of copper and manganese oxides results in a synergistic effect that enhances catalytic activity and selectivity compared to the individual metal oxides.[2] This synergy arises from the intimate contact between the copper and manganese species, which can facilitate redox processes and provide a greater number of active sites.[2] this compound catalysts are versatile and have demonstrated excellent performance in a range of organic transformations, making them a valuable tool for synthetic chemists in academia and industry.[1]

Key Applications and Protocols

Selective Aerobic Oxidation of Benzylic Alcohols

This compound catalysts are highly effective for the selective oxidation of primary and secondary benzylic alcohols to their corresponding aldehydes and ketones, using molecular oxygen as the terminal oxidant. These reactions proceed with high conversion and exceptional selectivity, avoiding over-oxidation to carboxylic acids.[3][4]

Quantitative Data:

EntrySubstrateProductTime (min)Conversion (%)Selectivity (%)Reference
1Benzyl (B1604629) alcoholBenzaldehyde (B42025)35100>99[3]
24-Methylbenzyl alcohol4-Methylbenzaldehyde20100>99[4]
34-Methoxybenzyl alcohol4-Methoxybenzaldehyde20100>99[4]
44-Chlorobenzyl alcohol4-Chlorobenzaldehyde60100>99[3]
54-Nitrobenzyl alcohol4-Nitrobenzaldehyde90100>99[3]
64-(Trifluoromethyl)benzyl alcohol4-(Trifluoromethyl)benzaldehyde75100>99[3]
74-(tert-Butyl)benzyl alcohol4-(tert-Butyl)benzaldehyde45100>99[3]

Experimental Protocol: Selective Oxidation of Benzyl Alcohol

This protocol describes the selective oxidation of benzyl alcohol to benzaldehyde using a pre-prepared copper-manganese mixed oxide catalyst.

Materials:

  • Copper-manganese mixed oxide (Cu/Mn = 1:1) catalyst (prepared via co-precipitation)[3]

  • Benzyl alcohol

  • Toluene (B28343) (solvent)

  • Oxygen gas

  • Three-necked round-bottom flask

  • Condenser

  • Magnetic stirrer and hot plate

  • Gas flow meter

Procedure: [3]

  • To a 50 mL three-necked round-bottom flask equipped with a condenser, a gas inlet, and a magnetic stir bar, add the copper-manganese mixed oxide catalyst (300 mg) and toluene (10 mL).

  • Add benzyl alcohol (2 mmol) to the flask.

  • Heat the reaction mixture to 102 °C with vigorous stirring.

  • Bubble oxygen gas through the reaction mixture at a flow rate of 20 mL/min.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 35 minutes for 100% conversion), cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation.

  • The resulting solution contains the product, benzaldehyde, which can be purified by distillation or column chromatography.

Synergistic Oxidation Mechanism:

The proposed mechanism for the synergistic oxidation of alcohols by this compound catalysts involves a redox interplay between copper and manganese species.

G cluster_0 Catalyst Surface Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction by Alcohol (R-CH₂OH -> R-CHO + 2H⁺ + 2e⁻) Mn_IV Mn(IV) Mn_III Mn(III) Mn_IV->Mn_III Reduction (accepts e⁻) Cu_I->Cu_II Re-oxidation Cu_I->Mn_IV e⁻ transfer Mn_III->Mn_IV Re-oxidation by O₂ O2 O₂ Mn_III->O2 e⁻ transfer H2O H₂O O2->H2O Reduction (+ 4H⁺ + 4e⁻) Alcohol R-CH₂OH Alcohol->Cu_II Coordination Aldehyde R-CHO

Caption: Synergistic redox cycle in this compound-catalyzed alcohol oxidation.

Hydrogenation of Esters

The addition of manganese as a promoter significantly enhances the activity and stability of copper-based catalysts for the hydrogenation of esters to alcohols. This synergy allows for lower reaction temperatures and pressures compared to unpromoted copper catalysts.[5]

Quantitative Data: Promotion Effect of Manganese on Copper-Catalyzed Ethyl Acetate (B1210297) Hydrogenation [5]

Mn loading (mol%)Apparent Activation Energy (kJ/mol)Turnover Frequency (TOF) at 180°C (x 10⁻³ s⁻¹)
0~100~0.5
4.8~60~2.0
11~50~3.5
21~55~2.5
33~60~1.5

Experimental Protocol: Hydrogenation of Ethyl Acetate

This protocol describes the gas-phase hydrogenation of ethyl acetate using a carbon-supported copper-manganese catalyst in a fixed-bed reactor.[5]

Materials:

  • Carbon-supported Cu-Mn catalyst (e.g., 11 mol% Mn)

  • Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Helium (He) gas (carrier gas)

  • Fixed-bed reactor system

  • Gas chromatograph (GC) for product analysis

Procedure: [5]

  • Pack a fixed-bed reactor with the carbon-supported Cu-Mn catalyst.

  • Reduce the catalyst in situ by flowing hydrogen gas at an elevated temperature (e.g., 250 °C) for a specified time.

  • After reduction, cool the reactor to the desired reaction temperature (e.g., 180-210 °C).

  • Introduce a feed gas mixture of hydrogen, helium, and ethyl acetate (e.g., H₂:He:EtOAc = 10:1:1 vol%) into the reactor at a constant pressure (e.g., 30 bar).

  • Maintain a constant gas hourly space velocity (GHSV) (e.g., 6,200-7,200 h⁻¹).

  • Analyze the reactor effluent periodically using an online GC to determine the conversion of ethyl acetate and the selectivity to ethanol.

Synergistic Hydrogenation Mechanism:

The enhanced activity in this compound-catalyzed hydrogenation is attributed to a synergistic mechanism where both metals play distinct roles.

G cluster_0 Catalyst Surface Cu_0 Cu⁰ MnOx MnOx Cu_0->MnOx H* Spillover Alcohol1 RCH₂OH MnOx->Alcohol1 Hydrogenation Alcohol2 R'OH MnOx->Alcohol2 Hydrogenation Ester RCOOR' Ester->MnOx Carbonyl Activation H2 H₂ H2->Cu_0 Dissociative Adsorption (H₂ -> 2H*)

Caption: Synergistic activation in this compound-catalyzed ester hydrogenation.

C-N Cross-Coupling Reactions (Ullmann-type)

Heterogeneous mesoporous copper/manganese oxide catalysts have been successfully employed in Ullmann-type C-N cross-coupling reactions. These catalysts are ligand-free, reusable, and demonstrate a broad substrate scope with excellent functional group tolerance.[6]

Quantitative Data: N-Arylation of Amines with Aryl Halides [3][6]

EntryAmineAryl HalideProductYield (%)Reference
1Aniline (B41778)Iodobenzene (B50100)N-Phenylaniline85[6]
2PyrrolidineIodobenzene1-Phenylpyrrolidine78[6]
3IndoleIodobenzene1-Phenylindole92[6]
4Aniline4-Iodotoluene4-Methyl-N-phenylaniline88[6]
5Aniline4-Iodoanisole4-Methoxy-N-phenylaniline90[6]
6Aniline4-Chlorotoluene4-Methyl-N-phenylaniline65[3]
7Aniline4-Bromotoluene4-Methyl-N-phenylaniline75[3]

Experimental Protocol: N-Arylation of Aniline with Iodobenzene

This protocol describes the N-arylation of aniline with iodobenzene using a heterogeneous mesoporous copper/manganese oxide catalyst.[6]

Materials:

  • Mesoporous copper/manganese oxide (meso Cu/MnOx) catalyst

  • Aniline

  • Iodobenzene

  • Potassium carbonate (K₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Schlenk tube

  • Magnetic stirrer and oil bath

Procedure: [6]

  • To a Schlenk tube, add the meso Cu/MnOx catalyst (5 mol% based on aryl halide), potassium carbonate (2 mmol), aniline (1.2 mmol), and iodobenzene (1 mmol).

  • Add DMF (3 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 140 °C with stirring for the required time (monitor by TLC or GC).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synergistic C-N Coupling Mechanism:

The synergistic effect in Ullmann-type C-N coupling on a this compound catalyst is proposed to involve distinct roles for copper and manganese in the catalytic cycle.

G cluster_0 Catalytic Cycle Cu_I Cu(I) Cu_III Cu(III)-X(Ar)(NR₂H) Cu_I->Cu_III Oxidative Addition (Ar-X, R₂NH) Amine R₂NH Cu_I->Amine Coordination Mn_IV Mn(IV) Cu_III->Cu_I Reductive Elimination Product Ar-NR₂ Cu_III->Product Product Release Mn_III Mn(III) ArX Ar-X Mn_IV->Mn_III e⁻ Transfer to Cu Mn_III->Mn_IV e⁻ Transfer from Cu

Caption: Proposed synergistic cycle for this compound-catalyzed C-N coupling.

Catalyst Preparation

Protocol: Co-precipitation Synthesis of Copper-Manganese Mixed Oxide [3]

This method yields a highly active and nanostructured copper-manganese mixed oxide catalyst.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Beakers, magnetic stirrer, pH meter, filtration apparatus, oven, and furnace

Procedure:

  • Prepare an aqueous solution of copper nitrate and manganese nitrate with the desired molar ratio (e.g., 1:1).

  • Prepare a separate aqueous solution of sodium carbonate.

  • While vigorously stirring the metal nitrate solution, slowly add the sodium carbonate solution dropwise to precipitate the metal carbonates.

  • Continuously monitor and maintain the pH of the mixture at a constant value (e.g., pH 8-9) by adjusting the addition rate of the carbonate solution.

  • After complete addition, continue stirring the resulting slurry for 1-2 hours at room temperature to age the precipitate.

  • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral to remove any residual sodium and nitrate ions.

  • Dry the obtained filter cake in an oven at 100-120 °C overnight.

  • Calcify the dried powder in a furnace at a specific temperature (e.g., 300-500 °C) in air for several hours to obtain the final copper-manganese mixed oxide catalyst.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Reactions involving heating and pressure should be conducted with appropriate safety shields and monitoring.

  • Oxygen is a strong oxidizer; ensure that there are no flammable materials near the reaction setup when using it.

Conclusion

This compound catalysts offer a cost-effective, efficient, and versatile platform for a range of important organic transformations. The synergistic interaction between copper and manganese leads to enhanced catalytic performance that is often superior to that of the individual metal oxides. The protocols and data presented here provide a foundation for researchers to explore and utilize these promising catalysts in their synthetic endeavors.

References

Application Notes and Protocols for Mancopper in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

The term "Mancopper" typically refers to a class of composite materials, alloys, or catalytic systems containing both manganese (Mn) and copper (Cu). In these materials, manganese often serves as a crucial promoter, stabilizer, or alloying element that enhances or modifies the intrinsic properties of copper. This synergy unlocks advanced functionalities applicable in fields ranging from industrial catalysis to nano-biotechnology. These notes provide an overview of key applications, detailed experimental protocols, and performance data for this compound-based materials.

Application Note 1: Heterogeneous Catalysis

Application Focus: Enhanced CO Oxidation with Mn-Promoted Copper Catalysts

Copper-based materials are effective catalysts for oxidation reactions, but can suffer from thermal instability and deactivation. The introduction of manganese oxides as a support or promoter can dramatically enhance catalytic activity and stability.[1][2] The interaction between copper and manganese stabilizes copper as single atoms on the manganese oxide surface, preventing aggregation and boosting catalytic efficiency for reactions like CO oxidation.[2]

Principle of Action

The strong interaction between the two metals forms a unique Cu-O-Mn entity on the catalyst's surface. This structure serves two primary functions:

  • Stabilization: It effectively immobilizes single copper atoms, preventing the sintering and aggregation that typically deactivates copper catalysts at higher temperatures.[2]

  • Enhanced Reactivity: It facilitates the migration of reactive oxygen species and improves the coordination of active sites, which accelerates the catalytic cycle for CO oxidation.[2]

Data Presentation: Catalyst Performance

The following table summarizes the significant improvement in performance metrics for a manganese-promoted single-atom copper catalyst compared to the manganese support alone.

ParameterMnO₂ (Support Only)3%-Cu₁/MnO₂ (this compound Catalyst)Reference
Oxygen Storage Capacity (OSC) 27.79 µmol/g342.75 µmol/g[2]
CO Conversion Temp. (T₉₀) Not Reported80 °C[2]
Catalytic Stability Not ApplicableMaintained 95% CO conversion after 15 cycles[2]
Experimental Protocol: Synthesis of Single-Atom Cu on MnO₂ via Redox-Driven Hydrolysis

This protocol describes the synthesis of a highly active 3%-Cu₁/MnO₂ single-atom catalyst.[2]

Materials:

Procedure:

  • Prepare MnO₂ Support: Synthesize MnO₂ nanosheets via a standard redox reaction between KMnO₄ and MnSO₄ in an aqueous solution.

  • Dissolve Precursors: Prepare an aqueous solution of Cu(NO₃)₂. The amount should be calculated to achieve the target 3 wt% loading of Cu.

  • Hydrolysis Reaction: Disperse the synthesized MnO₂ nanosheets in the Cu(NO₃)₂ solution.

  • Initiate Redox-Driven Hydrolysis: Heat the suspension to 80°C and maintain vigorous stirring. The redox potential difference between Cu²⁺ and the MnO₂ surface drives the hydrolysis and deposition of copper species onto the support.

  • Washing and Drying: After 4-6 hours, cool the mixture to room temperature. Centrifuge the suspension to collect the solid catalyst. Wash the product repeatedly with deionized water to remove any unreacted precursors.

  • Calcination: Dry the washed catalyst in an oven at 100°C overnight.

  • Characterization: The final product should be characterized using techniques such as Transmission Electron Microscopy (TEM) to confirm single-atom dispersion, and X-ray Photoelectron Spectroscopy (XPS) to verify the presence of Cu-O-Mn bonds.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of MnO₂ Support cluster_deposition Copper Deposition KMnO4 KMnO₄ Solution Mixer1 Redox Reaction KMnO4->Mixer1 MnSO4 MnSO₄ Solution MnSO4->Mixer1 MnO2 MnO₂ Nanosheets Mixer1->MnO2 Mixer2 Redox-Driven Hydrolysis (80°C) MnO2->Mixer2 CuNO3 Cu(NO₃)₂ Solution CuNO3->Mixer2 Final_Catalyst 3%-Cu₁/MnO₂ Catalyst Mixer2->Final_Catalyst

Workflow for synthesizing a Mn-promoted single-atom copper catalyst.

Application Note 2: Advanced Biosensors

Application Focus: Electrochemical Glucose Sensing

Copper-based nanomaterials, particularly copper oxides (Cu₂O), are known for their excellent peroxidase-like activity, making them ideal for colorimetric and electrochemical biosensors.[3] By creating a this compound nanocomposite, it is possible to leverage the high surface area and favorable electronic properties of manganese oxides to further enhance sensitivity and stability for applications like glucose monitoring.

Principle of Action

A this compound-modified electrode can detect glucose through an enzyme-mediated electrochemical reaction. The process is as follows:

  • Enzymatic Reaction: Glucose oxidase (GOx), immobilized on the sensor, catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂).

  • Electrochemical Detection: The this compound nanocomposite on the electrode surface then catalytically reduces the H₂O₂ at a specific potential.

  • Signal Generation: This reduction generates a measurable electrical current that is directly proportional to the concentration of glucose in the sample.

Data Presentation: Performance of Nanomaterial-Based Glucose Biosensors

This table provides a comparison of various nanomaterial-based glucose sensors, offering a benchmark for the expected performance of a this compound system.

Sensing MaterialLinear Range (mM)Limit of Detection (LOD) (µM)Reference
Cu₂O Nanoparticles 0.28–2.81.37[3]
Au Nanoparticles 0.01–1.23.2
Graphene/Pt Nanocomposite 0.05–100.6
Hypothetical this compound Broad (Expected)Low (Expected)
Experimental Protocol: Fabrication of a this compound-Based Electrochemical Sensor

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • This compound Nanocomposite (e.g., synthesized via co-precipitation of copper and manganese salts)

  • Nafion solution (5 wt%)

  • Glucose Oxidase (GOx) enzyme

  • Phosphate Buffered Saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution for characterization

Procedure:

  • Nanocomposite Ink Preparation: Disperse 5 mg of the this compound nanocomposite powder in 1 mL of a 1:1 water/ethanol solution. Add 50 µL of Nafion solution and sonicate for 30 minutes to form a homogeneous ink.

  • Electrode Modification: Drop-cast 5 µL of the this compound ink onto the working area of the SPCE. Allow it to dry completely at room temperature.

  • Enzyme Immobilization: Drop-cast 5 µL of GOx solution (10 mg/mL in PBS) onto the this compound-modified electrode. Let it dry at 4°C for at least 2 hours.

  • Sensor Characterization:

    • Morphology: Use Scanning Electron Microscopy (SEM) to visualize the surface of the modified electrode.

    • Electrochemical Properties: Perform Cyclic Voltammetry (CV) in a ferricyanide/ferrocyanide solution to confirm enhanced electrochemical activity compared to a bare SPCE.

  • Glucose Detection:

    • Perform amperometric measurements in a stirred PBS solution (pH 7.4).

    • Apply a constant working potential (e.g., -0.2 V).

    • After the baseline current stabilizes, add successive aliquots of glucose solution and record the current response.

Visualization: Sensing Mechanism

Sensing_Mechanism cluster_reaction Enzymatic Reaction cluster_detection Electrochemical Detection Glucose Glucose GOx Glucose Oxidase (GOx) Glucose->GOx H2O2 H₂O₂ GOx->H2O2 Electrode This compound-Modified Electrode H2O2->Electrode Catalytic Reduction Signal Measurable Current Signal Electrode->Signal

Principle of enzyme-mediated electrochemical glucose detection.

Application Note 3: Nanotechnology for Drug Delivery

Application Focus: pH-Responsive Drug Delivery Nanosystem

While direct applications of "this compound" in drug delivery are still emerging, a conceptual nanosystem can be designed by combining the unique properties of both elements. For instance, a pH-sensitive manganese oxide core can be used for tumor-specific payload release, while a copper-based complex can serve as the therapeutic agent. Disulfiram, an alcohol-aversion drug, becomes a potent anti-cancer agent (CuET) when complexed with copper, making it a prime candidate for such a system.[4]

Principle of Action

This hypothetical this compound nanosystem is designed for targeted cancer therapy:

  • Targeting: The nanoparticle is functionalized with a ligand like hyaluronic acid (HA), which targets CD44 receptors overexpressed on many cancer cells.[4]

  • Internalization: Upon reaching the tumor, the nanoparticle is internalized by cancer cells via endocytosis.

  • pH-Responsive Release: The acidic environment of the endosome or lysosome (pH ~5.0-6.5) causes the manganese oxide core to decompose. This structural collapse releases the copper-diethyldithiocarbamate (CuET) drug payload directly inside the cell.[4]

  • Therapeutic Effect: The released CuET induces cytotoxicity in cancer cells, inhibiting tumor growth.[4]

Data Presentation: Key Characteristics of a Drug Delivery Nanosystem

The successful design of a nanocarrier requires careful control over its physicochemical properties.

ParameterTarget ValueMethod of Measurement
Particle Size (Diameter) 50 - 200 nmDynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mV (for stability)DLS / Electrophoretic Light Scattering
Drug Loading Capacity (DLC %) > 10%UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (EE %) > 90%UV-Vis Spectroscopy / HPLC
Experimental Protocol: Conceptual Synthesis of a this compound Nanosystem

Materials:

Procedure:

  • Synthesis of MnO₂ Core: Synthesize MnO₂ nanoparticles using a controlled precipitation method, for example, by reacting MnCl₂ with KMnO₄.

  • Surface Functionalization: Modify the surface of the MnO₂ nanoparticles with a ligand suitable for copper coordination.

  • Drug Complex Formation (In-situ):

    • Disperse the functionalized MnO₂ nanoparticles in an aqueous solution.

    • Sequentially add solutions of DTC and CuCl₂. This will lead to the in-situ formation and loading of the active CuET complex onto the nanoparticle surface.

  • Targeting Ligand Conjugation:

    • Activate the carboxyl groups of hyaluronic acid using EDC/NHS chemistry.

    • React the activated HA with amine-functionalized this compound nanoparticles to form a stable amide bond.

  • Purification: Purify the final HA-coated this compound drug delivery system using dialysis or tangential flow filtration to remove unreacted components.

  • Characterization: Confirm particle size and zeta potential with DLS. Quantify drug loading using UV-Vis spectroscopy by dissolving the nanoparticles and measuring the absorbance of CuET.

Visualization: Nanoparticle Structure and Mechanism

Drug_Delivery cluster_nanoparticle This compound Nanoparticle Structure cluster_mechanism Mechanism of Action Core MnO₂ Core (pH-Sensitive) Drug CuET Drug Payload Shell HA Targeting Ligand Targeting 1. Targeting (HA -> CD44) Endocytosis 2. Cell Internalization Targeting->Endocytosis Release 3. Acidic pH Triggers Release Endocytosis->Release Action 4. Drug Induces Cell Death Release->Action

Structure and targeted action of the proposed this compound nanosystem.

References

Troubleshooting & Optimization

Mancopper Aqueous Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mancopper in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

This compound is a fungicide used in agricultural applications. It is a coordination complex of manganese (Mn) and copper (Cu) with ethylenebis(dithiocarbamate) (B1227036) (EBDC). Its stability in aqueous solutions is crucial because it is typically applied as a water-based spray. The degradation of the active ingredient can lead to reduced efficacy and the formation of potentially more toxic byproducts.

Q2: What are the main factors that affect this compound stability in water?

The primary factors influencing this compound stability in aqueous solutions are pH, temperature, and exposure to light.[1][2] Generally, this compound is unstable in aqueous solutions, with faster degradation observed at lower pH (acidic conditions), higher temperatures, and in the presence of light.[1][2]

Q3: What are the degradation products of this compound in aqueous solutions?

The main degradation pathway for this compound and other EBDC fungicides in water is hydrolysis, which leads to the formation of ethylenethiourea (B1671646) (ETU).[1][3] ETU is a compound of toxicological concern due to its higher water solubility and mobility compared to the parent compound.[1][3] Other minor degradation products can include ethyleneurea (EU) and ethylene (B1197577) bisisothiocyanate sulfide (B99878) (EBIS).[3]

Q4: How does pH specifically affect this compound stability?

This compound's stability is significantly pH-dependent. It is more stable in alkaline conditions (e.g., pH 9) and degrades more rapidly in acidic and neutral environments.[4][5] For instance, the hydrolysis half-life of mancozeb (B1675947), a closely related compound, is significantly shorter at pH 5 and 7 compared to pH 9.[6] Lowering the pH increases the solubility of the copper component, which can enhance initial effectiveness but may reduce the duration of action.[7]

Q5: Can the presence of other substances in the solution affect this compound's stability?

Yes, the presence of other ions and compounds can impact stability. For example, complexation with copper ions has been shown to inhibit the acid-catalyzed hydrolysis of dithiocarbamates, making the complex more persistent.[8] Conversely, some adjuvants used in pesticide formulations can lower the pH of the spray solution, potentially accelerating degradation.[7]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Cloudy or precipitated solution after mixing this compound with water. - Low water solubility: this compound has low solubility in water.[1] - Incorrect mixing procedure: Adding the powder too quickly or without sufficient agitation. - Water quality: Hard water containing high levels of certain minerals may interact with the formulation.- Ensure continuous and vigorous agitation during mixing and application to maintain a uniform suspension. - Add the wettable powder or dispersible granules slowly to the water. - Use deionized or distilled water for preparing solutions in a laboratory setting to minimize interference from minerals.
Loss of antifungal efficacy of the prepared this compound solution. - Degradation of the active ingredient: Exposure to adverse pH, high temperature, or light has caused the this compound complex to break down.[1][2] - Improper storage: Storing the prepared solution for an extended period.- Prepare fresh solutions immediately before use. - Store this compound formulations in a cool, dark, and dry place as per the manufacturer's instructions. - Buffer the aqueous solution to a slightly alkaline pH (if compatible with the experimental design) to slow down hydrolysis.
Inconsistent experimental results when using this compound solutions. - Inhomogeneous suspension: Settling of the active ingredient over time. - Degradation during the experiment: The stability of this compound may be compromised by the experimental conditions (e.g., temperature of incubation, pH of the medium).- Ensure the suspension is well-mixed before taking each aliquot. - Conduct stability tests under your specific experimental conditions to understand the degradation kinetics of this compound. - Consider using a stabilizing agent if compatible with your research.
Clogging of spray nozzles or filters. - Poor dispersion of the wettable powder. - Formation of agglomerates. - Ensure the formulation is fully dispersed in water before application. - Use appropriate mesh-sized filters. - Clean equipment thoroughly after each use to prevent residue buildup.

Data on this compound and Mancozeb Stability

The stability of this compound is closely related to that of Mancozeb, a widely studied dithiocarbamate (B8719985) fungicide. The following tables summarize key stability data for Mancozeb, which can serve as a valuable reference for this compound.

Table 1: Hydrolysis Half-life of Mancozeb in Water

pHTemperature (°C)Half-lifeReference
530< 9 hours[4]
7250.7 days[1]
730< 9 hours[4]
9251.4 days[1]
93043.61 hours[4]

Table 2: Physicochemical Properties of Mancozeb

PropertyValueReference
Water Solubility2 - 20 mg/L[1]
Vapor Pressure1.33 x 10⁻¹⁰ atm[1]
Log Kow1.33[1]

Experimental Protocols

Protocol: Accelerated Stability Testing of a this compound Wettable Powder (WP) Formulation

1. Objective: To evaluate the stability of a this compound WP formulation under accelerated storage conditions (elevated temperature).

2. Materials:

  • This compound WP formulation

  • Deionized water

  • pH meter

  • Analytical balance

  • Volumetric flasks

  • Incubator or oven capable of maintaining 54 ± 2 °C

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical standards for this compound and ETU

3. Procedure:

  • Initial Analysis (Time 0):

    • Accurately weigh a sample of the this compound WP formulation.

    • Prepare an aqueous suspension of a known concentration.

    • Immediately analyze the concentration of the active ingredient (this compound) and the primary degradation product (ETU) using a validated HPLC method. This serves as the baseline.

  • Accelerated Storage:

    • Place a sealed container of the this compound WP formulation in an incubator set at 54 ± 2 °C.[9]

  • Post-Storage Analysis:

    • After a specified period (e.g., 14 days), remove the sample from the incubator and allow it to cool to room temperature.[9]

    • Prepare an aqueous suspension from the stored sample at the same concentration as the initial analysis.

    • Analyze the concentration of this compound and ETU using the same HPLC method.

4. Data Analysis:

  • Calculate the percentage degradation of this compound after the storage period.

  • Determine the concentration of ETU formed.

  • Evaluate changes in the physical appearance of the powder and the prepared suspension.

Visualizations

This compound This compound Complex in Aqueous Solution Products Degradation Products This compound->Products forms Factors Influencing Factors Factors->this compound affect Degradation Degradation Pathways Degradation->this compound lead to pH pH pH->Factors Temp Temperature Temp->Factors Light Light Exposure Light->Factors Hydrolysis Hydrolysis Hydrolysis->Degradation Photolysis Photolysis Photolysis->Degradation ETU Ethylenethiourea (ETU) (More toxic and mobile) ETU->Products Others Other Products (e.g., EU, EBIS) Others->Products

Caption: Factors influencing this compound degradation in aqueous solutions.

start Start: Stability Study prep Prepare Aqueous Suspension of this compound start->prep initial_analysis Time 0 Analysis: - this compound concentration - ETU concentration prep->initial_analysis storage Store Samples under Controlled Conditions (e.g., varying pH, temp, light) initial_analysis->storage sampling Collect Samples at Time Intervals storage->sampling sampling->storage analysis Analyze Samples: - this compound concentration - ETU concentration sampling->analysis data Calculate Degradation Rate and Half-life analysis->data end End: Stability Profile data->end

Caption: Workflow for this compound aqueous stability testing.

References

Technical Support Center: Overcoming Mancozeb and Copper Precipitation in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Mancozeb and copper precipitation in experimental assays. Our goal is to provide actionable solutions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Mancozeb precipitation in my aqueous assay buffer?

A1: Mancozeb has very low solubility in water (approximately 6.2 mg/L at pH 7.5 and 25°C) and is known to be unstable in aqueous solutions.[1][2] Precipitation is often due to its concentration exceeding this solubility limit. Furthermore, Mancozeb's stability is pH-dependent; it is unstable in acidic and neutral conditions and more stable in alkaline media.[3] Degradation can also lead to the formation of less soluble byproducts.

Q2: I'm observing a blue precipitate after adding copper sulfate (B86663) to my phosphate-buffered saline (PBS). What is happening?

A2: Copper ions (Cu²⁺) readily react with phosphate (B84403) ions in PBS to form insoluble copper phosphate, which appears as a blue precipitate.[4][5] This significantly reduces the bioavailable concentration of copper in your assay. It is advisable to avoid using PBS when working with copper salts.

Q3: Can I use HEPES buffer for my experiments involving copper?

A3: While often considered a non-coordinating buffer, HEPES can form a complex with Cu(II) ions, which can lead to the precipitation of copper hydroxide (B78521) at a pH above 6.[6] Although it may be used with appropriate corrections, buffers like MOPS and MES are generally better choices for studies involving copper ions as they do not bind with copper.[7][8]

Q4: How does pH affect the solubility of copper in my experiments?

A4: The pH of your solution is a critical factor in maintaining copper solubility. Copper is generally more soluble in acidic conditions (pH around 4 to 6).[9] As the pH increases and becomes neutral to alkaline, the solubility of copper decreases, and it can precipitate as copper hydroxide.[9]

Q5: What is the best solvent for preparing a Mancozeb stock solution?

A5: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing Mancozeb stock solutions for in vitro assays.[10][11] It is important to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact Mancozeb's solubility. Prepare the solution immediately before use and consider sonication to aid dissolution.[12]

Q6: How can a chelating agent like EDTA help prevent copper precipitation?

A6: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that binds to metal ions like Cu²⁺, forming a stable, water-soluble complex.[13] This sequestration of copper ions prevents them from reacting with other components in the assay medium, such as phosphates, which would otherwise lead to precipitation.[14]

Troubleshooting Guides

Issue 1: Precipitation Observed After Preparing Mancozeb Working Solution
Possible Cause Troubleshooting Step Detailed Protocol
Low Aqueous Solubility Prepare a concentrated stock solution in an appropriate organic solvent and dilute it into the final assay medium.Protocol for Preparing Mancozeb Stock Solution: 1. Weigh out the required amount of Mancozeb powder in a sterile microcentrifuge tube. 2. Add anhydrous DMSO to the desired stock concentration (e.g., 10 mM). 3. Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution. 4. Immediately before use, dilute the stock solution to the final working concentration in your assay medium. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.1%).[11]
pH-dependent Instability Adjust the pH of your assay buffer to be slightly alkaline (pH > 7.5) if your experimental conditions permit.pH Adjustment Protocol: 1. Prepare your assay buffer without Mancozeb. 2. Monitor the pH using a calibrated pH meter. 3. Adjust the pH to the desired alkaline value using small increments of a sterile, dilute base solution (e.g., 0.1 N NaOH). 4. Add the Mancozeb working solution to the pH-adjusted buffer immediately before starting the experiment.
Degradation Over Time Prepare Mancozeb solutions fresh for each experiment and avoid storing aqueous solutions.Best Practices for Solution Handling: 1. Prepare only the volume of Mancozeb solution needed for the immediate experiment. 2. Do not store diluted aqueous solutions of Mancozeb. 3. If a stock solution in DMSO is prepared, store it at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
Issue 2: Turbidity or Precipitate Formation in Copper-Containing Media
Possible Cause Troubleshooting Step Detailed Protocol
Reaction with Buffer Components Use a non-coordinating buffer such as MOPS or MES instead of phosphate-based buffers.Buffer Substitution Protocol: 1. Prepare your desired concentration of MOPS or MES buffer. 2. Adjust the pH to the optimal range for your experiment (typically slightly acidic to neutral for copper solubility). 3. Dissolve the copper salt (e.g., copper sulfate) directly into the prepared buffer.
pH-Induced Precipitation Maintain a slightly acidic to neutral pH (ideally below 7) in your assay medium.pH Control for Copper Solutions: 1. Prepare your assay medium and add the copper salt. 2. Measure the pH and, if necessary, adjust it to be slightly acidic using a dilute acid (e.g., 0.1 N HCl). 3. Monitor the pH throughout the experiment, as it may shift over time.
High Local Concentration Add the copper stock solution to the assay medium with vigorous stirring or vortexing to ensure rapid and uniform dispersion.Solution Preparation Technique: 1. Prepare a concentrated stock solution of the copper salt in deionized water. 2. While vigorously stirring the final assay medium, add the copper stock solution dropwise to avoid localized high concentrations that can trigger precipitation.
Precipitation with Media Components Use a chelating agent like EDTA to sequester copper ions and prevent them from reacting with other media components.EDTA Chelation Protocol: 1. Determine the appropriate concentration of EDTA needed to chelate the copper in your assay. The molar ratio of EDTA to copper is typically 1:1. 2. Prepare a stock solution of EDTA. 3. Add the EDTA stock solution to your assay medium before adding the copper solution. 4. Allow a few minutes for the EDTA to chelate with any existing metal ions before adding your copper salt.

Data Presentation

Table 1: Solubility of Mancozeb in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water (pH 7.5)6.2 mg/L25[1]
Dimethyl sulfoxide (DMSO)12 mg/mL (Sonication recommended)Not specified[12]
Most Organic SolventsInsolubleNot specified[1]

Table 2: Influence of pH on Copper Sulfate Solubility in Aqueous Solutions

pHCopper SolubilityObservationsReference
2.0HighCompletely dissolved within 15 minutes.[15]
3.0HighCompletely dissolved within 15 minutes.[15]
4.0 - 6.0HighGenerally the most soluble range.[9]
6.8ReducedDid not completely dissolve within 15 minutes.[15]
> 7.0LowPrecipitation of copper hydroxide is likely.[6]
7.0 - 8.0 (in Minimal Salt Medium)LowForms precipitates with phosphate buffer.[4]

Table 3: Compatibility of Common Biological Buffers with Copper Ions

BufferInteraction with Copper (Cu²⁺)RecommendationReference
Phosphate-Buffered Saline (PBS)Forms insoluble copper phosphate precipitate.Not Recommended[4][5]
HEPESForms a Cu(II) complex, can lead to precipitation at pH > 6.Use with caution and appropriate corrections.[6][7]
MOPSDoes not bind with copper.Recommended[7][8]
MESDoes not bind with copper.Recommended[7][8]
TrisHas been reported to bind with several metal ions.Use with caution.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Mancozeb Stock Solution in DMSO

  • Materials:

    • Mancozeb powder (ensure high purity)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile 1.5 mL microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Under a chemical fume hood, weigh 5.41 mg of Mancozeb powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution. Visually inspect to confirm no particles remain.

    • This stock solution is now ready for dilution into your experimental medium. Remember to keep the final DMSO concentration in your assay low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 2: Preparation of a 100 mM Copper Sulfate Stock Solution in a Non-Coordinating Buffer

  • Materials:

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • MOPS (3-(N-morpholino)propanesulfonic acid) or MES (2-(N-morpholino)ethanesulfonic acid) buffer

    • Deionized water

    • pH meter

    • Sterile volumetric flask

  • Procedure:

    • Prepare a 1 M stock solution of your chosen buffer (MOPS or MES) and adjust the pH to the desired level for your experiment (e.g., pH 6.5).

    • To prepare a 100 mM copper sulfate solution, weigh 2.50 g of CuSO₄·5H₂O.

    • Dissolve the CuSO₄·5H₂O in approximately 80 mL of the prepared buffer in a 100 mL volumetric flask.

    • Stir until the solid is completely dissolved.

    • Bring the final volume to 100 mL with the buffer.

    • This stock solution can be further diluted to the desired final concentration in your assay medium.

Visualizations

experimental_workflow Experimental Workflow to Prevent Precipitation cluster_mancozeb Mancozeb Preparation cluster_copper Copper Preparation mancozeb_stock Prepare fresh Mancozeb stock in anhydrous DMSO mancozeb_dilute Dilute stock into pH-adjusted (alkaline) assay buffer mancozeb_stock->mancozeb_dilute assay Add to Assay mancozeb_dilute->assay copper_buffer Select non-coordinating buffer (e.g., MOPS, MES) copper_ph Adjust buffer to slightly acidic pH copper_buffer->copper_ph copper_dissolve Dissolve Copper Salt copper_ph->copper_dissolve copper_dissolve->assay troubleshoot Observe for Precipitation assay->troubleshoot no_precip Proceed with Experiment troubleshoot->no_precip No precip Re-evaluate Protocol: - Check pH - Lower Concentration - Add Chelator (for Copper) troubleshoot->precip Yes

Caption: A logical workflow for preparing Mancozeb and copper solutions to minimize precipitation in experimental assays.

mancozeb_moa Mancozeb's Multi-Site Mode of Action cluster_fungal_cell Fungal Cell mancozeb Mancozeb inhibition Inhibition mancozeb->inhibition enzyme1 Enzyme with -SH group 1 (e.g., in Respiration) disruption Disruption of Multiple Biochemical Pathways enzyme1->disruption enzyme2 Enzyme with -SH group 2 (e.g., in Amino Acid Synthesis) enzyme2->disruption enzyme3 Enzyme with -SH group 3 (e.g., in Lipid Metabolism) enzyme3->disruption inhibition->enzyme1 inhibition->enzyme2 inhibition->enzyme3 cell_death Fungal Cell Death disruption->cell_death

Caption: Mancozeb acts as a multi-site inhibitor, disrupting various essential enzymatic processes in fungal cells.[16][17]

copper_signaling Copper-Induced Cellular Stress Signaling cluster_stress Cellular Stress Responses excess_copper Excess Intracellular Copper (Cu²⁺) er_stress Endoplasmic Reticulum (ER) Stress excess_copper->er_stress ox_stress Oxidative Stress (ROS Production) excess_copper->ox_stress apoptosis Apoptosis (Programmed Cell Death) er_stress->apoptosis mitochondria Mitochondrial Dysfunction ox_stress->mitochondria mitochondria->apoptosis

Caption: Excess intracellular copper can induce cellular stress, leading to mitochondrial dysfunction and apoptosis.[18][19][20][21]

References

Mancopper synthesis yield optimization parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Mancopper compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters influencing the yield of this compound synthesis?

A1: The yield of this compound synthesis is typically influenced by several key parameters:

  • Reactant Stoichiometry: The molar ratio of manganese and copper precursors is crucial. An excess of one reactant may lead to the formation of undesired byproducts.

  • Reaction Temperature: Temperature can affect reaction kinetics and the stability of the this compound complex. Optimization is often required to find the ideal balance between reaction rate and product decomposition.

  • Reaction Time: Sufficient time is necessary for the reaction to reach completion. However, excessively long reaction times might lead to product degradation or side reactions.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of the final product.

  • pH of the Reaction Mixture: The pH can affect the speciation of metal ions and ligands in the solution, thereby influencing the formation of the desired complex.

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction and reduce the yield and purity of the final product.

Q2: How can I improve the purity of my this compound product?

A2: Improving product purity often involves post-synthesis purification steps. Common techniques include:

  • Recrystallization: This is a powerful technique for purifying solid products. Choosing an appropriate solvent system where the this compound compound has high solubility at high temperatures and low solubility at low temperatures is key.

  • Chromatography: Column chromatography can be effective for separating the this compound complex from impurities based on differences in polarity or size.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can effectively remove certain contaminants.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incorrect Reactant Stoichiometry Verify the molar ratios of your manganese and copper precursors. Perform small-scale experiments with varying ratios to determine the optimal stoichiometry.
Suboptimal Reaction Temperature Systematically vary the reaction temperature in increments (e.g., 5-10 °C) to identify the optimal condition. Consider both increasing and decreasing the temperature.
Inadequate Reaction Time Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, HPLC, UV-Vis). This will help determine the time required for maximum yield.
Poor Reagent Quality Ensure the purity of your starting materials. Use fresh, high-purity reagents whenever possible.
Inappropriate Solvent Experiment with different solvents or solvent mixtures to find a system that optimizes reactant solubility and product stability.

Problem 2: Presence of Significant Impurities in the Final Product

Potential Cause Recommended Solution
Side Reactions Adjust the reaction temperature or time to minimize the formation of byproducts. A lower temperature or shorter reaction time may be beneficial.
Decomposition of Product If the product is unstable under the reaction conditions, consider a lower reaction temperature or a different synthetic route. Ensure prompt isolation of the product after the reaction is complete.
Incomplete Reaction If unreacted starting materials are the primary impurity, increase the reaction time or temperature to drive the reaction to completion.
Atmospheric Contamination If the reaction is sensitive to air or moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Optimization Parameters: A Case Study

The following table summarizes a hypothetical optimization study for a generic this compound synthesis, illustrating the impact of varying key parameters on the final yield.

Experiment ID Mn:Cu Molar Ratio Temperature (°C) Reaction Time (hours) Yield (%) Observations
M-011:160445Incomplete reaction observed.
M-021:180465Improved yield, minor impurities.
M-031:1100458Product degradation suspected.
M-041.2:180472Higher yield, some Mn byproduct.
M-051:1.280468Higher yield, some Cu byproduct.
M-06 (Optimized) 1.1:1 80 6 85 Optimal conditions found.
M-071.1:180883Slight decrease in yield, possible degradation.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol describes a generalized method for the synthesis of a hypothetical this compound complex. Note: This is a template and should be adapted based on the specific chemistry of the target molecule.

  • Reagent Preparation:

    • Dissolve the manganese precursor (e.g., Manganese(II) acetate) in a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve the copper precursor (e.g., Copper(II) chloride) in the same solvent.

    • Prepare a solution of the organic ligand in the same solvent.

  • Reaction Setup:

    • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

    • If the reaction is air or moisture sensitive, ensure the setup is under an inert atmosphere.

  • Synthesis:

    • Add the manganese precursor solution to the reaction flask.

    • Slowly add the copper precursor solution to the flask while stirring.

    • Heat the mixture to the desired temperature (e.g., 80 °C).

    • Add the ligand solution dropwise over a period of 30 minutes.

    • Allow the reaction to proceed for the optimized duration (e.g., 6 hours), monitoring as needed.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration.

    • Wash the solid with a small amount of cold solvent to remove soluble impurities.

    • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

    • Further purify the product by recrystallization from an appropriate solvent system.

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final this compound compound using techniques such as FT-IR, UV-Vis, elemental analysis, and X-ray crystallography to confirm its identity and purity.

Visualizations

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup synthesis Synthesis (Heating & Stirring) reaction_setup->synthesis monitoring Reaction Monitoring (e.g., TLC, HPLC) synthesis->monitoring isolation Product Isolation (Filtration/Crystallization) synthesis->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (FT-IR, UV-Vis, etc.) purification->characterization final_product Final this compound Product characterization->final_product

Caption: A generalized workflow for the synthesis and characterization of this compound.

troubleshooting_yield start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_temp Optimize Temperature reagents_ok->optimize_temp Yes fix_reagents Use High-Purity Reagents & Correct Ratios reagents_ok->fix_reagents No optimize_time Optimize Reaction Time optimize_temp->optimize_time check_solvent Investigate Alternative Solvents optimize_time->check_solvent inert_atmosphere Consider Inert Atmosphere check_solvent->inert_atmosphere end_good Yield Improved inert_atmosphere->end_good fix_reagents->end_good

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Technical Support Center: Analytical Quantification of Mancopper

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical quantification of Mancopper.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, covering both the dithiocarbamate (B8719985) moiety and the metallic components (manganese and copper).

Quantification of the Dithiocarbamate Moiety (as CS₂) by GC-MS

Question: Why am I observing a high background or extraneous peaks in my chromatogram when analyzing for carbon disulfide (CS₂)?

Answer:

High background or extraneous peaks during the analysis of CS₂ from this compound can be attributed to several factors. A primary cause is contamination from laboratory materials. It is crucial to avoid using natural or synthetic rubber materials, such as gloves, as they can contain dithiocarbamates that will break down into CS₂ during the analysis, leading to artificially high readings. Using silicone rubber or polyethylene (B3416737) materials is recommended to prevent this type of contamination.[1]

Another potential source of interference is the sample matrix itself. Certain crops, particularly those from the brassica family (e.g., cabbage, broccoli), naturally contain compounds that can generate CS₂ under the acidic hydrolysis conditions used in the analysis.[1] This can lead to a false positive or an overestimation of the this compound concentration.

To troubleshoot this issue, consider the following steps:

  • Analyze a Method Blank: Prepare and analyze a blank sample containing all reagents but without the sample matrix. This will help identify any contamination from the reagents or the analytical system.

  • Analyze a Matrix Blank: If possible, analyze a sample of the same matrix (e.g., the same type of fruit or vegetable) that is known to be free of this compound. This will help determine if the matrix itself is producing interfering compounds.

  • Review Laboratory Practices: Ensure that all lab equipment and consumables are free from materials that could introduce dithiocarbamate contamination.

Question: My recovery of CS₂ is low and inconsistent. What are the possible causes and solutions?

Answer:

Low and inconsistent recovery of CS₂ is a common issue in dithiocarbamate analysis, primarily due to the inherent instability of these compounds. This compound, being a dithiocarbamate, is susceptible to degradation, especially under certain storage and sample preparation conditions.

Key factors affecting recovery include:

  • Sample Homogenization: During homogenization of fresh samples, the acidic juices from the plant material can come into contact with this compound, causing it to degrade before extraction.[2] To mitigate this, cryogenic milling (milling the sample in the presence of dry ice) is recommended to keep the sample frozen and reduce degradation.[1]

  • Storage Conditions: If fresh produce samples need to be stored before analysis, they should be kept in a cool environment (below -10°C) with minimal condensation to slow down the degradation process.[1]

  • Incomplete Hydrolysis: The acid hydrolysis step is critical for the complete conversion of the dithiocarbamate to CS₂. Ensure that the reaction conditions (temperature and time) are optimized. For some polymeric dithiocarbamates, extending the hydrolysis time and slightly increasing the temperature may improve recovery.[3]

To improve recovery, you can:

  • Implement cryogenic milling for sample homogenization.

  • Ensure proper storage of samples at low temperatures.

  • Optimize the acid hydrolysis conditions, including reaction time and temperature, and ensure a sufficient reagent-to-sample ratio.[3]

Quantification of Manganese (Mn) and Copper (Cu) by ICP-OES/ICP-MS

Question: I am observing spectral interferences during the ICP-OES/ICP-MS analysis of manganese and copper in my this compound samples. How can I identify and mitigate these?

Answer:

Spectral interferences in ICP-OES and ICP-MS are a significant challenge, especially when analyzing complex matrices. These interferences can arise from direct spectral overlap of emission lines (ICP-OES) or isobaric and polyatomic interferences (ICP-MS).

Common Spectral Interferences:

  • ICP-OES:

    • Direct Spectral Overlap: Other elements in the sample may have emission lines very close to those of manganese and copper, leading to an artificially high signal. For example, some copper wavelengths can overlap with phosphorus wavelengths.[4]

    • Continuum Overlap: Elements like aluminum can produce a continuous background emission that can affect the signal at certain wavelengths.[5]

  • ICP-MS:

    • Isobaric Interference: Isotopes of different elements with the same nominal mass can cause interference. For instance, ⁵⁸Fe and ⁵⁸Ni can interfere with each other.

    • Polyatomic Interference: Ions formed from a combination of atoms from the plasma gas, sample matrix, and reagents can interfere with the analyte. For example, argon-chlorine ions can interfere with arsenic measurements.

    • Adjacent Peak Tailing: In samples with high iron concentrations, the tail of the iron peak can overlap with the manganese peak, leading to biased results.[6]

Mitigation Strategies:

  • Wavelength/Isotope Selection: Choose an alternative analytical wavelength (ICP-OES) or isotope (ICP-MS) for the analyte that is free from known interferences.

  • Inter-element Correction (IEC): In ICP-OES, software can be used to mathematically correct for known spectral overlaps.

  • Collision/Reaction Cell (CRC) Technology (ICP-MS): Using a collision or reaction gas inside the ICP-MS can help to remove polyatomic interferences.

  • Matrix Matching: Preparing calibration standards in a matrix that closely matches the sample matrix can help to compensate for matrix-induced interferences.

  • Method of Standard Additions: This calibration technique can help to overcome matrix effects by adding known amounts of the analyte to the sample. However, it will not compensate for direct spectral interferences.[4]

Question: My results for manganese and copper concentrations are showing significant drift and variability between samples. What could be the cause?

Answer:

Signal drift and variability in ICP analysis are often due to physical interferences caused by differences in the physical properties (e.g., viscosity, surface tension) between the sample solutions and the calibration standards. These differences can affect the efficiency of nebulization and sample transport into the plasma.[7]

High concentrations of easily ionizable elements, such as sodium, in the sample matrix can also suppress the analyte signal.[7]

Troubleshooting Steps:

  • Internal Standardization: Use an internal standard—an element not present in the sample that is added to all standards and samples. The ratio of the analyte signal to the internal standard signal is used for quantification, which can compensate for variations in sample introduction and plasma conditions.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, minimizing their effect on the analysis.

  • Matrix Matching: As mentioned previously, ensuring that the standards have a similar matrix composition to the samples can significantly reduce these effects.

  • Instrument Maintenance: Regularly check and clean the sample introduction system (nebulizer, spray chamber, and torch) to ensure proper operation and prevent blockages.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the direct analysis of this compound?

A1: The primary challenge is the inherent instability of the this compound complex. It is a polymeric complex of manganese and copper with the ethylenebisdithiocarbamate (EBDC) ligand. This complex is poorly soluble in most common organic solvents and is unstable in aqueous solutions, especially under acidic conditions.[2] This instability makes direct chromatographic analysis difficult without derivatization.

Q2: Why is the analysis of this compound often reported as total dithiocarbamates (DTCs) based on CS₂?

A2: Due to the instability of this compound and other dithiocarbamate fungicides, a common and long-standing analytical approach is to measure a common degradation product. Under hot acidic conditions, all dithiocarbamates hydrolyze to produce carbon disulfide (CS₂).[2] This CS₂ can then be quantified, and the result is expressed as the total amount of dithiocarbamate present. This is a non-specific method as it does not distinguish between different types of dithiocarbamates.[1]

Q3: How can I differentiate this compound from other dithiocarbamates like Maneb or Zineb in a sample?

A3: Since the CS₂ method is non-specific, a complementary analytical technique is needed to identify the specific metals present in the dithiocarbamate complex. After performing the dithiocarbamate analysis, the sample digest can be analyzed by atomic absorption spectrometry (AAS) or inductively coupled plasma (ICP) techniques to determine the concentrations of manganese, zinc, and copper. The ratio of these metals can help to identify the original fungicide. For example, the presence of both manganese and copper would be indicative of this compound.[8]

Q4: What are the key parameters to validate for an analytical method for this compound quantification?

A4: According to ICH and USP guidelines, the key validation parameters for an analytical method include:

  • Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10][11]

Q5: What are the typical degradation pathways for this compound?

A5: this compound, like other dithiocarbamates, is susceptible to degradation under various conditions:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the dithiocarbamate ester linkages can be cleaved. Acid hydrolysis is the basis for the CS₂ determination method.

  • Oxidation: The sulfur atoms in the dithiocarbamate structure are susceptible to oxidation.

  • Photolysis: Exposure to light can lead to the degradation of the molecule.

  • Thermal Degradation: High temperatures can cause the breakdown of the complex.

Forced degradation studies under these stress conditions are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12][13][14][15]

Quantitative Data Summary

Table 1: Performance Characteristics of Analytical Methods for Dithiocarbamate Quantification

Analytical MethodAnalyteMatrixLODLOQRecovery (%)Reference
GC-MSCS₂ (from Thiram)Vegetables & Fruits-0.04 µg/mL79 - 104[1]
HPLC-UVDithiocarbamatesApples & Leeks0.4 - 1.97 ng1.18 - 6.52 ng> 90[16]
LC-MS/MSEBDC (from Mancozeb)-0.0025 mg/L0.005 mg/L-[17]

Table 2: Performance Characteristics of Analytical Methods for Metal Quantification

Analytical MethodAnalyteMatrixLODLOQRecovery (%)Reference
AASCopperFertilizer--97[10][18]
FAASCopperPesticides1.52 µg/mL5 µg/mL98.6 - 99.95[19]
GFAASCopperHuman Hair0.056 µg/g0.187 µg/g90.46 - 94.96[11]
GFAASManganeseHuman Hair & Nails--84.80 - 107.98[20]

Experimental Protocols

Protocol 1: Determination of this compound as Carbon Disulfide (CS₂) by GC-MS

This protocol is based on the widely used acid hydrolysis method.

1. Sample Preparation: a. For fresh produce, cryogenically mill a representative portion of the sample to a fine powder. b. Weigh an appropriate amount of the homogenized sample (e.g., 5-10 g) into a reaction vessel.

2. Hydrolysis: a. To the reaction vessel, add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl). The SnCl₂ acts as a reducing agent to prevent the oxidation of CS₂. b. Immediately seal the vessel and place it in a heating block or water bath at a controlled temperature (e.g., 85°C) for a specified time (e.g., 3 hours) to ensure complete hydrolysis.[3]

3. Extraction of CS₂: a. During hydrolysis, the volatile CS₂ is purged from the reaction mixture using a stream of inert gas (e.g., nitrogen) or collected in the headspace. b. The CS₂ is trapped in a suitable organic solvent, such as isooctane (B107328).

4. GC-MS Analysis: a. Inject an aliquot of the isooctane extract containing the CS₂ into a gas chromatograph coupled with a mass spectrometer (GC-MS). b. The GC separates the CS₂ from other volatile components. c. The MS is used for detection and quantification of CS₂.

5. Quantification: a. Prepare a calibration curve using standard solutions of CS₂ in isooctane. b. Calculate the concentration of CS₂ in the sample extract from the calibration curve. c. Convert the concentration of CS₂ to the equivalent concentration of this compound based on stoichiometry.

Protocol 2: Determination of Manganese and Copper in this compound by ICP-OES

1. Sample Preparation (Acid Digestion): a. Accurately weigh a portion of the this compound sample or a sample containing this compound residue. b. Place the sample in a digestion vessel. c. Add a suitable mixture of acids, such as nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia), or nitric acid and perchloric acid (HClO₄). d. Digest the sample using a hot plate or a microwave digestion system until the organic matter is destroyed and the metals are in solution. e. Allow the digest to cool and dilute it to a known volume with deionized water.

2. ICP-OES Analysis: a. Prepare a series of calibration standards for manganese and copper in a matrix that matches the acid concentration of the digested samples. b. Aspirate the standards and samples into the ICP-OES instrument. c. Measure the emission intensity of manganese and copper at their respective interference-free wavelengths.

3. Quantification: a. Generate calibration curves for manganese and copper by plotting the emission intensity versus the concentration of the standards. b. Determine the concentration of manganese and copper in the diluted sample solutions from the calibration curves. c. Calculate the concentration of manganese and copper in the original sample, taking into account the initial sample weight and the dilution factor.

Visualizations

Experimental_Workflow_CS2 cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis & Extraction cluster_analysis Analysis Sample Sample (e.g., Agricultural Produce) Homogenization Cryogenic Homogenization Sample->Homogenization Weighing Weighing Homogenization->Weighing Reaction Acid Hydrolysis with SnCl2/HCl Weighing->Reaction Extraction CS2 Trapping in Isooctane Reaction->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification against CS2 Standards GCMS->Quantification

Workflow for this compound analysis as CS₂ by GC-MS.

Troubleshooting_Interference cluster_cs2 CS2 Analysis Issues cluster_metal Metal Analysis Issues Start Inaccurate Results in this compound Quantification CheckMethod Quantifying Dithiocarbamate (CS2) or Metals (Mn/Cu)? Start->CheckMethod CS2_HighBG High Background / Extraneous Peaks? CheckMethod->CS2_HighBG CS2 Metal_Interference Spectral Interference? CheckMethod->Metal_Interference Metals CS2_LowRec Low / Inconsistent Recovery? CS2_HighBG->CS2_LowRec No Sol_Contamination Check for lab material contamination (e.g., rubber gloves). CS2_HighBG->Sol_Contamination Yes Sol_Matrix Analyze matrix blank to check for natural CS2 producers (e.g., brassicas). CS2_HighBG->Sol_Matrix Yes Sol_Degradation Use cryogenic milling for homogenization. Check sample storage. CS2_LowRec->Sol_Degradation Yes Sol_Hydrolysis Optimize hydrolysis time and temperature. CS2_LowRec->Sol_Hydrolysis Yes Metal_Drift Signal Drift / Variability? Metal_Interference->Metal_Drift No Sol_Wavelength Select alternative wavelength/isotope. Use inter-element correction. Metal_Interference->Sol_Wavelength Yes Sol_CRC Use collision/reaction cell in ICP-MS. Metal_Interference->Sol_CRC Yes Sol_InternalStd Use an internal standard. Metal_Drift->Sol_InternalStd Yes Sol_MatrixMatch Perform matrix matching or standard additions. Metal_Drift->Sol_MatrixMatch Yes

Troubleshooting decision tree for this compound analysis.

Logical_Relationship cluster_pathways Analytical Pathways cluster_dtc_methods DTC Methods cluster_metal_methods Metal Methods This compound This compound Sample DTC_Analysis Dithiocarbamate Analysis This compound->DTC_Analysis Metal_Analysis Metal Analysis This compound->Metal_Analysis CS2_Method Acid Hydrolysis to CS2 -> GC-MS DTC_Analysis->CS2_Method HPLC_Method Derivatization -> HPLC-UV/MS DTC_Analysis->HPLC_Method Digestion Acid Digestion Metal_Analysis->Digestion Result Quantitative Results for this compound CS2_Method->Result HPLC_Method->Result AAS AAS Digestion->AAS ICP ICP-OES / ICP-MS Digestion->ICP AAS->Result ICP->Result

Logical relationship of analytical pathways for this compound.

References

Technical Support Center: Prevention of Mancopper Phytotoxicity in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Mancopper-induced phytotoxicity in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues related to this compound phytotoxicity during your experiments.

Issue/Question Possible Causes Recommended Actions & Solutions
1. Why are my plants showing signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) after this compound application? - High Application Rate: Exceeding the recommended dosage. - Incorrect pH of Spray Solution: An acidic solution (pH < 6.5) increases the solubility of copper, leading to a rapid release of toxic Cu²⁺ ions.[1][2] - Environmental Conditions: Application during slow drying conditions (cool, high humidity) or high temperatures can increase copper uptake and phytotoxicity.[3] - Plant Stress: Applying this compound to plants already under stress (e.g., drought, nutrient deficiency) increases their susceptibility. - Sensitive Plant Species: The plant species or cultivar may be inherently sensitive to copper or mancozeb (B1675947).- Verify Application Rate: Double-check your calculations and the product label to ensure you are using the correct concentration. - Measure and Adjust pH: Before application, measure the pH of your spray solution. If it is below 6.5, adjust it to a neutral range (6.5-7.5) using a suitable buffer.[4] - Optimize Application Timing: Apply this compound during periods that allow for quick drying. Avoid application in the heat of the day. - Assess Plant Health: Ensure plants are healthy and not under stress before treatment. - Conduct a Sensitivity Test: Before treating a large batch of plants, test the this compound solution on a small, representative sample.
2. I'm seeing inconsistent phytotoxicity across my replicates. What could be the cause? - Uneven Application: Inconsistent spray coverage or soil drenching. - Variable Environmental Microclimates: Differences in light, temperature, or humidity within the experimental setup. - Inconsistent Soil or Media Composition: Variations in soil pH or organic matter content can affect copper availability.- Standardize Application Technique: Ensure each replicate receives a uniform application. For foliar sprays, ensure thorough coverage. For soil drenches, apply the solution evenly to the soil surface. - Control Environmental Conditions: Use a controlled environment chamber if possible. If not, randomize the placement of your replicates to minimize the effects of microclimate variations. - Homogenize Substrate: Use a well-mixed, uniform soil or growth medium for all replicates.
3. Can I tank-mix this compound with other chemicals? - Incompatible Mixtures: Some pesticides or adjuvants can lower the pH of the spray solution, increasing copper solubility and the risk of phytotoxicity.[5] Acidifying adjuvants are a common cause of this issue.- Check Product Labels: Always consult the product labels for known incompatibilities. - Perform a Jar Test: Before mixing a large batch, perform a small-scale jar test to check for physical incompatibility (e.g., precipitation). - Measure pH of the Final Mixture: After mixing, measure the pH of the final tank mix to ensure it is within the safe range (6.5-7.5). - Avoid Acidifying Adjuvants: Do not use adjuvants that are known to lower the pH of the spray solution when applying this compound.
4. My untreated control plants are also showing some stress symptoms. How do I differentiate this from this compound phytotoxicity? - Other Stress Factors: The symptoms may be due to other environmental stressors, nutrient deficiencies, or underlying disease. - Cross-Contamination: Accidental drift or contamination of the control group with this compound.- Careful Observation: Compare the symptoms closely. This compound phytotoxicity often manifests as small, dark spots on the outer leaves, leaf edge burn, or a general chlorosis that appears relatively quickly after application.[6][7] - Isolate Control Group: Ensure your control group is adequately isolated from the treated groups to prevent any cross-contamination. - Review Experimental Conditions: Re-evaluate all other experimental parameters to rule out other potential causes of stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a broad-spectrum, protectant fungicide that is a complex of mancozeb and copper. It has a multi-site mode of action. The copper ions denature proteins and enzymes in fungal and bacterial cells on the plant surface, while mancozeb interferes with multiple biochemical processes within the pathogen's cells, primarily disrupting enzyme activity.[5]

Q2: What are the primary symptoms of this compound phytotoxicity? A2: Common symptoms include chlorosis (yellowing of leaves), necrosis (tissue death, appearing as dark spots or leaf edge burn), stunting of growth, and reduced vigor.[6][7][8] In severe cases, it can lead to leaf drop.

Q3: How does pH affect this compound phytotoxicity? A3: The pH of the spray solution is a critical factor. Most fixed copper fungicides are formulated to be relatively insoluble at a neutral pH (around 7.0). As the pH becomes more acidic (below 6.5), the copper becomes more soluble, leading to a higher concentration of free copper ions (Cu²⁺) in the solution.[1][2] These free ions are more readily absorbed by the plant, which can lead to phytotoxicity.

Q4: Are some plant species more sensitive to this compound than others? A4: Yes, plant species and even different cultivars of the same species can have varying sensitivity to copper. It is always recommended to consult literature for the specific species you are working with or to conduct a small-scale sensitivity test before a large-scale application.

Q5: Can this compound accumulate in the soil? A5: Yes, as copper is an element, repeated applications of this compound can lead to the accumulation of copper in the soil. This can have long-term effects on soil health and may affect subsequent experiments or crops.

Q6: How can I minimize the risk of phytotoxicity when using this compound? A6: To minimize the risk:

  • Always use the recommended application rate.

  • Ensure your spray solution has a neutral pH (6.5-7.5).

  • Apply during weather conditions that allow for rapid drying.

  • Do not apply to plants that are already under stress.

  • Avoid tank-mixing with acidifying agents or incompatible chemicals.

  • If unsure, conduct a small-scale test on a few plants first.

Quantitative Data

Table 1: Influence of pH on the Solubility of Copper

This table illustrates how the solubility of copper increases in acidic conditions, which correlates with a higher risk of phytotoxicity.

pHRelative Soluble CopperRisk of Phytotoxicity
5.5HighHigh
6.5ModerateModerate
7.0LowLow
8.0Very LowVery Low

Data compiled from multiple sources indicating the general trend of copper solubility in water.[9][10][11][12]

Table 2: General Phytotoxicity Thresholds for Copper in Soil for Different Plant Species

These values can vary based on soil type and other environmental conditions. They represent the concentration of total copper in the soil that causes a 10% (EC10) and 50% (EC50) reduction in plant growth.

Plant SpeciesEC10 (mg/kg soil)EC50 (mg/kg soil)
Avena sativa (Oat)~355~688
Brassica rapa (Turnip)More sensitive than OatMore sensitive than Oat
Lolium perenne (Ryegrass)~327~1144
Triticum aestivum (Wheat)~120 (EC50)-

Data adapted from studies on field-collected, copper-contaminated soils.[13][14]

Table 3: Effects of Mancozeb Concentration on Seed Germination and Vigor Index in Vigna species

This table shows the dose-dependent effect of mancozeb on the germination and early growth of two Vigna species.

Mancozeb Conc. (ppm)Vigna mungo Germination (%)Vigna radiata Germination (%)Vigna mungo Vigor IndexVigna radiata Vigor Index
0 (Control)100100HighHigh
109588.33Slightly ReducedSlightly Reduced
70--Moderately ReducedModerately Reduced
15033.3328.33Significantly ReducedSignificantly Reduced

Data adapted from Kamal and Kamal (2017), illustrating a dose-dependent inhibitory effect.[8][15][16]

Experimental Protocols

1. Protocol for Seed Germination and Root Elongation Phytotoxicity Assay

This protocol is designed to assess the phytotoxicity of this compound by observing its effects on seed germination and early root growth.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Test seeds (e.g., lettuce, radish, cress)

  • This compound stock solution

  • Deionized water

  • Incubator

Methodology:

  • Preparation of Test Solutions: Prepare a series of this compound dilutions from your stock solution. A control of deionized water should also be included.

  • Petri Dish Preparation: Place two layers of filter paper in each petri dish.

  • Application of Test Solutions: Add a fixed volume (e.g., 5 mL) of each this compound dilution or the control water to the filter paper in the respective petri dishes, ensuring the paper is saturated but not flooded.

  • Seed Placement: Place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in an incubator in the dark at a constant temperature (e.g., 25°C) for a period of 72 to 120 hours.[17][18]

  • Data Collection:

    • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle is at least 2 mm long.

    • For each germinated seed, measure the length of the radicle (primary root) in millimeters.

  • Calculations:

    • Germination Percentage (%) = (Number of germinated seeds / Total number of seeds) x 100

    • Root Growth Inhibition (%) = [ (Mean root length of control - Mean root length of treatment) / Mean root length of control ] x 100

2. Protocol for Spectrophotometric Determination of Chlorophyll (B73375) Content

This protocol measures the chlorophyll content in plant leaves, which can be an indicator of phytotoxicity, as this compound can interfere with chlorophyll synthesis.

Materials:

  • Plant leaf tissue

  • 80% Acetone (B3395972) (or 100% Methanol)

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Volumetric flasks

Methodology:

  • Sample Collection: Collect a known fresh weight (e.g., 0.1 g) of leaf tissue from both control and this compound-treated plants.

  • Pigment Extraction:

    • Homogenize the leaf tissue in a mortar and pestle with a small amount of 80% acetone and a pinch of sand (optional, to aid grinding).

    • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube to ensure all pigment is collected.

    • Bring the final volume to a known amount (e.g., 10 mL) with 80% acetone.

  • Centrifugation: Centrifuge the extract at approximately 5000 x g for 5-10 minutes to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Carefully transfer the supernatant to a clean cuvette.

    • Use 80% acetone as a blank to zero the spectrophotometer.

    • Measure the absorbance of the extract at 663 nm and 645 nm.[19][20]

  • Calculations (for 80% Acetone):

    • Chlorophyll a (mg/L) = (12.7 x A₆₆₃) - (2.69 x A₆₄₅)

    • Chlorophyll b (mg/L) = (22.9 x A₆₄₅) - (4.68 x A₆₆₃)

    • Total Chlorophyll (mg/L) = (20.2 x A₆₄₅) + (8.02 x A₆₆₃)

    • To express the results on a fresh weight basis (mg/g), use the following formula: Chlorophyll (mg/g FW) = (Chlorophyll concentration (mg/L) x Volume of extract (L)) / Fresh weight of tissue (g)

Signaling Pathways and Logical Relationships

Copper-Induced Oxidative Stress Signaling Pathway

Excess copper in plant cells leads to the generation of Reactive Oxygen Species (ROS), which triggers a signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) like ZmMPK3 in maize. This pathway ultimately activates antioxidant enzymes to mitigate cellular damage.

Copper_Toxicity_Pathway Excess_Cu Excess Cu²⁺ ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Excess_Cu->ROS Induces ZmMPK3 MAPK Activation (e.g., ZmMPK3) ROS->ZmMPK3 Activates Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes Antioxidant_Enzymes Antioxidant Enzyme Activation (SOD, CAT, APX) ZmMPK3->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Scavenges Tolerance Stress Tolerance & Defense Antioxidant_Enzymes->Tolerance

Copper-induced oxidative stress signaling cascade.

Mancozeb-Induced Cellular Stress Pathway

Mancozeb can induce oxidative stress through the generation of ROS, which in turn can activate MAPK signaling pathways (e.g., p38, JNK). This cascade can lead to programmed cell death (apoptosis).

Mancozeb_Toxicity_Pathway Mancozeb Mancozeb ROS_M Increased Intracellular ROS Mancozeb->ROS_M Induces MAPK_M MAPK Pathway Activation (p38, JNK) ROS_M->MAPK_M Activates Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS_M->Oxidative_Damage Causes Apoptosis Programmed Cell Death (Apoptosis) MAPK_M->Apoptosis Triggers

Mancozeb-induced oxidative stress and apoptosis pathway.

Troubleshooting Logic for Phytotoxicity Assessment

This diagram outlines a logical workflow for researchers to follow when they encounter unexpected phytotoxicity in their experiments.

Troubleshooting_Workflow Start Unexpected Phytotoxicity Observed Check_Conc Verify Application Rate & Calculations Start->Check_Conc Check_pH Measure pH of Spray Solution Start->Check_pH Check_Env Review Environmental Conditions Start->Check_Env Check_Mix Check for Incompatible Tank Mixes/Adjuvants Start->Check_Mix Isolate_Issue Isolate the Variable (Concentration, pH, etc.) Check_Conc->Isolate_Issue Check_pH->Isolate_Issue Check_Env->Isolate_Issue Check_Mix->Isolate_Issue Run_Test Run Small-Scale Sensitivity Test Isolate_Issue->Run_Test Suspected Cause Identified Adjust_Protocol Adjust Experimental Protocol Run_Test->Adjust_Protocol End Problem Resolved Adjust_Protocol->End

Workflow for troubleshooting this compound phytotoxicity.

References

Technical Support Center: Refining Mancopper Particle Size for Enhanced Suspension Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the refinement of Mancopper particle size to achieve stable suspensions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing the particle size of this compound?

A1: The most common and effective methods for reducing this compound particle size to the nano-scale are "top-down" approaches, which involve breaking down larger particles.[1] The two primary techniques used in pharmaceutical and material science are:

  • High-Pressure Homogenization (HPH): This method forces a slurry of the particles through a very narrow channel at extremely high pressures (e.g., 1000-3000 bar).[2] The combination of intense shear forces, cavitation, and particle collision effectively reduces particle size.[3][4] HPH is highly efficient and scalable, making it suitable for producing uniform nanoparticles.[2]

  • Ultrasonication (Probe Sonication): This technique uses high-intensity sound waves to create acoustic cavitation in the liquid suspension.[5] The rapid formation and collapse of cavitation bubbles generate powerful shockwaves and shear forces that break apart agglomerates and reduce the size of primary particles.[5][6] Probe sonication is significantly more effective for nanoparticle applications than ultrasonic baths.[6]

Q2: My this compound particles are aggregating after size reduction. What is causing this and how can I prevent it?

A2: Aggregation occurs due to the high surface energy of freshly created nanoparticles, which makes them thermodynamically unstable. To prevent this, stabilizers such as surfactants or polymers are essential. These molecules adsorb onto the particle surface and prevent aggregation through two main mechanisms:

  • Steric Stabilization: The adsorbed molecules (often non-ionic surfactants or polymers) form a protective layer around the particles, physically preventing them from getting close enough to aggregate.[7][8]

  • Electrostatic Stabilization: Ionic surfactants or charged polymers create a surface charge on the particles, causing them to repel each other.

The choice and concentration of the stabilizer are critical and must be optimized for your specific this compound formulation.[3][9]

Q3: How do I choose the right surfactant for my this compound suspension?

A3: Selecting the appropriate surfactant is crucial for achieving a stable suspension. The effectiveness of a surfactant depends on its ability to adsorb to the particle surface and provide a sufficient stabilizing barrier.[10] Key considerations include:

  • Particle Surface Properties: The hydrophobicity or hydrophilicity of your this compound particles will determine the type of surfactant that adsorbs most effectively.[7]

  • Dispersion Medium: The surfactant must be soluble in your chosen liquid medium (e.g., aqueous or organic).

  • Stabilization Mechanism: Decide whether steric or electrostatic stabilization is more appropriate for your system. Non-ionic surfactants like polysorbates (e.g., Tween®) or poloxamers are common for steric stabilization. Ionic surfactants like sodium dodecyl sulfate (B86663) (SDS) provide electrostatic stabilization.[8]

  • Downstream Application: Ensure the surfactant is compatible with your final application (e.g., biocompatible for drug delivery).

The optimal concentration is typically at or above the critical micelle concentration (cmc), where the surfactant molecules form a stable layer on the particle surface.[7]

Q4: Can sonication parameters affect the final particle size?

A4: Yes, sonication parameters are critical factors that directly influence the efficiency of particle size reduction.[11] Key parameters to optimize include:

  • Sonication Time: Increasing sonication time generally leads to a decrease in particle size, but there is often an optimal duration beyond which further sonication yields negligible improvement or can even lead to particle re-agglomeration.[12]

  • Sonication Power (Amplitude): Higher power or amplitude creates more intense cavitation forces, resulting in smaller particle sizes.[6][12]

  • Temperature: The temperature of the suspension should be controlled during sonication, as excessive heat can affect particle stability and the properties of the stabilizer.[13] Processing at lower temperatures (e.g., 15-25 °C) often yields better results.[13]

Troubleshooting Guide

Issue 1: Inconsistent or Wide Particle Size Distribution After Homogenization
Potential Cause Recommended Solution
Insufficient Homogenization Pressure The primary force for size reduction in HPH is pressure. Increase the homogenization pressure in increments. Pressures above 1000 bar are typical for creating nanoparticles.[2]
Too Few Homogenization Cycles A single pass may not be sufficient. Increase the number of homogenization cycles (passes) to ensure the entire sample is processed uniformly. A narrow size distribution can often be achieved with just a few cycles.[3]
High Solid Content A very concentrated slurry can be too viscous, impeding efficient particle breakage. Try diluting the pre-suspension and re-processing.
Ineffective Pre-Treatment The initial suspension should be relatively uniform before entering the homogenizer. Pre-treat the coarse suspension using a high-shear mixer or a short sonication pulse to break up large initial agglomerates.[2]
Issue 2: Particle Sedimentation and "Caking" in the Suspension Over Time
Potential Cause Recommended Solution
Inadequate Surfactant Concentration The surfactant concentration may be too low to fully cover the particle surface. Increase the surfactant concentration. The goal is to create a stable protective layer that prevents particles from making contact.[10]
Incorrect Surfactant Type The chosen surfactant may not be adsorbing effectively to the this compound surface. Experiment with different types of stabilizers (e.g., non-ionic vs. ionic) to find one that provides better steric or electrostatic repulsion.[7][9]
Particle Size Still Too Large Larger particles settle more quickly due to gravity. A narrow particle size distribution is crucial for long-term stability.[9][10] Re-evaluate your size reduction protocol to achieve a smaller mean particle size.
Changes in pH or Ionic Strength For electrostatically stabilized suspensions, changes in the pH or salt concentration of the medium can disrupt the repulsive forces, leading to aggregation.[10] Ensure the buffer system is robust.

Data Presentation

Table 1: Illustrative Effect of Sonication Parameters on Nanoparticle Size

This table provides example data on how sonication time and power can influence the final particle size of polymeric nanoparticles. While specific values will differ for this compound, the general trends are applicable.

Sonication Time (minutes)Sonication Power (Watts)Mean Particle Size (nm)Polydispersity Index (PDI)Reference
270514.5 ± 53.1N/A[12]
570478.6 ± 60.2N/A[12]
5130234.0 ± 20.1N/A[12]
10130427.5 ± 16.4N/A[12]
5(100% Amplitude)136.1 ± 3.5~0.15[13]
15(20% Amplitude)~350 (from graph)N/A[11]

Note: Data is compiled from studies on different nanoparticle systems and serves as a general guide for experimental design.

Experimental Protocols

Protocol 1: Particle Size Reduction using Probe Sonication

Objective: To reduce the size of this compound particles and deagglomerate a coarse suspension using high-intensity ultrasound.

Methodology:

  • Preparation of Pre-Suspension: Disperse the initial this compound powder in the chosen aqueous or organic medium containing a pre-dissolved stabilizing agent (e.g., surfactant). The concentration of solids should be optimized (typically 1-5% w/v to start).

  • Cooling: Place the vessel containing the suspension in an ice bath to dissipate the heat generated during sonication and maintain a constant temperature (e.g., 15-25 °C).[13]

  • Sonication Probe Immersion: Immerse the tip of the probe sonicator approximately halfway into the depth of the suspension. Ensure the tip does not touch the sides or bottom of the vessel.

  • Parameter Setting: Set the sonication parameters. A typical starting point would be 20-60% amplitude in a pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) to prevent overheating.[11]

  • Processing: Sonicate the suspension for a predetermined duration (e.g., starting with 5-15 minutes).[11][12] The optimal time should be determined experimentally.

  • Analysis: After sonication, measure the particle size and polydispersity index (PDI) using a technique like Dynamic Light Scattering (DLS).

  • Optimization: Repeat the process, adjusting sonication time and amplitude to achieve the desired particle size and a narrow PDI.[11]

Protocol 2: Particle Size Reduction using High-Pressure Homogenization (HPH)

Objective: To produce a uniform this compound nanosuspension using a high-pressure homogenizer.

Methodology:

  • Preparation of Pre-Suspension: Prepare a coarse suspension of this compound in a liquid medium containing the appropriate stabilizer, similar to the sonication protocol. It is critical that this pre-suspension is well-dispersed using a conventional high-shear mixer to prevent clogging of the homogenizer.[2]

  • Priming the System: Prime the high-pressure homogenizer with the dispersion medium to remove any air from the system.

  • Setting Operating Pressure: Set the desired operating pressure. For nanosizing, pressures between 15,000 and 30,000 psi (approx. 1000 to 2000 bar) are common starting points.[2][14]

  • Homogenization Cycles: Pass the entire volume of the pre-suspension through the homogenizer. This constitutes one cycle.

  • Sample Collection and Cooling: Collect the processed sample from the outlet. An integrated cooling system is often necessary to manage the heat generated during homogenization.

  • Repeat Cycles: Re-introduce the collected sample into the homogenizer for additional cycles. The number of cycles is a critical parameter to optimize for achieving a narrow particle size distribution.[3]

  • Analysis: After a set number of cycles (e.g., 1, 3, 5, 10), take an aliquot for particle size and PDI analysis to monitor the progress of size reduction.

Visualizations

Diagrams of Workflows and Concepts

G cluster_workflow General Workflow for this compound Nanosuspension process process material material analysis analysis output output This compound This compound Powder PreSusp Coarse Pre-Suspension This compound->PreSusp Stabilizer Stabilizer (Surfactant) Stabilizer->PreSusp SizeRed Particle Size Reduction (HPH or Sonication) PreSusp->SizeRed NanoSusp Crude Nanosuspension SizeRed->NanoSusp Analysis Particle Size Analysis (DLS) NanoSusp->Analysis Analysis->SizeRed Optimize Parameters FinalSusp Stable this compound Nanosuspension Analysis->FinalSusp Meets Specs G cluster_troubleshooting Troubleshooting Poor Suspension Stability problem problem question question solution solution start Poor Suspension (Aggregation/Settling) q1 Is Mean Particle Size > 500 nm? start->q1 q2 Is Surfactant Used? q1->q2 No s1 Refine Size Reduction: - Increase HPH Pressure - Increase Sonication Time/Power q1->s1 Yes q3 Is PDI High (> 0.3)? q2->q3 Yes s2 Add Appropriate Surfactant/Stabilizer q2->s2 No q4 Is Surfactant Concentration Optimal? q3->q4 No s3 Increase Number of HPH Cycles or Sonication Time q3->s3 Yes s4 Optimize Surfactant Concentration (Titration) q4->s4 G cluster_stabilization Mechanism of Steric Stabilization particle This compound Particle surfactant Surfactant Molecule solvent Dispersion Medium (e.g., Water) barrier barrier p1 p1 p2 p2 p1->p2 s1 p1->s1 Hydrophobic Tail Adsorbs s1->solvent Hydrophilic Head Extends s2 s3 s4 s5 s6 barrier_node Steric Barrier Prevents Aggregation

References

Optimizing Mancopper Dosage for Fungal Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Mancopper dosage for effective fungal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for fungal inhibition?

A1: this compound is a term for fungicide formulations that combine Mancozeb and a copper-based compound. This combination provides broad-spectrum control against a wide range of fungal and bacterial diseases.[1] The synergy between Mancozeb and copper enhances efficacy compared to using either component alone, aids in resistance management, and can increase the penetration of copper into fungal cells.[1][2]

Q2: What is the mechanism of action for this compound?

A2: this compound leverages a dual, multi-site mode of action:

  • Mancozeb: As a dithiocarbamate (B8719985) fungicide (FRAC Group M3), it disrupts multiple biochemical processes within fungal cells by interfering with enzymes containing sulfhydryl groups, ultimately inhibiting spore germination.[1][3][4]

  • Copper: As an inorganic fungicide (FRAC Group M1), it works as a protectant.[5] When it comes into contact with water, it releases bioavailable copper ions (Cu²⁺) that denature proteins and enzymes in pathogen cells, disrupting their function and integrity.[1][6][7]

Q3: What is "Metallic Copper Equivalent" (MCE) and why is it important?

A3: Metallic Copper Equivalent (MCE) indicates the actual amount of active copper in a fungicide product. It is a more reliable measure for comparing different copper-based fungicides than the percentage of the copper compound itself. For instance, a product with 98% of a copper compound might have a similar MCE to a product with 77% of a different copper compound.[7] Always refer to the MCE for accurate dosage calculations.

Q4: Can this compound cause damage to the host organism (phytotoxicity)?

A4: Yes, excessive concentrations of copper can be toxic to plants, a condition known as phytotoxicity.[6] Symptoms can include leaf yellowing, spotting, scorching, deformed growth, and in severe cases, plant death.[8][9][10][11] It is crucial to adhere to recommended dosage rates and consider the sensitivity of the specific plant species.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Fungal Inhibition - Incorrect dosage (too low)- Fungal resistance- Poor application coverage- Inappropriate timing of application- Unfavorable environmental conditions (e.g., rain washing off the product)- Recalculate dosage based on MCE and target pathogen.- Although resistance to multi-site fungicides is low, consider rotating with a different class of fungicide.[3]- Ensure thorough coverage of all plant surfaces.[12]- Apply as a protectant before or at the first sign of disease.[1][13]- Use a spreader-sticker adjuvant to improve rainfastness. Check product labels for compatibility.
Symptoms of Phytotoxicity (e.g., leaf yellowing, spots, burning) - Dosage is too high- Plant species is sensitive to copper- Application during slow-drying conditions or high temperatures- Mixing with incompatible adjuvants or other chemicals that lower pH and increase copper solubility.[7]- Immediately rinse affected surfaces with water if possible.[9]- Reduce the application rate in subsequent treatments.- Test on a small area before large-scale application on sensitive species.- Avoid spraying during hot, sunny, or slow-drying conditions.[6]- Review all tank-mix components for compatibility.[7]
Inconsistent Results Between Experiments - Variation in formulation (e.g., liquid vs. wettable powder)- Differences in water quality (e.g., pH)- Inconsistent application technique- Standardize the this compound formulation used. Dry formulations often provide better disease management than liquid ones.[2]- Use buffered water with a consistent pH for all experiments. Neutral or weakly alkaline slurry is generally better for copper efficacy.[14]- Develop and adhere to a strict Standard Operating Procedure (SOP) for application.
Clogging of Spray Equipment - Poorly soluble formulation- Improper mixing procedure- Ensure the wettable powder is thoroughly mixed into a slurry before adding to the main tank.- Maintain agitation in the spray tank throughout the application.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines a method to determine the lowest concentration of a this compound formulation that prevents visible fungal growth in vitro.

Materials:

  • This compound formulation (specify product and MCE)

  • Target fungal species (e.g., Alternaria solani, Phytophthora infestans)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Sterile distilled water

  • Micropipettes

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Create a stock solution of the this compound formulation in sterile distilled water. The concentration should be at least 10 times the highest expected MIC.

  • Prepare Medicated Media: Autoclave the growth medium and allow it to cool to approximately 45-50°C.

  • Serial Dilutions: Add appropriate volumes of the this compound stock solution to the molten agar to create a series of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL of MCE). Also, prepare a control plate with no this compound.

  • Pour Plates: Pour the medicated and control agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 25°C) for 7-14 days, or until the control plate shows full growth.

  • Data Collection: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

Protocol 2: Evaluating this compound Efficacy and Phytotoxicity on a Host Plant

This protocol provides a workflow for assessing the effectiveness of different this compound dosages in a controlled environment and monitoring for potential phytotoxicity.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase p1 Acclimate Host Plants e1 Randomly Assign Plants to Treatment Groups (Control, Low, Medium, High Dose) p1->e1 p2 Prepare this compound Concentrations e2 Apply this compound Treatments p2->e2 p3 Culture Fungal Inoculum e3 Inoculate with Fungal Pathogen (24h post-treatment) p3->e3 e1->e2 e2->e3 ev1 Incubate Under Optimal Conditions (e.g., high humidity) e3->ev1 ev2 Assess Disease Severity Weekly ev1->ev2 ev3 Assess Phytotoxicity Weekly ev1->ev3 ev4 Collect and Analyze Data ev2->ev4 ev3->ev4

Caption: Experimental workflow for in-vivo this compound evaluation.

Data Presentation

Table 1: Example Application Rates for this compound Formulations
CropTarget Disease(s)Typical Application Rate ( kg/ha )Application Interval
PotatoesEarly and Late Blight (Alternaria solani, Phytophthora infestans)2.5 - 5.07-10 days
TomatoesEarly Blight, Late Blight, Bacterial Spot2.5 - 5.07-14 days
GrapesDowny Mildew, Powdery Mildew2.5 - 5.010-14 days
CitrusCitrus Scab, Citrus Canker2.5 - 5.03-4 weeks

Note: These are general guidelines.[12][15] Rates should be adjusted based on the specific product label, MCE, disease pressure, and environmental conditions.

Signaling & Mechanism Diagrams

Diagram 1: Dual-Site Mechanism of Action

G cluster_fungus Fungal Cell enzymes Sulfhydryl-Containing Enzymes mito Mitochondria enzymes->mito Disrupts Respiration proteins Cellular Proteins & Enzymes membrane Cell Membrane mancozeb Mancozeb mancozeb->enzymes Inactivates copper Copper Ions (Cu²⁺) copper->proteins Denatures copper->membrane Disrupts Integrity

Caption: this compound's dual-site attack on a fungal cell.

Diagram 2: Troubleshooting Logic for Poor Efficacy

G start Poor Fungal Inhibition Observed q1 Was Dosage Calculated Correctly (based on MCE)? start->q1 s1 Recalculate and Re-apply at Corrected Rate q1->s1 No q2 Was Application Coverage Thorough? q1->q2 Yes a1_yes Yes a1_no No s2 Improve Application Technique (e.g., use more volume, finer nozzle) q2->s2 No q3 Were Environmental Conditions Favorable Post-Application? q2->q3 Yes a2_yes Yes a2_no No s3 Re-apply After Rain; Consider Using a Spreader-Sticker q3->s3 No s4 Consider Fungal Resistance; Rotate with Different FRAC Group q3->s4 Yes a3_yes Yes a3_no No

Caption: Logical workflow for troubleshooting poor this compound efficacy.

References

Technical Support Center: Mancozeb Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in mancozeb (B1675947) residue analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is mancozeb residue analysis so challenging?

A1: The primary challenges in mancozeb residue analysis stem from its inherent chemical properties. Mancozeb, a polymeric complex of manganese and zinc with the ethylene (B1197577) bis-dithiocarbamate (EBDC) ligand, is chemically unstable and poorly soluble in water and common organic solvents.[1][2] This instability leads to degradation, particularly in acidic conditions, making direct analysis difficult.[2][3] Consequently, analysis often relies on indirect methods.

Q2: My mancozeb recoveries are consistently low. What are the potential causes and solutions?

A2: Low recoveries are a common issue and can be attributed to several factors:

  • Analyte Degradation During Sample Preparation: Mancozeb can rapidly degrade in the presence of acidic plant juices or during sample homogenization.[2][3]

    • Troubleshooting:

      • Cryogenic Milling: Homogenize samples at very low temperatures using liquid nitrogen to minimize enzymatic degradation.[2]

      • pH Control: Maintain alkaline conditions during extraction to prevent acid-catalyzed hydrolysis.[2]

      • Use of Stabilizers: Incorporate stabilizing agents like EDTA to chelate the metal ions and L-cysteine to prevent oxidation.[4][5]

  • Incomplete Extraction: Due to its poor solubility, extracting mancozeb from the sample matrix can be inefficient.

    • Troubleshooting:

      • Solvent Selection: While poorly soluble in many solvents, some methods utilize specific solvent systems or complexing agents to improve solubility. For instance, dissolving mancozeb in a solution of EDTA disodium (B8443419) salt can be effective.[6]

      • Extraction Technique: Ensure vigorous and sufficient extraction time to allow for maximum analyte transfer into the solvent.

  • Losses During CS₂ Evolution (for indirect methods): If you are using the common acid hydrolysis method to generate carbon disulfide (CS₂), losses can occur.

    • Troubleshooting:

      • System Leaks: Ensure all connections in your CS₂ evolution apparatus are airtight to prevent the escape of volatile CS₂.

      • Incomplete Hydrolysis: Optimize the reaction conditions (temperature, acid concentration, and time) to ensure complete conversion of mancozeb to CS₂.[7] A common condition is heating at 80°C in the presence of stannous chloride in hydrochloric acid.[3]

      • Inefficient Trapping: Check the efficiency of your trapping solution for CS₂.

Q3: I am detecting CS₂ in my blank matrix samples. What is the source of this interference?

A3: The detection of CS₂ in blank samples, particularly in certain matrices, is a known issue. This can lead to false-positive results for mancozeb.

  • Natural Sources: Some plant families, such as Brassicaceae (e.g., cabbage, broccoli) and Allium (e.g., onions, garlic), naturally contain compounds that can generate CS₂ under the acidic conditions of the analysis.[3][8]

    • Mitigation: While challenging to eliminate completely, analyzing a variety of blank matrices can help establish a baseline for endogenous CS₂ levels. Specific analytical methods that do not rely on CS₂ evolution are preferable for these matrices.

  • Contamination: External sources can introduce CS₂ or dithiocarbamates into your workflow.

    • Mitigation:

      • Avoid Rubber Materials: Do not use natural or synthetic rubber gloves or tubing, as they can contain dithiocarbamates from the vulcanization process. Use silicone or polyethylene (B3416737) materials instead.[3]

      • Reagent Purity: Ensure all reagents and solvents are of high purity and free from sulfur-containing contaminants.

Q4: How can I accurately quantify the toxic metabolite, ethylenethiourea (B1671646) (ETU)?

A4: Ethylenethiourea (ETU) is a degradation product of mancozeb and other EBDCs and is of toxicological concern.[1][9] Its analysis requires a separate analytical approach from the parent compound.

  • Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and specific determination of ETU.[4]

  • Sample Preparation:

    • Stabilization: L-cysteine hydrochloride monohydrate is often added to samples before extraction to prevent the degradation of ETU.[4]

    • Extraction: A common extraction solvent is acetonitrile (B52724), followed by a clean-up step using primary secondary amine (PSA) sorbent to remove interferences.[4]

  • Preventing Artificial Formation: It's crucial to prevent the artificial formation of ETU from mancozeb during sample processing and analysis. Low temperatures and controlled pH can help minimize this conversion.[10][11] Cooking procedures can also increase the conversion of EBDCs to ETU, with higher pH leading to greater formation.[12]

Q5: What are matrix effects and how can I minimize them in my LC-MS/MS analysis?

A5: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[13][14] This can lead to either signal suppression or enhancement, affecting the accuracy of quantification.[13][14]

  • Identification: To determine if you are experiencing matrix effects, compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects.[13]

  • Mitigation Strategies:

    • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) techniques, such as those used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, to remove interfering matrix components.[15]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement.[13][14]

    • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of the analyte as an internal standard. This is often the most effective way to correct for matrix effects, as the internal standard will be affected in the same way as the native analyte.

    • Chromatographic Separation: Optimize your liquid chromatography method to separate the analyte of interest from the majority of the matrix components.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on mancozeb and ETU analysis.

Table 1: Recovery Rates for Mancozeb and ETU in Various Matrices

AnalyteMatrixAnalytical MethodSpiking LevelAverage Recovery (%)Reference
Mancozeb (as CS₂)Various FoodsGC-MS0.04 µg/mL79 - 104[3]
Mancozeb (as CS₂)Apple JuiceGC-MS0.03 mg/L85.28
Mancozeb (as CS₂)Apple JuiceGC-MS0.3 mg/L90.11
Mancozeb (as EBDC)Dry HerbsUHPLC-MS/MS0.03 - 0.3 mg/kg79 - 113[4]
ETUDry HerbsUHPLC-MS/MS0.03 - 0.3 mg/kg81 - 109[4]
MancozebAppleUPLC-MS/MS0.005 - 0.5 mg/kg88.7 - 109.4[16]

Table 2: Limits of Quantification (LOQ) and Detection (LOD)

AnalyteMatrixAnalytical MethodLOQLODReference
Mancozeb (as CS₂)Various FoodsGC-MS0.04 µg/mL-[3]
Mancozeb (as CS₂)Apple JuiceGC-MS0.03 mg/L-
Mancozeb (as EBDC)Dry HerbsUHPLC-MS/MS0.03 mg/kg0.01 mg/kg[4]
ETUDry HerbsUHPLC-MS/MS0.03 mg/kg0.01 mg/kg[4]
MancozebAppleUPLC-MS/MS8.3 x 10⁻⁴ mg/kg2.5 x 10⁻⁴ mg/kg[16]

Experimental Protocols

1. Indirect Analysis of Mancozeb via CS₂ Evolution by GC-MS

This method is based on the acid hydrolysis of mancozeb to carbon disulfide (CS₂), which is then quantified by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Weigh a representative portion of the homogenized sample (e.g., 15 g) into a reaction flask.[17]

    • For fortified samples, spike with a known amount of mancozeb standard solution prepared in 0.2 M EDTA.

  • Hydrolysis and Extraction:

    • Add a hydrolysis solution, typically stannous chloride in hydrochloric acid (e.g., 1.5% SnCl₂ in 5M HCl), to the reaction flask.[17]

    • Immediately seal the flask and add a small volume of a high-boiling point organic solvent, such as isooctane, to trap the evolved CS₂.[3]

    • Heat the mixture in a water bath (e.g., at 75-80°C) for a defined period (e.g., 1-2 hours) to drive the hydrolysis reaction to completion.[3][17]

    • After cooling, carefully collect the organic layer containing the extracted CS₂.

  • GC-MS Analysis:

    • Inject an aliquot of the organic extract into the GC-MS system.

    • Use a suitable capillary column for the separation of volatile compounds (e.g., Rxi-624Sil MS).

    • Set the mass spectrometer to monitor for the characteristic ions of CS₂.

    • Quantify the CS₂ concentration by comparing the peak area to a calibration curve prepared from CS₂ standards.

    • Calculate the original mancozeb concentration using a conversion factor.

2. Direct Analysis of Mancozeb (as Dimethyl EBDC) and ETU by UHPLC-MS/MS

This method involves the derivatization of mancozeb to a more stable form for direct analysis by LC-MS/MS, along with the simultaneous analysis of ETU.

  • Sample Preparation and Derivatization (Mancozeb):

    • Weigh 2 g of the homogenized soil sample into a centrifuge tube.[5]

    • Add L-cysteine and EDTA-4Na to the sample.[5]

    • Derivatize the mancozeb by adding acetonitrile containing dimethyl sulfate (B86663) and iodomethane. This converts the EBDC to its more stable dimethylated form.[5]

  • Extraction (ETU):

    • For ETU analysis, weigh a separate portion of the sample.

    • Add L-cysteine hydrochloride monohydrate as a stabilizer.[4]

    • Extract with acetonitrile.[4]

  • QuEChERS Cleanup:

    • Add magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the extracts to induce phase separation.[4]

    • Centrifuge the samples.

    • Take an aliquot of the acetonitrile supernatant and perform a dispersive SPE (d-SPE) cleanup by adding a sorbent such as primary secondary amine (PSA) to remove interfering matrix components.[4]

    • Centrifuge and filter the extract before analysis.

  • UHPLC-MS/MS Analysis:

    • Inject the final extracts into the UHPLC-MS/MS system.

    • Use a reverse-phase C18 column for chromatographic separation.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for the dimethyl EBDC derivative and ETU.

    • Quantify the analytes using a matrix-matched calibration curve.

Visualizations

experimental_workflow_CS2 cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis & Extraction cluster_analysis Analysis sample Homogenized Sample weigh Weigh Sample sample->weigh add_acid Add SnCl₂/HCl Solution weigh->add_acid add_solvent Add Isooctane add_acid->add_solvent heat Heat (80°C, 2h) add_solvent->heat cool Cool to Room Temp heat->cool collect Collect Isooctane Layer cool->collect inject Inject into GC-MS collect->inject quantify Quantify CS₂ inject->quantify calculate Calculate Mancozeb Conc. quantify->calculate

Caption: Workflow for the indirect analysis of mancozeb via CS₂ evolution.

experimental_workflow_LCMSMS cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_cleanup QuEChERS Cleanup cluster_analysis Analysis sample Homogenized Sample weigh_mancozeb Weigh for Mancozeb sample->weigh_mancozeb weigh_etu Weigh for ETU sample->weigh_etu derivatize Add Stabilizers & Derivatize Mancozeb weigh_mancozeb->derivatize extract_etu Add Stabilizer & Extract ETU with ACN weigh_etu->extract_etu quechers_m QuEChERS Cleanup (d-SPE) derivatize->quechers_m quechers_e QuEChERS Cleanup (d-SPE) extract_etu->quechers_e inject Inject into UHPLC-MS/MS quechers_m->inject quechers_e->inject quantify Quantify Analytes inject->quantify

Caption: Workflow for the direct analysis of mancozeb and ETU by UHPLC-MS/MS.

degradation_pathway Mancozeb Mancozeb (EBDC-Mn/Zn) ETU Ethylenethiourea (ETU) (Toxic Metabolite) Mancozeb->ETU Hydrolysis, Heat, Light Other_Products Other Degradation Products (e.g., EU, CS₂) Mancozeb->Other_Products Degradation ETU->Other_Products Further Degradation

Caption: Simplified degradation pathway of mancozeb.

References

Technical Support Center: Enhancing the Bioavailability of Mancopper Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mancopper Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the bioavailability of this compound, a complex of copper and manganese with ethylenebis(dithiocarbamate). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the experimental evaluation of this compound formulations, particularly focusing on issues related to stability, cellular uptake, and in vivo studies.

FAQ 1: Formulation Stability & Aggregation

Q1: My this compound nanoparticle formulation shows significant aggregation in cell culture media. What could be the cause and how can I fix it?

A1: Nanoparticle aggregation in physiological media is a common issue driven by the high ionic strength and presence of proteins, which can disrupt the stabilizing surface charge of the nanoparticles.

Troubleshooting Steps:

  • Surface Coating: Ensure your nanoparticles have an appropriate surface coating to provide steric hindrance and prevent aggregation. Polyethylene glycol (PEG) is a commonly used polymer for this purpose.

  • Zeta Potential: Measure the zeta potential of your formulation. A value greater than ±30mV generally indicates good colloidal stability. If the zeta potential is low, consider modifying the surface charge or the dispersing medium.

  • Media Composition: High concentrations of divalent cations (Ca²⁺, Mg²⁺) in cell culture media can screen the surface charge of nanoparticles, leading to aggregation. Try using a medium with lower concentrations of these ions if your experiment allows.

  • Protein Corona: The adsorption of proteins onto the nanoparticle surface (protein corona) can alter their stability. Pre-coating your nanoparticles with serum albumin or using serum-free media for initial experiments can help in understanding this effect.[1]

  • Sonication: Gentle sonication of the nanoparticle suspension just before adding it to the cell culture can help in breaking up reversible agglomerates. However, excessive sonication can damage the nanoparticles or the coating.

FAQ 2: In Vitro Cellular Uptake Assays

Q2: I am observing high variability in my cellular uptake data for this compound formulations. What are the potential sources of this variability?

A2: High variability in cellular uptake assays can stem from several factors related to both the formulation and the experimental setup.

Troubleshooting Steps:

  • Cell Monolayer Integrity: In assays like the Caco-2 permeability assay, ensure the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.

  • Compound Adsorption: this compound, especially in lipophilic formulations, can adsorb to the plasticware used in the assay. This can reduce the effective concentration of the compound available for cellular uptake. Using low-binding plates or pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can mitigate this issue.

  • Efflux Transporter Activity: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) which can actively pump the compound out of the cells, leading to lower apparent permeability. A bi-directional permeability assay (measuring transport from apical to basolateral and basolateral to apical) can help determine if this compound is a substrate for these transporters.

  • Metabolism: If the cells metabolize this compound, the concentration of the parent compound will decrease over time, affecting uptake measurements. Analyzing the concentration of potential metabolites can clarify this.

FAQ 3: In Vivo Bioavailability Studies

Q3: The oral bioavailability of my this compound formulation in animal models is lower than expected. What are the possible reasons?

A3: Low oral bioavailability of this compound can be attributed to poor solubility, degradation in the gastrointestinal (GI) tract, and inefficient absorption across the intestinal epithelium.

Troubleshooting Steps:

  • Solubility and Dissolution: this compound, being a dithiocarbamate (B8719985) complex, has low aqueous solubility.[2] Enhancing its dissolution rate is key to improving oral absorption. Nanoparticle formulations, such as nanosuspensions or liposomes, can significantly increase the surface area for dissolution.

  • GI Stability: The acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of this compound. Enteric-coated formulations that protect the compound in the stomach and release it in the more neutral pH of the intestine can improve stability.

  • Permeability: The ability of this compound to permeate the intestinal mucus layer and be absorbed by enterocytes is crucial. Mucoadhesive nanoparticle formulations can increase the residence time at the absorption site, potentially enhancing uptake.

  • First-Pass Metabolism: After absorption, this compound may be subject to extensive metabolism in the liver (first-pass effect), reducing the amount of active compound that reaches systemic circulation. Co-administration with inhibitors of relevant metabolic enzymes (if known) can be explored in preclinical studies to assess the impact of first-pass metabolism.

Section 2: Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies on copper-based formulations, illustrating the potential for bioavailability enhancement through advanced formulation strategies. While specific data for "this compound" is limited, the principles demonstrated with other copper compounds are applicable.

Table 1: Comparison of Oral Bioavailability of Copper Nanoparticles vs. Copper Salts in Rats

FormulationDosePeak Blood Copper Concentration (Cmax)Time to Peak Concentration (Tmax)Area Under the Curve (AUC)Reference
Copper Nanoparticles500 mg/kg~15-25% lower than CuCl₂DelayedLower than CuCl₂ but more sustained[3]
Copper(II) Chloride (CuCl₂)500 mg/kgHigher than nanoparticlesFasterHigher initial peak[3]
Copper Carbonate (CuCO₃)6.5 mg/kgLower fecal/urinary excretion than CuNP--[4][5]
Copper Nanoparticles (CuNP)6.5 mg/kgHigher accumulation in brain tissue--[4][5]

Note: The study by Lee et al. (2016) suggests that while the initial peak absorption of copper ions is higher, copper nanoparticles provide a more sustained release and show different tissue distribution patterns.[3] The work by Cholewińska et al. (2018) indicates that copper nanoparticles are absorbed to a greater extent from the intestine compared to copper carbonate.[4][5]

Table 2: In Vitro Cytotoxicity of a Liposomal Copper Formulation

FormulationCell LineIC50ObservationReference
Liposomal Copper ComplexMCF-7Lower than free complexIncreased bioavailability leads to greater cytotoxicity[6]
Free Copper ComplexMCF-7Higher than liposomal formulationLower bioavailability[6]

Section 3: Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioavailability of this compound formulations.

Protocol 1: Cellular Uptake of this compound Formulations in Adherent Cells (e.g., Caco-2)

Objective: To quantify the amount of this compound taken up by cells over time.

Materials:

  • Adherent cells (e.g., Caco-2) cultured in 6-well plates

  • This compound formulation (e.g., nanoparticle suspension)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Nitric acid (for cell lysis and metal analysis)

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for copper quantification

Procedure:

  • Cell Seeding: Seed a defined number of cells (e.g., 3 x 10⁵ cells/well for SW480) in 6-well plates and allow them to adhere and grow for the appropriate time (for Caco-2, this can be up to 21 days to allow for differentiation and monolayer formation).[7]

  • Formulation Preparation: Prepare the this compound formulation at the desired concentration in cell culture medium. Include a vehicle control (medium without the this compound formulation).

  • Exposure: Remove the old medium from the cells and add the this compound-containing medium. Incubate for different time points (e.g., 1, 4, 24 hours).

  • Washing: After the incubation period, remove the treatment medium and wash the cells twice with ice-cold PBS to remove any non-internalized this compound.

  • Cell Lysis: Add nitric acid to each well to lyse the cells and dissolve the internalized copper.

  • Quantification: Collect the cell lysates and determine the copper concentration using ICP-MS or AAS.

  • Data Normalization: Normalize the amount of copper to the cell number or total protein content in each well.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

Materials:

  • Rodents (e.g., Sprague-Dawley rats)

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrument for copper quantification in plasma (e.g., ICP-MS)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with access to water) before dosing to ensure an empty stomach, which can reduce variability in absorption.

  • Dosing: Administer a single oral dose of the this compound formulation via oral gavage. Record the exact dose and time of administration.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Prepare the plasma samples for copper analysis. This may involve acid digestion.

  • Quantification: Analyze the copper concentration in the plasma samples using a validated analytical method like ICP-MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration of copper versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Section 4: Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways affected by copper and a general workflow for the development of this compound nanoparticle formulations.

Signaling Pathways

Copper ions have been shown to modulate several signaling pathways involved in cell proliferation and survival, which is relevant for the development of this compound as a potential therapeutic agent.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Copper Copper CTR1 CTR1 (Copper Transporter) Copper->CTR1 enters cell via Ras Ras CTR1->Ras activates Raf Raf Ras->Raf phosphorylates MEK1_2 MEK1_2 Raf->MEK1_2 phosphorylates ERK1_2 ERK1_2 MEK1_2->ERK1_2 phosphorylates Nucleus Nucleus ERK1_2->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Copper-mediated activation of the MAPK/ERK signaling pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Copper Copper PI3K PI3K Copper->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates Downstream Downstream Targets (Cell Survival, Growth) AKT->Downstream phosphorylates Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., Liposomes, Polymeric NPs) Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation->Characterization Stability Stability Assessment (in physiological media) Characterization->Stability Cellular_Uptake Cellular Uptake Studies (e.g., Caco-2 cells) Stability->Cellular_Uptake Toxicity Cytotoxicity Assays Cellular_Uptake->Toxicity Pharmacokinetics Pharmacokinetic Studies (Oral Bioavailability) Toxicity->Pharmacokinetics Biodistribution Biodistribution Studies Pharmacokinetics->Biodistribution Efficacy Therapeutic Efficacy Studies Biodistribution->Efficacy

References

Validation & Comparative

Comparative Antifungal Efficacy: Mancozeb vs. Copper-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the antifungal properties of the widely-used dithiocarbamate (B8719985) fungicide, Mancozeb, against common copper-based fungicides. This guide synthesizes experimental data on their efficacy, details the methodologies used in key studies, and illustrates their mechanisms of action.

Note on Terminology: The term "Mancopper" is not a standardized or widely recognized fungicide. It is presumed to refer to copper-based fungicides, which are often used in conjunction with or as alternatives to manganese-containing fungicides like Mancozeb. This guide will therefore compare Mancozeb with various forms of copper fungicides, such as copper oxychloride, copper hydroxide, and copper sulfate.

Quantitative Efficacy Comparison

The following tables summarize the in vitro antifungal efficacy of Mancozeb and various copper-based fungicides against several plant pathogenic fungi. The data is presented as the percentage of mycelial growth inhibition.

Table 1: Efficacy Against Colletotrichum gloeosporioides (Mango Anthracnose)

FungicideConcentrationMycelial Inhibition (%)Source
Mancozeb 75% WP0.1%84.09%[1]
Copper Oxychloride 50% WP0.1%Moderately Effective*[1]
Copper Hydroxide 50% WP0.1%40.06%[1]

*Specific percentage not provided in the source, but noted as less effective than Mancozeb.

Table 2: Efficacy Against Sclerotium rolfsii (Collar Rot)

FungicideConcentration (ppm)Mycelial Inhibition (%)Source
Mancozeb (alone)1600 ppm>75%[2]
Metalaxyl + Mancozeb1600 ppm100%[2]
Copper Oxychloride1600 ppm47.39%[2]
Copper HydroxideNot specifiedIneffective[2]

Table 3: Efficacy Against Fusarium solani (Brinjal Root Rot)

FungicideConcentration (ppm)Mycelial Inhibition (%)Source
Mancozeb100 ppm85.08%[3]
Copper Oxychloride100 ppm5.6%[3]

Table 4: Efficacy Against Colletotrichum truncatum (Green Gram Anthracnose)

FungicideConcentrationMycelial Inhibition (%)Source
Mancozeb 62% WP (with Tricyclazole 18%)0.3%100%[4]
Mancozeb 63% WP (with Carbendazim 12%)0.3%100%[4]
Copper Oxychloride 50% WPNot specified78.51% (Mean)[4]

Experimental Protocols

The data presented above were primarily generated using the Poisoned Food Technique , a standard in vitro method for evaluating the efficacy of non-systemic fungicides.

Poisoned Food Technique Methodology
  • Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized in an autoclave.

  • Fungicide Incorporation: The test fungicide (e.g., Mancozeb or Copper Oxychloride) is added to the molten PDA at desired concentrations (e.g., 100 ppm, 0.1%). The medium is then thoroughly mixed to ensure uniform distribution of the fungicide.

  • Plating: The fungicide-amended medium is poured into sterile Petri dishes and allowed to solidify. A control plate containing only PDA without any fungicide is also prepared.

  • Inoculation: A small disc (typically 5-8 mm in diameter) of mycelium from a pure, actively growing culture of the target fungus (e.g., Fusarium solani) is placed at the center of each Petri dish.

  • Incubation: The inoculated plates are incubated at a temperature optimal for the specific fungus (e.g., 25-28°C) for a period of 72 hours to 7 days.

  • Data Collection: The radial growth of the fungal colony is measured in millimeters. The percent inhibition of mycelial growth is calculated using the following formula:

    Percent Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the fungicide-treated plate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare & Autoclave Fungal Growth Medium (PDA) add_fungicide Incorporate Fungicide into Molten Medium prep_media->add_fungicide pour_plates Pour Medium into Sterile Petri Dishes add_fungicide->pour_plates inoculate Inoculate Center of Plate with Fungal Mycelium Disc pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Colony Growth incubate->measure calculate Calculate Percent Inhibition vs. Control measure->calculate

Caption: Experimental workflow for the Poisoned Food Technique.

Mechanism of Action & Signaling Pathways

Both Mancozeb and copper-based fungicides are classified as multi-site contact fungicides, meaning they act on multiple cellular processes in the fungus and are effective only on the plant surface.[5][6][7] This multi-site activity makes the development of resistance by fungal pathogens very low.[7][8]

Mancozeb: Disruption of Cellular Respiration

Mancozeb's primary mode of action involves the inactivation of sulfhydryl (-SH) groups in the amino acids and enzymes of fungal cells.[6][8] This disrupts a wide range of biochemical processes. The manganese and zinc ions in its structure are crucial for this activity.[5]

Key disruptions include:

  • Enzyme Inactivation: It interferes with enzymes containing sulfhydryl groups, which are vital for cellular function.[8][9]

  • Disruption of Respiration: It blocks the citric acid cycle (Krebs cycle) at multiple points, disrupting the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency.[6][10]

  • Lipid Metabolism Interference: The inactivation of key enzymes also affects lipid metabolism.[6]

G Mancozeb Mancozeb (Dithiocarbamate) SH_group Sulfhydryl Groups (-SH) in Fungal Enzymes & Amino Acids Mancozeb->SH_group Reacts with & inactivates Enzyme_Inactivation Enzyme Inactivation SH_group->Enzyme_Inactivation Lipid_Metabolism Disrupted Lipid Metabolism Enzyme_Inactivation->Lipid_Metabolism Respiration Disrupted Respiration (Citric Acid Cycle) Enzyme_Inactivation->Respiration Cell_Death Spore Germination Inhibition & Fungal Cell Death Lipid_Metabolism->Cell_Death ATP_Production Decreased ATP Production Respiration->ATP_Production ATP_Production->Cell_Death

Caption: Mancozeb's multi-site mechanism of action in fungal cells.
Copper Fungicides: Broad-Spectrum Cellular Disruption

Copper fungicides work through the release of copper ions (Cu²⁺) in the presence of moisture on the plant surface.[7] These ions are highly reactive and non-specifically denature proteins and enzymes.

Key disruptions include:

  • Protein Denaturation: Cu²⁺ ions bind to various chemical groups in proteins (sulfhydryl, hydroxyl, phosphate, etc.), disrupting their structure and function.[7][11]

  • Enzyme Inhibition: This widespread protein denaturation leads to the inhibition of numerous essential enzymes.[12]

  • Membrane Damage: Copper ions can damage cell membranes, leading to the leakage of essential cellular components.[7]

  • Respiratory Disruption: The ions also interfere with the electron transport chain, a key part of cellular respiration.[7]

G Copper Copper Fungicide (e.g., Copper Oxychloride) Cu_ions Release of Copper Ions (Cu²⁺) Copper->Cu_ions Moisture Moisture (on plant surface) Moisture->Cu_ions Proteins Proteins & Enzymes in Fungal Cell Cu_ions->Proteins Denatures Membranes Cell Membranes Cu_ions->Membranes Damages Disruption Widespread Cellular Disruption Proteins->Disruption Membranes->Disruption Cell_Death Spore Germination Inhibition & Fungal Cell Death Disruption->Cell_Death

Caption: Copper fungicides' mechanism of action via ion release.

Summary and Conclusion

Based on the available in vitro data, Mancozeb generally demonstrates higher efficacy against a broader range of fungal pathogens compared to copper-based fungicides like copper oxychloride and copper hydroxide, particularly against species like Fusarium solani and Sclerotium rolfsii.[2][3] However, both are effective protectant fungicides with multi-site modes of action, which is a significant advantage for resistance management.[8][13]

Copper fungicides remain a valuable tool, and in some cases, combinations of Mancozeb and copper compounds can offer synergistic effects, enhancing the overall spectrum of disease control.[14][15][16] The choice between these fungicides will ultimately depend on the target pathogen, crop type, environmental conditions, and specific resistance management strategies.

References

A Comparative Analysis of Mancopper and Copper Oxychloride Fungicidal Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fungicidal and bactericidal performance of Mancopper, a formulation containing mancozeb, and copper oxychloride. It is intended for researchers, scientists, and professionals in drug development, offering an objective overview supported by experimental data.

Mechanism of Action

Both this compound and copper oxychloride are classified as broad-spectrum, multi-site, contact fungicides, meaning they act on multiple cellular targets of pathogens and are effective upon external contact, without being absorbed into the plant's vascular system.[1][2][3] This multi-site action confers a low risk of resistance development in fungal populations.[1][4]

This compound (Mancozeb)

Mancozeb belongs to the dithiocarbamate (B8719985) class of fungicides.[2] Its primary mode of action involves the disruption of essential enzymatic processes within fungal cells.[3] The active components, manganese and zinc ions, react with the sulfhydryl (-SH) groups of amino acids and enzymes in fungal cells.[2][4] This interaction deactivates critical proteins and enzymes, thereby disrupting key cellular functions such as respiration (energy production), amino acid synthesis, and lipid metabolism.[2] This ultimately prevents fungal spore germination and cell function.[2]

Copper Oxychloride

Copper oxychloride's fungicidal and bactericidal activity is driven by the release of copper ions (Cu²⁺) in the presence of moisture on the plant surface.[1] These ions form a protective barrier, and when they come into contact with fungal spores or bacteria, they disrupt cellular integrity through several mechanisms.[1] The Cu²⁺ ions denature proteins and enzymes, interfere with respiratory processes, and damage cell membranes, leading to the leakage of essential cellular components and eventual cell death.[1][5] This multi-site attack is effective against a wide range of fungal and bacterial pathogens.[1][6]

Comparative Performance Data

The following tables summarize quantitative data from various studies comparing the efficacy of this compound (mancozeb) and copper oxychloride.

Table 1: In Vitro Mycelial Growth Inhibition of Phytophthora drechsleri f. sp. cajani

FungicideConcentration (ppm)Mycelial Growth Inhibition (%)
Mancozeb100073.70
150078.32
Copper Oxychloride100055.55
150061.48

Data sourced from an in vitro evaluation of non-systemic fungicides against Phytophthora blight of pigeonpea.[7]

Table 2: Field Efficacy Against Phytophthora Blight of Sesame (Phytophthora parasitica var. sesame)

Treatment (Concentration)Percent Disease Intensity (PDI)Reduction of PDI over Control (%)
Mancozeb (0.20%)34.3644.84
Copper Oxychloride (0.20%)31.4649.49
Control62.30-

Data from a two-year field evaluation on sesame.[8]

Experimental Protocols

1. In Vitro Evaluation of Fungicides by Poisoned Food Technique

This method is used to assess the efficacy of fungicides in inhibiting the mycelial growth of a target fungus in a laboratory setting.[9]

  • Media Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.[10]

  • Fungicide Incorporation: The test fungicides (Mancozeb, Copper Oxychloride) are added to the molten PDA at desired concentrations (e.g., 1000 ppm, 1500 ppm) before it solidifies.[9] The medium is then poured into sterile Petri plates.

  • Inoculation: A small disc (e.g., 5 mm) of the actively growing target fungus, taken from a pure culture, is placed at the center of each fungicide-amended Petri plate.[10] A control plate containing only PDA is also inoculated.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25±1°C) until the fungal growth in the control plate almost covers the plate.[10]

  • Data Collection: The radial growth of the fungal colony is measured in millimeters. The percent inhibition of mycelial growth is calculated using the formula: Percent Inhibition = [(C - T) / C] * 100 Where C = radial growth in the control plate and T = radial growth in the treated plate.[10]

2. Field Evaluation of Fungicide Efficacy

This protocol outlines the methodology for assessing the performance of fungicides under field conditions against a specific plant disease.[8]

  • Experimental Design: The experiment is laid out in a Randomized Block Design (RBD) with a specified number of replications for each treatment.[11]

  • Treatment Application: Fungicides are applied as foliar sprays at predetermined concentrations (e.g., 0.20%).[8] The first spray is typically initiated after the first appearance of disease symptoms, with subsequent sprays at regular intervals (e.g., 15 days).[8] A control plot is maintained where no fungicide is applied.

  • Disease Assessment: Disease intensity is recorded on randomly selected plants from each plot. A rating scale (e.g., 0-5) is used to score the severity of the disease on the plants.

  • Calculation of Percent Disease Intensity (PDI): The PDI is calculated using a standard formula, which considers the number of plants in each rating category.

  • Data Analysis: The collected data is statistically analyzed to determine the significance of the differences between the treatments. The reduction in PDI over the control is also calculated to evaluate the efficacy of each fungicide.[8]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanisms of action and a typical experimental workflow.

Fungicide_Mechanism_of_Action cluster_mancozeb This compound (Mancozeb) Action cluster_cuocl Copper Oxychloride Action Mancozeb Mancozeb Enzyme_Interaction Reacts with -SH groups of enzymes Mancozeb->Enzyme_Interaction Disruption Disruption of: - Respiration - Amino Acid Synthesis - Lipid Metabolism Enzyme_Interaction->Disruption Germination_Inhibition Spore Germination Inhibited Disruption->Germination_Inhibition CuOCL Copper Oxychloride Cu_Release Releases Cu²⁺ ions in presence of moisture CuOCL->Cu_Release Cellular_Disruption Disruption of: - Protein Denaturation - Enzyme Inactivation - Membrane Damage Cu_Release->Cellular_Disruption Cell_Death Fungal/Bacterial Cell Death Cellular_Disruption->Cell_Death Experimental_Workflow cluster_invitro In Vitro Assay (Poisoned Food Technique) cluster_invivo In Vivo Assay (Field Trial) A Prepare PDA Medium B Incorporate Fungicide (Mancozeb or Cu-Oxychloride) A->B C Pour into Petri Plates B->C D Inoculate with Fungal Disc C->D E Incubate D->E F Measure Radial Growth E->F G Calculate Percent Inhibition F->G H Randomized Block Design Setup I Apply Fungicide Sprays H->I J Monitor Disease Development I->J K Assess Disease Intensity (PDI) J->K L Analyze Data Statistically K->L

References

Mancopper's Efficacy Against Botrytis cinerea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mancopper's (a combination of mancozeb (B1675947) and copper-based compounds) efficacy against the fungal pathogen Botrytis cinerea, the causative agent of gray mold. The information presented is based on available experimental data and is intended to assist researchers and professionals in evaluating its performance relative to other fungicidal alternatives.

Executive Summary

Botrytis cinerea is a significant pathogen affecting a wide range of crops, leading to substantial economic losses. Control has traditionally relied on synthetic fungicides, but the emergence of resistant strains necessitates a thorough evaluation of all available options. This compound, a formulation leveraging the multi-site inhibitory action of both mancozeb and copper, presents a broad-spectrum fungicidal activity. This guide synthesizes in-vitro and in-vivo data to compare the effectiveness of this compound and its components against other common fungicides and biological control agents.

Data Presentation: Comparative Efficacy Against Botrytis cinerea

The following tables summarize quantitative data from various studies, showcasing the efficacy of different fungicidal treatments on the inhibition of Botrytis cinerea.

Table 1: In-Vitro Mycelial Growth Inhibition of Botrytis cinerea

Fungicide/TreatmentConcentrationMycelial Growth Inhibition (%)Reference
Metalaxyl + MancozebNot SpecifiedReduced colony diameter to 2.5 mm[1]
Copper OxychlorideNot SpecifiedLargest colony diameter among tested fungicides[1]
Fludioxonil< 0.1 µg/ml> 90% (EC50)[2]
Iprodione1 µg/ml~90%[2]
Tebuconazole10 µg/ml~100%[2]
Boscalid10 µg/ml> 90%[2]
Pyrimethanil50 µg/ml~50% (EC50)[2]
Copper4-8 mM85-94%[3]
Copper Oxide Nanoparticles + Tebuconazole20 mg/L + 1.56 mg/L80.9%[4]
Copper Oxide Nanoparticles + Iprodione40 mg/L + 12 µg/L93%[4]

Table 2: Field Efficacy of Fungicides for Botrytis cinerea Control in Strawberry

Fungicide TreatmentApplication RateDisease Reduction (%) (McKinney Index)Reference
Fludioxonil + Cyprodinil110 g/hL100%[5][6]
Pyrimethanil175 mL/hL88%[5][6]
Boscalid80 g/hL42%[5][6]

Note: Direct comparative field trial data for a specific "this compound" (mancozeb + copper hydroxide) product against a wide range of other fungicides for Botrytis cinerea is limited in the reviewed literature. The tables present data on the individual components or similar mixtures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of fungicides against Botrytis cinerea.

In-Vitro Mycelial Growth Inhibition Assay

This method assesses the direct impact of a fungicide on the vegetative growth of the fungus.

  • Fungal Isolate: A pure culture of Botrytis cinerea is initiated on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Preparation: Stock solutions of the test fungicides are prepared in an appropriate solvent. These are then incorporated into the molten PDA at various concentrations.

  • Inoculation: A mycelial plug (typically 5mm in diameter) from the margin of an actively growing B. cinerea culture is placed at the center of each fungicide-amended and control PDA plate.

  • Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20-25°C).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to the growth in the control plates. The EC50 value (the concentration of a fungicide that causes a 50% reduction in mycelial growth) is often determined.[2]

In-Vivo Fungicide Efficacy Trial (e.g., Strawberry)

Field trials are essential to evaluate the performance of fungicides under real-world conditions.

  • Trial Site and Design: The experiment is conducted in a commercial field with a history of Botrytis cinerea infection. A randomized complete block design is typically used with multiple replicate plots for each treatment.

  • Treatments: Fungicide treatments, including a this compound equivalent, other synthetic fungicides, biological controls, and an untreated control, are applied at recommended field rates.

  • Application: Fungicides are applied as foliar sprays at specific growth stages (e.g., during flowering and fruit development) using calibrated sprayers to ensure uniform coverage.

  • Disease Assessment: The incidence and severity of gray mold on flowers and fruit are assessed at regular intervals. Disease severity can be rated on a scale (e.g., 0-100% of the fruit surface affected).

  • Data Analysis: The collected data are statistically analyzed to determine the significance of differences between treatments. Efficacy is often expressed as a percentage of disease reduction compared to the untreated control.[5][6]

Mandatory Visualizations

Experimental Workflow for Fungicide Efficacy Testing

G cluster_0 In-Vitro Assay cluster_1 In-Vivo (Field) Trial Isolate B. cinerea Isolate B. cinerea Prepare Fungicide Media Prepare Fungicide Media Isolate B. cinerea->Prepare Fungicide Media Inoculate Plates Inoculate Plates Prepare Fungicide Media->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Measure Mycelial Growth Measure Mycelial Growth Incubate->Measure Mycelial Growth Select Trial Site Select Trial Site Apply Fungicide Treatments Apply Fungicide Treatments Select Trial Site->Apply Fungicide Treatments Monitor Environmental Conditions Monitor Environmental Conditions Apply Fungicide Treatments->Monitor Environmental Conditions Assess Disease Incidence/Severity Assess Disease Incidence/Severity Monitor Environmental Conditions->Assess Disease Incidence/Severity Analyze Data Analyze Data Assess Disease Incidence/Severity->Analyze Data

Caption: Workflow for in-vitro and in-vivo fungicide efficacy testing.

Proposed Mechanism of Action of this compound on Botrytis cinerea

Mancozeb and copper are both classified as multi-site inhibitors, meaning they affect multiple metabolic pathways within the fungal cell. This broad-spectrum activity makes the development of resistance less likely compared to single-site fungicides.

  • Mancozeb: Belongs to the dithiocarbamate (B8719985) group of fungicides. Its primary mode of action is the disruption of numerous enzymatic processes within the fungal cell by interfering with enzymes that contain sulfhydryl groups.[7] This disrupts the production of ATP, the cell's main energy currency.

  • Copper: Copper ions (Cu²⁺) are released on the plant surface and are toxic to fungal spores. These ions can denature proteins and enzymes, disrupt the electron transport chain, and damage the integrity of the cell membrane, leading to cell leakage and death.[1][8][9]

The combination of these two active ingredients in "this compound" provides a dual and synergistic attack on the fungal pathogen.

G cluster_Mancozeb Mancozeb Action cluster_Copper Copper Action Mancozeb Mancozeb Enzyme_SH Enzymes with Sulfhydryl Groups Mancozeb->Enzyme_SH Inactivates ATP_Production ATP Production Enzyme_SH->ATP_Production Disrupts Fungal_Cell Botrytis cinerea Cell ATP_Production->Fungal_Cell Inhibited in Copper Copper Ions (Cu2+) Cell_Membrane Cell Membrane Copper->Cell_Membrane Damages Enzymes_Proteins Enzymes & Proteins Copper->Enzymes_Proteins Denatures Electron_Transport Electron Transport Copper->Electron_Transport Disrupts Cell_Leakage Cell_Leakage Cell_Membrane->Cell_Leakage Causes Metabolic_Disruption Metabolic_Disruption Enzymes_Proteins->Metabolic_Disruption Causes Energy_Depletion Energy_Depletion Electron_Transport->Energy_Depletion Causes Cell_Leakage->Fungal_Cell Impacts Metabolic_Disruption->Fungal_Cell Impacts Energy_Depletion->Fungal_Cell Impacts

Caption: Multi-site inhibitory action of this compound on Botrytis cinerea.

References

Synergistic Interactions of Mancopper Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the enhanced efficacy of Mancopper (Mancozeb and Copper) combinations with other fungicides for broad-spectrum disease control in agricultural applications.

The combination of mancozeb (B1675947) and copper, often referred to as "this compound," has long been a cornerstone of integrated pest management (IPM) programs for controlling a wide array of fungal and bacterial diseases across numerous crops.[1] This guide delves into the synergistic effects observed when this compound is combined with other fungicides, providing a comparative analysis of its performance supported by experimental data. The inherent multi-site activity of both mancozeb (FRAC Group M:03) and copper (FRAC Group M:01) provides a robust defense against pathogen resistance, and their combination often results in enhanced, synergistic bioactivity.[1]

Enhanced Efficacy Against Bacterial and Fungal Pathogens

Research has consistently demonstrated that tank-mixing copper and mancozeb enhances the control of various plant diseases. For instance, combinations of basic copper sulfate (B86663) (BCS) with maneb (B1676018) or mancozeb have shown significantly greater effectiveness in controlling bacterial spot (Xanthomonas campestris pv. vesicatoria) on tomatoes compared to using BCS alone.[2] Similarly, improved control of walnut blight has been reported with mixtures of copper hydroxide (B78521) and mancozeb.[1][3] This enhanced activity is attributed to the formation of a copper carbamate (B1207046), which is more effective than copper hydroxide by itself.[3] The combination allows for increased penetration of cell membranes, thereby boosting the protective action of copper against bacterial pathogens.[1]

While highly effective against bacterial diseases, the combination also provides control for fungal pathogens such as late blight (Phytophthora infestans) and gray leaf spot (Stemphylium solani) in tomatoes. However, for these specific fungal diseases, the combination of BCS with maneb or mancozeb was found to be more effective than BCS alone, but less effective than maneb or mancozeb used individually.[2]

Quantitative Comparison of Fungicide Performance

The following tables summarize experimental data comparing the performance of this compound and other fungicide combinations in controlling specific plant diseases.

Table 1: Control of Bacterial Spot and Gray Leaf Spot on Tomatoes

TreatmentApplication Rate (lbs/100 gal)Average Number of Bacterial Spot Lesions per Leaflet
Maneb, 1.5 + BCS, 41.5 + 41.6
Mancozeb, 1.5 + BCS, 41.5 + 4Not specified
Maneb, 1.51.5Not specified
Mancozeb, 1.51.5Not specified
None (check)-Significantly higher than treatments

Data adapted from experiments conducted in the 1960s as reported in the Proceedings of the Florida State Horticultural Society.[2]

Table 2: Control of Late Blight on Tomatoes

Treatment ProgramApplication Rate (lbs/100 gal)Disease Control Efficacy
Maneb, 1.5 alternated with zineb, 21.5 / 2Effective
Maneb, 1.5 alternated with zineb, 2 + BCS, 4 between each carbamate spray1.5 / 2 + 4More effective than BCS alone
BCS, 44Less effective than carbamates alone
None (check)-High disease incidence

Data synthesized from studies on tomato late blight management.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following experimental methodologies were employed in the cited studies.

General Field Trial Methodology for Tomato Disease Control
  • Experimental Design: A randomized complete block design was utilized in all field experiments.[2]

  • Plant Culture: Tomatoes were grown under conditions of overhead irrigation as needed to maintain an optimal environment for disease development.[2]

  • Inoculation: In most tests, plants were artificially inoculated with a culture of Xanthomonas vesicatoria for bacterial spot or with conidia of Stemphylium solani for gray leaf spot. Secondary disease spread occurred naturally.[2]

  • Fungicide Application: Sprays were applied using either a tractor-drawn power sprayer or a compressed air hand sprayer to ensure complete coverage of all leaf surfaces.[2]

  • Application Intervals: In plant bed experiments, applications were made at 3 to 4-day intervals. For plants grown to maturity, applications were made at 3 to 7-day intervals until the end of harvest.[2]

  • Data Collection: Disease severity was assessed by counting the average number of lesions per leaflet.[2]

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow of the described field experiments and the logical basis for using fungicide combinations.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_evaluation Evaluation A Randomized Complete Block Design B Tomato Plant Cultivation (Optimal for Disease) A->B C Pathogen Inoculation (X. vesicatoria or S. solani) B->C D Fungicide Spraying (Complete Coverage) C->D E Regular Application Intervals (3-7 days) D->E F Data Collection (Lesion Counting) E->F G Statistical Analysis F->G

Experimental workflow for fungicide efficacy trials on tomatoes.

Synergy_Logic cluster_components Fungicide Components cluster_pathogen Target Pathogen cluster_outcome Outcome Mancozeb Mancozeb (Multi-site activity) Synergy Synergistic Effect (Enhanced Disease Control) Mancozeb->Synergy Copper Copper (Multi-site activity) Copper->Synergy Pathogen Fungal/Bacterial Pathogen Synergy->Pathogen Resistance Reduced Risk of Resistance Synergy->Resistance

Logical diagram illustrating the basis for synergistic fungicidal action.

Synergism with Modern Fungicides and Nanoparticles

The principle of synergy extends beyond traditional fungicide combinations. Recent studies have explored the interaction between copper nanoparticles (Cu-NPs) and modern fungicides against pathogens like Botrytis cinerea. A synergistic effect was observed when Cu-NPs were combined with fluazinam, an oxidative phosphorylation inhibitor, suggesting that ATP metabolism could be a target for the combined fungitoxic action.[4][5] This indicates that this compound's synergistic potential can be harnessed with a new generation of fungicides and formulations, opening avenues for more sustainable and effective disease management strategies by potentially reducing the overall fungicide load in the environment.[4][5]

Conclusion

The combination of mancozeb and copper fungicides demonstrates clear synergistic effects, particularly in the control of bacterial diseases. The quantitative data from historical and recent studies underscore the benefits of this combination in enhancing disease control and managing fungicide resistance. The detailed experimental protocols provide a framework for future research in this area. The exploration of this compound's synergy with novel fungicidal agents, including nanoparticles, highlights a promising path toward developing more robust and sustainable crop protection strategies.

References

Mancopper vs. Other Dithiocarbamate Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mancopper with other widely used dithiocarbamate (B8719985) fungicides, including Mancozeb, Maneb, Zineb, and Thiram. The information presented is collated from experimental studies to offer a comprehensive overview of their performance, mechanisms of action, and relevant experimental protocols.

Introduction to Dithiocarbamate Fungicides

Dithiocarbamates are a class of broad-spectrum, non-systemic, contact fungicides that have been a cornerstone of disease management in agriculture for decades.[1] Their enduring efficacy is largely attributed to their multi-site mode of action, which significantly reduces the risk of resistance development in fungal populations.[1] This class of fungicides is chemically characterized by the dithiocarbamate functional group (>N−C(=S)−S−) and is often used as complexes with metal ions such as manganese (Maneb), zinc (Zineb), or a combination of both (Mancozeb).[1] this compound is a fungicide that combines Mancozeb with copper, aiming to broaden the spectrum of activity and enhance efficacy.[2][3]

Dithiocarbamates are generally classified into two main subgroups:

  • Ethylene bis-dithiocarbamates (EBDCs): This group includes prominent fungicides such as Mancozeb, Maneb, and Zineb.[1]

  • Dimethyl dithiocarbamates (DMDCs): Thiram is a key example from this subgroup.[4]

Mechanism of Action: A Multi-Site Inhibitory Effect

The primary fungicidal activity of dithiocarbamates stems from their ability to disrupt multiple essential enzymatic functions within fungal cells. This multi-site action is a key advantage in preventing the development of fungicide resistance.[1] Upon application, these compounds are metabolized to isothiocyanates, which are highly reactive molecules.[5]

The core mechanisms of action include:

  • Enzyme Inhibition: Dithiocarbamates are potent inhibitors of a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups.[6] The isothiocyanate metabolites react readily with these sulfhydryl groups, leading to the inactivation of critical enzymes involved in cellular respiration and other metabolic pathways.[6] One key target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in glycolysis.[7] Inhibition of GAPDH disrupts the primary energy production pathway in the fungal cell.

  • Disruption of Cellular Respiration: By inactivating essential enzymes in metabolic pathways, dithiocarbamates interfere with mitochondrial function, leading to impaired cellular respiration and a subsequent reduction in ATP production.[6][8]

  • Induction of Oxidative Stress: The disruption of mitochondrial activity can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the fungal cell.[6] This oxidative stress can damage cellular components such as proteins, lipids, and DNA, ultimately leading to cell death. Fungal cells activate stress response pathways, such as the YAP1 and MAPK pathways, to counteract this, but overwhelming oxidative stress contributes to the fungicidal effect.[9][10]

dot graph Dithiocarbamate_Mode_of_Action { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

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// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_media [label="Prepare & Sterilize\nCulture Medium (e.g., PDA)"]; add_fungicide [label="Incorporate Fungicide\nat Desired Concentrations"]; pour_plates [label="Pour into\nSterile Petri Plates"]; inoculate [label="Inoculate with\nFungal Mycelial Disc"]; incubate [label="Incubate at\nOptimal Temperature"]; measure [label="Measure\nColony Diameter"]; calculate [label="Calculate Percent\nMycelial Growth Inhibition"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; design [label="Experimental Design\n(e.g., Randomized Block)"]; planting [label="Planting of\nSusceptible Crop Variety"]; application [label="Fungicide Application\n(Treatments and Control)"]; monitoring [label="Regular Monitoring for\nDisease Symptoms"]; assessment [label="Disease Assessment\n(Incidence and Severity)"]; data_collection [label="Data Collection\n(e.g., PDI, Yield)"]; analysis [label="Statistical Analysis"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> design; design -> planting; planting -> application; application -> monitoring; monitoring -> assessment; assessment -> data_collection; data_collection -> analysis; analysis -> end; }

References

Mancopper's Environmental Footprint: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact assessment of Mancopper, a fungicide combining Mancozeb and copper compounds, against its constituent active ingredients and other alternatives. The following sections present quantitative data on aquatic toxicity and soil persistence, detailed experimental methodologies for key toxicity and degradation studies, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Environmental Impact Data

The environmental impact of a pesticide is determined by its toxicity to non-target organisms and its persistence in the environment. The following tables summarize available data for this compound's active ingredients, Mancozeb and copper (in the form of copper hydroxide (B78521) and copper sulfate), as well as a common alternative, Chlorothalonil. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Acute Aquatic Toxicity

Fungicide ComponentTest OrganismEndpointValue (mg/L)Source(s)
Mancozeb Oncorhynchus mykiss (Rainbow Trout)96-hr LC500.46[1]
Lepomis macrochirus (Bluegill Sunfish)96-hr LC501.54[1]
Daphnia magna (Water Flea)48-hr EC500.58[1]
Copper Hydroxide Oncorhynchus mykiss (Rainbow Trout)96-hr LC500.025
Daphnia magna (Water Flea)48-hr EC500.0422
Copper Sulfate Cyprinus carpio (Carp)96-hr LC500.60
Chlorothalonil Oncorhynchus mykiss (Rainbow Trout)96-hr LC500.25
Daphnia magna (Water Flea)48-hr EC500.13

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms within a specified time.

Table 2: Soil Persistence

Fungicide ComponentSoil ConditionEndpoint (DT50)Value (days)Source(s)
Mancozeb AerobicDT50< 2[2]
AnaerobicDT508[2]
Copper Not applicable (element)DT50Highly persistent
Chlorothalonil AerobicDT5050 - 180

DT50 (Dissipation Time 50): The time it takes for 50% of the initial concentration of a substance to dissipate from the soil.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the environmental impact assessment of fungicides. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.

Acute Toxicity Test for Fish (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[3][4][5]

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.[3][6] Fish are acclimated to the laboratory conditions for at least 12 days.[6]

  • Test Substance Preparation: A series of test solutions of varying concentrations are prepared by dissolving the fungicide in dilution water. A control group with only dilution water is also prepared.[7] At least five concentrations in a geometric series are used.[5]

  • Exposure: At least seven fish are randomly assigned to each test concentration and the control.[5] The fish are exposed to the test solutions for 96 hours under controlled conditions (e.g., temperature, light cycle, and dissolved oxygen).[3]

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[3]

  • Data Analysis: The cumulative mortality data is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as probit analysis.[7]

Zebrafish Embryo Acute Toxicity (FET) Test (Following OECD Guideline 236)

This test provides an alternative to adult fish testing for acute toxicity by using the embryonic life stage of the zebrafish (Danio rerio).[8][9][10][11]

  • Test Organism: Newly fertilized zebrafish eggs (less than 3 hours post-fertilization) are used.

  • Test Substance Preparation: A range of test concentrations and a control are prepared in multi-well plates.[12]

  • Exposure: Twenty embryos per concentration are individually placed in the wells of the multi-well plates and incubated for 96 hours at a controlled temperature (26 ± 1 °C) and light cycle.[12]

  • Observation: Four apical observations are recorded at 24, 48, 72, and 96 hours as indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.[8][10]

  • Data Analysis: The number of embryos exhibiting any of the lethal endpoints is recorded, and the LC50 is calculated for each observation time.[10]

Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)

This study determines the rate of degradation of a substance in soil under both aerobic and anaerobic conditions, providing the DT50 value.[13][14][15][16][17]

  • Soil Selection and Preparation: Representative soil samples (e.g., sandy loam) are collected and characterized (pH, organic carbon content, etc.). The soil is sieved and brought to a specific moisture content.

  • Test Substance Application: The test fungicide, often radiolabeled for easier tracking, is applied to the soil samples at a rate corresponding to its recommended field application.[16]

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a system that allows for the continuous supply of air and trapping of evolved carbon dioxide (CO2).[13]

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: Soil samples are collected at various time intervals over a period of up to 120 days.[13][14] The concentration of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (for radiolabeled substances).[13]

  • Data Analysis: The dissipation of the parent compound over time is used to calculate the DT50 value using first-order kinetics.

Signaling Pathways and Experimental Workflow

To understand the toxic effects of this compound's components at a molecular level, it is crucial to examine the signaling pathways they disrupt in non-target organisms. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for assessing environmental impact.

G cluster_workflow Comparative Experimental Workflow for Environmental Impact Assessment cluster_aquatic Aquatic Toxicity Assessment cluster_soil Soil Persistence Assessment start Test Substance (this compound, Mancozeb, Copper Fungicide) aq_setup Prepare Test Concentrations & Control start->aq_setup soil_setup Prepare & Spike Soil Samples start->soil_setup aq_exposure Expose Organisms (e.g., Fish, Daphnia) aq_setup->aq_exposure aq_observe Record Mortality & Sublethal Effects (24, 48, 72, 96 hrs) aq_exposure->aq_observe aq_analysis Calculate LC50/EC50 aq_observe->aq_analysis end Comparative Risk Assessment aq_analysis->end soil_incubation Incubate Under Aerobic/Anaerobic Conditions soil_setup->soil_incubation soil_sampling Collect Samples at Intervals soil_incubation->soil_sampling soil_analysis Analyze for Parent Compound & Metabolites soil_sampling->soil_analysis soil_dt50 Calculate DT50 soil_analysis->soil_dt50 soil_dt50->end

Figure 1: A generalized workflow for the comparative environmental impact assessment of fungicides.

G cluster_copper Adverse Outcome Pathway of Copper Toxicity in Fish Cu Excess Copper (Cu2+) ROS Increased Reactive Oxygen Species (ROS) Cu->ROS IonReg Disruption of Ion Regulation (Na+/K+-ATPase inhibition) Cu->IonReg OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellDamage IonImbalance Ion Imbalance (Na+ loss) IonReg->IonImbalance Apoptosis Increased Apoptosis CellDamage->Apoptosis TissueDamage Tissue Damage (Gills, Liver, Neurons) Apoptosis->TissueDamage IonImbalance->TissueDamage OrganismalEffects Organismal Effects (Reduced growth, Impaired reproduction, Behavioral changes) TissueDamage->OrganismalEffects

Figure 2: A simplified diagram of the adverse outcome pathway for copper toxicity in fish.

G cluster_etu Proposed Neurotoxic Signaling Pathway of ETU in Zebrafish ETU ETU (Mancozeb Degradate) MAPK Upregulation of MAPK Pathway ETU->MAPK Presynaptic Downregulation of Presynaptic Scaffold Protein Genes ETU->Presynaptic AxonDegen Motor Neuron Axon Degeneration MAPK->AxonDegen NMJImpair Impaired Neuromuscular Junction (NMJ) Presynaptic->NMJImpair Neurobehavioral Neurobehavioral Deficits (Reduced Locomotion) AxonDegen->Neurobehavioral NMJImpair->Neurobehavioral

Figure 3: A diagram illustrating the proposed neurotoxic signaling pathway of Ethylenethiourea (ETU).

References

Validating the Mode of Action of Mancopper: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal product Mancopper with a common alternative, Chlorothalonil (B1668833). The information presented is supported by experimental data to assist researchers in understanding and validating their modes of action.

This compound is a broad-spectrum fungicide that combines the multi-site activity of both mancozeb (B1675947) and copper. This dual action provides a robust defense against a wide range of fungal pathogens. Its mode of action is characterized by the disruption of essential enzymatic processes within the fungal cell. Chlorothalonil is also a multi-site inhibitor, providing a relevant benchmark for comparison.

Quantitative Performance Data

The following table summarizes the effective concentration (EC50) values for the individual components of this compound (Mancozeb and Copper) and Chlorothalonil against the common fungal pathogen Botrytis cinerea. A lower EC50 value indicates higher antifungal activity.

CompoundTarget OrganismEC50 ValueReference
CopperBotrytis cinerea2.87 mM (IC50)[1][2]
Chlorothalonil (Open 72% SC)Botrytis cinerea46.8 ppm[3]
Chlorothalonil (Chlorcal 70% WP)Botrytis cinerea59.4 ppm[3]
MancozebBotrytis cinereaNot explicitly found in a comparable format

Mode of Action: A Multi-pronged Attack

This compound's efficacy is derived from the distinct yet complementary mechanisms of its two active ingredients:

  • Mancozeb: This dithiocarbamate (B8719985) fungicide targets multiple enzymes within the fungal cell that contain sulfhydryl (-SH) groups.[4] By interfering with these enzymes, mancozeb disrupts various biochemical processes, including cellular respiration in the cytoplasm and mitochondria.[4]

  • Copper: Copper ions (Cu²⁺) are non-specific protein denaturants.[5][6] They bind to and alter the structure of enzymes and other critical proteins, leading to a loss of their function and ultimately, cell death.[5][6]

Chlorothalonil, the comparative fungicide, also functions as a multi-site inhibitor by reacting with sulfhydryl groups of enzymes, thereby disrupting fungal metabolism.[3][7][8]

Experimental Protocols

To experimentally validate the mode of action of this compound, a series of in vitro assays can be performed. Below are detailed methodologies for key experiments.

Mycelial Growth Inhibition Assay (EC50 Determination)

This assay determines the concentration of a fungicide required to inhibit the growth of a fungal pathogen by 50%.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Stock solution of the test fungicide (this compound, Chlorothalonil) in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes, cork borer (5 mm diameter), and incubator

Procedure:

  • Prepare PDA and autoclave. Cool to approximately 50-55°C.

  • Add the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Ensure the solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth. Include a solvent-only control.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.

  • Place the mycelial plug in the center of each fungicide-amended and control plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Measure the colony diameter at regular intervals until the growth in the control plates nears the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Spore Germination Assay

This assay assesses the effect of the fungicide on the germination of fungal spores.

Materials:

  • Spore suspension of the target fungus in sterile water or a suitable buffer.

  • Fungicide stock solutions.

  • Microtiter plates (96-well).

  • Microscope.

Procedure:

  • Prepare a spore suspension and adjust the concentration (e.g., 1 x 10⁵ spores/mL).

  • In the wells of a microtiter plate, mix the spore suspension with various concentrations of the fungicide. Include a solvent-only control.

  • Incubate the plate under conditions that promote germination (e.g., 20-25°C for 6-24 hours).

  • Using a microscope, observe a defined number of spores (e.g., 100) per well and determine the percentage of germinated spores.

  • Calculate the percentage of inhibition of spore germination for each fungicide concentration and determine the EC50 value.

Cell Membrane Permeability Assay

This assay evaluates the fungicide's ability to damage the fungal cell membrane using a fluorescent dye like SYTOX Green, which can only enter cells with compromised membranes.

Materials:

  • Fungal cell or spore suspension.

  • SYTOX Green nucleic acid stain.

  • Fungicide stock solutions.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a fungal cell or spore suspension in a suitable buffer.

  • Add the suspension to the wells of a black 96-well plate.

  • Add SYTOX Green to each well to a final concentration that does not affect viability (e.g., 1 µM).

  • Measure the baseline fluorescence.

  • Add different concentrations of the fungicide to the wells.

  • Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates damage to the cell membrane.

Visualizing the Mode of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mode of action of this compound and the experimental workflow for its validation.

Mancopper_Mode_of_Action cluster_this compound This compound cluster_fungal_cell Fungal Cell Mancozeb Mancozeb Enzymes Sulfhydryl-Containing Enzymes Mancozeb->Enzymes Inhibition Copper Copper (Cu²⁺) Proteins Various Proteins and Enzymes Copper->Proteins Denaturation Mitochondria Mitochondria (Respiration) Enzymes->Mitochondria Cellular_Processes Disruption of Cellular Processes Proteins->Cellular_Processes Mitochondria->Cellular_Processes Energy Depletion Cell_Death Cell Death Cellular_Processes->Cell_Death

Caption: Proposed multi-site mode of action of this compound in a fungal cell.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Isolate Fungal Pathogen prep_cultures Prepare Fungal Cultures (Plates and Spore Suspensions) start->prep_cultures prep_fungicides Prepare Serial Dilutions of this compound & Alternatives start->prep_fungicides mycelial_growth Mycelial Growth Inhibition Assay prep_cultures->mycelial_growth spore_germination Spore Germination Assay prep_cultures->spore_germination membrane_permeability Cell Membrane Permeability Assay prep_cultures->membrane_permeability prep_fungicides->mycelial_growth prep_fungicides->spore_germination prep_fungicides->membrane_permeability data_analysis Data Analysis: Calculate EC50/IC50 Values mycelial_growth->data_analysis spore_germination->data_analysis membrane_permeability->data_analysis comparison Compare Efficacy of This compound and Alternatives data_analysis->comparison conclusion Conclusion on Relative Efficacy comparison->conclusion Signaling_Pathway_Disruption cluster_stress Cellular Stress cluster_pathways Affected Signaling Pathways This compound This compound (Mancozeb + Copper) ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Protein_Damage Protein Misfolding and Denaturation This compound->Protein_Damage MAPK MAPK Signaling Pathway (e.g., Hog1/p38) ROS->MAPK Activation CWI Cell Wall Integrity (CWI) Pathway Protein_Damage->CWI Activation Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis CWI->Cell_Cycle_Arrest

References

Navigating Fungicide Resistance: A Comparative Guide to Mancopper Cross-Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Mancopper's Performance and Fungal Cross-Resistance Profiles, Supported by Experimental Data.

The enduring efficacy of fungicides is a cornerstone of modern agriculture and disease management. However, the emergence of fungal resistance poses a significant threat to their long-term utility. This compound, a fungicide combining mancozeb (B1675947) and copper, is a widely used broad-spectrum protectant. Understanding its cross-resistance profile with other fungicides is critical for developing sustainable resistance management strategies. This guide provides a comparative analysis of this compound's performance against various fungal strains, presenting key experimental data on cross-resistance and detailing the methodologies used to obtain these findings.

Quantitative Cross-Resistance Data

The following tables summarize the 50% effective concentration (EC50) values of various fungicides against different fungal species, highlighting instances of cross-resistance with mancozeb, a key component of this compound. A higher EC50 value indicates lower sensitivity and, therefore, greater resistance of the fungal strain to the fungicide.

Table 1: Fungicide Sensitivity and Cross-Resistance in Colletotrichum spp.

A study on 34 isolates of Colletotrichum spp., the causative agent of anthracnose, revealed widespread resistance to mancozeb and cross-resistance to benzimidazole (B57391) fungicides.[1] Isolates were categorized as sensitive (S), moderately resistant (MR), or resistant (R) based on their EC50 values.[1]

FungicideFRAC GroupMode of ActionFungal SpeciesIsolate PhenotypeEC50 (mg/L)
MancozebM03Multi-site contact activityColletotrichum spp.Resistant>100
Benomyl1β-tubulin assembly inhibitionColletotrichum spp.Sensitive<10
Moderately Resistant10-100
Resistant>100
Carbendazim1β-tubulin assembly inhibitionColletotrichum spp.Sensitive<10
Resistant>100

Data sourced from Kongtragoul et al. (2022).[1]

Table 2: Observed Cross-Resistance to Mancozeb in Alternaria alternata

Studies on Alternaria alternata, a common plant pathogen, have indicated positive cross-resistance between mancozeb and fungicides from different chemical groups, suggesting the involvement of general resistance mechanisms.

Fungicide 1FRAC Group 1Fungicide 2FRAC Group 2Observation
MancozebM03Difenoconazole3 (DMIs)Positive and significant correlation in tolerance.[2][3]
MancozebM03Tebuconazole3 (DMIs)Positive correlation observed.[4]
MancozebM03Cyprodinil9 (Anilinopyrimidines)Positive correlation observed.[4]

Observations sourced from He et al. (2019) and Malandrakis et al. (2015).[2][3][4]

Experimental Protocols

The data presented in this guide were primarily generated using the mycelial growth inhibition assay . This standard in vitro method assesses the efficacy of a fungicide by measuring its effect on the radial growth of a fungal colony on an amended agar (B569324) medium.

Protocol: Mycelial Growth Inhibition Assay

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

  • Fungicide Amendment: After cooling the agar to approximately 50-60°C, the test fungicide (e.g., this compound, benomyl) is added from a stock solution to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 100 mg/L). The amended agar is then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing, pure fungal culture and placed in the center of each fungicide-amended and control (non-amended) plate.

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated for each fungicide concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the fungicide-amended plate.

  • EC50 Determination: The EC50 value, which is the concentration of the fungicide that inhibits 50% of the mycelial growth, is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in cross-resistance studies and the potential underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis media Prepare Potato Dextrose Agar (PDA) amend Amend PDA with Fungicide Concentrations media->amend fungicide Prepare Fungicide Stock Solutions fungicide->amend culture Grow Pure Fungal Culture inoculate Inoculate Plates with Fungal Mycelial Plugs culture->inoculate amend->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Growth Inhibition measure->calculate determine Determine EC50 Values calculate->determine

Experimental workflow for determining fungicide EC50 values.

Signaling_Pathways cluster_copper Copper-Specific Response cluster_general General Stress & Efflux Mechanisms cluster_outcome Outcome Copper Excess Intracellular Copper (from this compound) Ace1_Cuf1 Activation of Ace1/Cuf1 Transcription Factors Copper->Ace1_Cuf1 Detox Upregulation of Detoxification Genes (e.g., Metallothioneins) Ace1_Cuf1->Detox Efflux Increased Copper Efflux Ace1_Cuf1->Efflux Resistance Fungicide Resistance Detox->Resistance Efflux->Resistance Fungicide_Stress Fungicide-Induced Cellular Stress CWI_HOG Activation of CWI & HOG Pathways Fungicide_Stress->CWI_HOG ABC Upregulation of ABC Transporters Fungicide_Stress->ABC Cell_Wall Cell Wall Remodeling CWI_HOG->Cell_Wall Cell_Wall->Resistance Drug_Efflux Increased Efflux of Fungicide ABC->Drug_Efflux Drug_Efflux->Resistance

Putative signaling pathways in fungal resistance to this compound.

The presented data underscores the importance of monitoring for cross-resistance to this compound, even though it is a multi-site fungicide generally considered to be at low risk for resistance development. The findings in Colletotrichum spp. and Alternaria alternata suggest that resistance management strategies should consider the potential for reduced sensitivity to this compound in fungal populations already resistant to other fungicide classes. Further research into the specific molecular mechanisms governing this cross-resistance will be invaluable for the development of novel and more durable disease control solutions.

References

The Economic Equation of Copper-Based Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development, where efficacy is paramount, the economic viability of new treatments plays an equally critical role. This guide offers a comparative analysis of the cost-effectiveness of emerging copper-based therapies, with a focus on their application in oncology and rare genetic disorders. By examining experimental data and treatment protocols, this publication aims to provide researchers, clinicians, and drug development professionals with a comprehensive resource for evaluating the potential of these innovative treatments.

The therapeutic potential of copper has been increasingly recognized, leading to the investigation of various copper-coordinating compounds for the treatment of diseases ranging from cancer to genetic disorders of copper metabolism like Menkes disease. This guide will delve into the specifics of three promising copper-based treatments: Tetrathiomolybdate (B108656) (TM) in oncology, Elesclomol-copper in Menkes disease, and Disulfiram-copper in the treatment of glioblastoma.

Section 1: Copper Chelators in Oncology: The Case of Tetrathiomolybdate (TM)

Tetrathiomolybdate (TM) is a copper-chelating agent that has shown promise as an anti-angiogenic and anti-metastatic agent in various cancers. By depleting systemic copper levels, TM inhibits key enzymes and signaling pathways that are crucial for tumor growth and spread.

Efficacy and Cost Comparison
Treatment/AlternativeIndicationEfficacyEstimated Cost
Tetrathiomolybdate (TM) High-Risk Breast Cancer (Adjuvant)2-year Event-Free Survival (EFS) for stage II-III: 91%.[1][2] 2-year EFS for stage IV NED: 67%.[1]Approx. €250/month.[3]
Capecitabine Metastatic Breast CancerMedian Time to Progression: 3-4 months.Varies by region and insurance.
Pembrolizumab Triple-Negative Breast CancerSignificantly improves EFS when added to chemotherapy.Varies significantly.
Standard Chemotherapy (e.g., Paclitaxel) Breast CancerResponse rates vary by subtype and stage.Varies widely.

NED: No Evidence of Disease

Experimental Protocol: Phase II Study of TM in High-Risk Breast Cancer

A Phase II clinical trial investigated the efficacy of TM in patients with breast cancer at high risk of recurrence.[1][4][5]

Patient Population:

  • Patients with histologically confirmed stage II (with ≥4 positive lymph nodes), stage III, or stage IV breast cancer with no evidence of disease (NED) following standard adjuvant therapy.[1][4][5]

  • Exclusion criteria included active chemotherapy, life expectancy of less than 3 months, and abnormal organ and marrow function.[4]

Treatment Regimen:

  • Induction Phase: TM was administered orally at a total daily dose of 180 mg (40 mg three times daily with meals and 60 mg at bedtime) until the serum ceruloplasmin (Cp) level, a surrogate marker for copper levels, decreased to the target range of 5-15 mg/dL.[4]

  • Maintenance Phase: The TM dose was adjusted to maintain the Cp level within the target range, typically 40 mg twice daily with meals and 20 mg at bedtime.[4]

  • Treatment duration was 2 years, with the possibility of extension.[4]

Monitoring:

  • Serum Cp levels were monitored weekly during the induction phase and then biweekly.[6]

  • Complete blood counts (CBC) and serum chemistries were monitored regularly.[6]

  • Tumor assessments were performed every 10-12 weeks.[6]

Visualizing the Experimental Workflow

G cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Endpoints Screening Inclusion/Exclusion Criteria Met (High-Risk Breast Cancer, NED) Induction Induction Phase: TM 180 mg/day Screening->Induction Cp_Target Target Cp Level Reached (5-15 mg/dL) Induction->Cp_Target Monitor Cp weekly Maintenance Maintenance Phase: Adjusted TM Dose Cp_Target->Maintenance Duration 2 Years of Treatment Maintenance->Duration Monitor Cp biweekly Monitoring Regular Monitoring: - CBC - Serum Chemistries - Tumor Assessments Duration->Monitoring Endpoints Primary Endpoints: - Event-Free Survival (EFS) - Overall Survival (OS) - Safety & Tolerability Monitoring->Endpoints

Experimental workflow for the Phase II trial of Tetrathiomolybdate in breast cancer.

Section 2: Copper Ionophores for Menkes Disease: The Potential of Elesclomol-Copper

Menkes disease is a rare, fatal genetic disorder of copper metabolism caused by mutations in the ATP7A gene, leading to severe copper deficiency. Standard treatment with copper histidine (Cu-His) has limited efficacy. Elesclomol, a copper ionophore, has emerged as a promising therapeutic that can deliver copper to essential enzymes.

Efficacy and Cost Comparison
Treatment/AlternativeIndicationEfficacyEstimated Cost
Elesclomol-Copper (ES-Cu) Menkes DiseaseIn a mouse model, two injections extended median survival from 14 to 203 days.[7] Improved neurodevelopment in two pediatric patients.[8]Investigational; cost not established.
Copper Histidine (Cu-His) Menkes DiseaseLimited efficacy, dependent on residual ATP7A activity.[8]Varies; can be expensive.
Supportive Care Menkes DiseaseManages symptoms but does not alter disease course.High due to intensive medical needs.
Experimental Protocol: Elesclomol-Copper in a Mouse Model of Menkes Disease

A preclinical study demonstrated the efficacy of an elesclomol-copper (ES-Cu) complex in a mouse model of severe Menkes disease (mo-br mouse).[9][10]

Animal Model:

  • Mottled-brindled (mo-br) mouse, which recapitulates the severe pathology of Menkes disease.[7][9]

Treatment Regimen:

  • ES-Cu was administered via subcutaneous injection on postnatal days 7 and 10 at a dose of 3.625 mg/kg.[10]

Outcome Measures:

  • Survival was monitored daily.

  • Body weight and growth were recorded.

  • Biochemical markers of copper deficiency, such as cytochrome c oxidase (CcO) activity in the brain, were assessed.[9]

Visualizing the Therapeutic Mechanism

G cluster_mechanism Elesclomol-Copper Mechanism in Menkes Disease ES_Cu Elesclomol-Copper (ES-Cu) Complex Cell_Membrane Cell Membrane ES_Cu->Cell_Membrane Crosses membrane Mitochondria Mitochondria Cell_Membrane->Mitochondria Delivers Copper CcO Cytochrome c Oxidase (CcO) Mitochondria->CcO Restores activity ATP ATP Production CcO->ATP Neuron Improved Neuronal Function ATP->Neuron

Proposed mechanism of Elesclomol-copper in restoring mitochondrial function.

Section 3: Repurposing Drugs for Glioblastoma: The Disulfiram-Copper Combination

Glioblastoma is an aggressive and lethal brain cancer with limited treatment options. The off-patent alcoholism drug, Disulfiram (B1670777), has been repurposed for cancer therapy, with its efficacy significantly enhanced in the presence of copper.

Efficacy and Cost Comparison
Treatment/AlternativeIndicationEfficacyEstimated Cost
Disulfiram-Copper (DSF-Cu) + Chemotherapy Recurrent GlioblastomaNo significant difference in survival at 6 months compared to chemotherapy alone in one trial.[11] Significantly increased toxic effects.[11]Disulfiram is an inexpensive, generic drug.[12]
Temozolomide (B1682018) (TMZ) GlioblastomaStandard of care; efficacy varies.Can be expensive.
Lomustine Recurrent GlioblastomaModest efficacy.Varies.
Experimental Protocol: Phase I/II Trial of Disulfiram and Copper in Newly Diagnosed Glioblastoma

A clinical trial investigated the safety and efficacy of adding disulfiram and copper gluconate to standard radiation therapy and temozolomide for newly diagnosed glioblastoma.[13]

Patient Population:

  • Patients with newly diagnosed glioblastoma that is amenable to surgical resection.

Treatment Regimen:

  • Concurrent Phase: Following surgery, patients received standard radiation therapy (5 days a week for 6 weeks) and daily oral temozolomide. Concurrently, they received oral disulfiram (once daily) and oral copper gluconate (three times daily) for 6 weeks.[13]

  • Adjuvant Phase: After a 4-6 week break, patients received up to 6 cycles of adjuvant therapy, each lasting 28 days. This included temozolomide on days 1-5, and daily disulfiram and copper gluconate.[13]

Outcome Measures:

  • Primary objectives were to determine the maximum tolerated dose and safety of the combination.

  • Secondary objectives included overall survival and progression-free survival.

Visualizing the Treatment Logic

G cluster_logic Disulfiram-Copper Treatment Rationale DSF Disulfiram (DSF) DSF_Cu DSF-Cu Complex DSF->DSF_Cu Copper Copper (Cu) Copper->DSF_Cu Proteasome Proteasome Inhibition DSF_Cu->Proteasome DNA_Repair Impaired DNA Repair DSF_Cu->DNA_Repair Apoptosis Induction of Apoptosis Proteasome->Apoptosis Chemo_Sensitivity Increased Chemotherapy Sensitivity DNA_Repair->Chemo_Sensitivity

References

A Comparative Analysis of Mancopper and Novel Bio-fungicides: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For decades, the combination of mancozeb (B1675947) and copper, often referred to as Mancopper, has been a cornerstone of integrated pest management (IPM) programs for controlling a wide array of fungal and bacterial diseases in agriculture.[1] Mancozeb, a dithiocarbamate (B8719985) fungicide, and copper, an inorganic compound, both feature multi-site modes of action, which provides broad-spectrum control and a low risk of resistance development.[2][3] However, growing concerns over the environmental and human health impacts of synthetic pesticides have spurred the development of novel bio-fungicides.[4][5] These biological agents, derived from microorganisms, plants, or other natural sources, offer diverse and often more targeted modes of action, presenting a viable alternative in sustainable agriculture.[6][7]

This guide provides a detailed comparison of the efficacy of this compound versus select novel bio-fungicides, supported by experimental data. It outlines their distinct mechanisms of action and provides standardized protocols for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

The fundamental difference between this compound and most bio-fungicides lies in their mode of action. This compound acts as a direct, contact-based protectant, while bio-fungicides can act directly on the pathogen or indirectly by stimulating the plant's own defense systems.

This compound: A Multi-Site Protectant

Mancozeb and copper are both classified as multi-site contact fungicides, meaning they act on multiple metabolic processes within the fungal cell.[2][8] This non-systemic action creates a protective barrier on the plant surface.[8]

  • Mancozeb (FRAC Group M3): Disrupts core enzymatic processes by interfering with enzymes containing sulfhydryl groups, which inhibits spore germination on the plant surface.[1][4][9]

  • Copper (FRAC Group M1): When in contact with water, it releases bioavailable Cu++ ions.[1] These ions denature a wide range of proteins and enzymes in pathogen cells, disrupting cellular function.[3][9]

The combination of these two active ingredients enhances efficacy, with the mixture producing a copper carbamate (B1207046) that can be more effective than copper alone.[1][10]

Mancopper_MOA cluster_fungicide This compound Fungicide cluster_pathogen Fungal Pathogen Cell mancozeb Mancozeb enzymes Multiple Enzymatic Processes mancozeb->enzymes Inhibits copper Copper proteins Cellular Proteins copper->proteins Denatures inhibition Spore Germination Inhibited enzymes->inhibition proteins->inhibition Biofungicide_MOA cluster_direct Direct Antagonism cluster_indirect Indirect Action biofungicide Bio-fungicide (e.g., Bacillus, Trichoderma) competition Competition (Nutrients, Space) biofungicide->competition antibiosis Antibiosis (Metabolites) biofungicide->antibiosis parasitism Hyperparasitism biofungicide->parasitism plant Host Plant biofungicide->plant Interacts with pathogen Pathogen Growth Inhibited competition->pathogen antibiosis->pathogen parasitism->pathogen signaling Activation of Defense Signaling Pathways (SA, JA, etc.) plant->signaling isr Induced Systemic Resistance (ISR/SAR) signaling->isr isr->pathogen InVitro_Workflow A 1. Prepare Fungicide Stock Solutions and Sterile Agar B 2. Mix Fungicide into Molten Agar at Target Concentrations A->B C 3. Pour Amended ('Poisoned') and Control Media into Plates B->C D 4. Inoculate Center of Plates with Pathogen Mycelial Plug C->D E 5. Incubate under Optimal Conditions D->E F 6. Measure Colony Diameter of Treatment and Control E->F G 7. Calculate Percent Growth Inhibition F->G InVivo_Workflow A 1. Propagate Uniform and Healthy Host Plants B 2. Prepare Standardized Pathogen Inoculum A->B D 4. Inoculate Plants with Pathogen Suspension A->D C 3. Apply Fungicide Treatments to Designated Plant Groups C->D E 5. Incubate Plants in Disease-Conducive Environment D->E F 6. Rate Disease Severity After Incubation Period E->F G 7. Analyze Data to Determine Fungicide Efficacy F->G

References

A Toxicological Deep Dive: Comparing Mancopper, Mancozeb, and Copper Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive toxicological comparison reveals notable differences between the fungicide Mancopper and its constituent components, Mancozeb (B1675947) and copper. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to provide an objective assessment of their respective toxicological profiles, highlighting potential synergistic effects when combined.

Mancozeb, a manganese-zinc coordinated ethylene (B1197577) bis-dithiocarbamate, and copper-based compounds have long been mainstays in agriculture for their broad-spectrum fungicidal activity. This compound, a formulation combining these two, aims to leverage their individual strengths. However, understanding the complete toxicological picture of this combination is crucial for accurate risk assessment and the development of safer alternatives.

Executive Summary of Toxicological Profiles

The primary toxicological concerns associated with Mancozeb exposure are centered on its potential for endocrine disruption, neurotoxicity, and genotoxicity. Its metabolite, ethylenethiourea (B1671646) (ETU), is a substance of particular concern due to its goitrogenic and carcinogenic properties. Copper, an essential micronutrient, can induce significant toxicity at elevated concentrations, primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Studies on the combined effects of Mancozeb and copper suggest a potential for synergistic toxicity. For instance, co-administration in chicken embryos resulted in higher embryomortality than either compound alone, indicating a potentiated toxic effect.[1] This underscores the importance of evaluating the toxicology of the combined product rather than extrapolating from the individual components.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on Mancozeb and copper-based fungicides. Data for "this compound" as a distinct formulation is limited; therefore, data for Mancozeb and copper mixtures are presented where available.

Table 1: Acute Toxicity Data

CompoundTest OrganismRouteLD50 / LC50Source
Mancozeb RatOral>5,000 mg/kg--INVALID-LINK--
RatDermal>10,000 mg/kg--INVALID-LINK--
RatInhalation (4h)>5.14 mg/L--INVALID-LINK--
Rainbow Trout96h0.047 mg/L--INVALID-LINK--
Copper Hydroxide RatOral1,000 mg/kg--INVALID-LINK--
RatDermal>2,000 mg/kg--INVALID-LINK--
Rainbow Trout96h0.023 mg/L--INVALID-LINK--
Copper Sulfate RatOral300 mg/kg--INVALID-LINK--
Rainbow Trout96h0.1 mg/L--INVALID-LINK--

Table 2: Chronic Toxicity and Other Endpoints

CompoundTest OrganismEndpointNOAEL / LOAELSource
Mancozeb Rat (2-year)Thyroid effectsNOAEL: 4.8 mg/kg/day--INVALID-LINK--
CarcinogenicityEvidence of carcinogenicity (ETU)--INVALID-LINK--
Human LymphocytesGenotoxicityInduces chromosomal aberrations and micronuclei--INVALID-LINK--
Copper Sulfate Rat (2-year)Systemic toxicityNOAEL: 11.7 mg/kg/day--INVALID-LINK--
Developmental ToxicityMaternally toxic at high doses--INVALID-LINK--
Mancozeb + Copper Sulfate Chicken EmbryoEmbryomortalityIncreased mortality compared to individual compounds--INVALID-LINK--

Mechanisms of Toxicity & Signaling Pathways

Mancozeb

Mancozeb's toxicity is multifaceted, involving the induction of oxidative stress, disruption of cellular signaling, and genotoxicity.[2] A key mechanism is the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Mancozeb has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the p38 and c-Jun N-terminal kinases (JNK) pathways.[3] This activation, often triggered by oxidative stress, can lead to apoptosis (programmed cell death).

Furthermore, Mancozeb can interfere with the Nrf2 antioxidant signaling pathway.[4] Under normal conditions, Nrf2 is a key regulator of the cellular antioxidant response. Mancozeb-induced oxidative stress can disrupt this pathway, impairing the cell's ability to defend against further oxidative damage.

Mancozeb_Toxicity_Pathway Mancozeb Mancozeb ROS Increased ROS (Reactive Oxygen Species) Mancozeb->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Activation (p38, JNK) OxidativeStress->MAPK Nrf2_inhibition Nrf2 Pathway Inhibition OxidativeStress->Nrf2_inhibition CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Apoptosis Apoptosis MAPK->Apoptosis Antioxidant_depletion Decreased Antioxidant Response Nrf2_inhibition->Antioxidant_depletion Antioxidant_depletion->CellDamage

Copper

The primary mechanism of copper toxicity is the generation of ROS through Fenton-like reactions. Free copper ions (Cu²⁺) can participate in redox cycling, leading to the production of highly reactive hydroxyl radicals. This surge in ROS results in oxidative stress, causing damage to cellular components and potentially triggering apoptosis.

Copper_Toxicity_Pathway Copper Excess Copper (Cu²⁺) Fenton Fenton-like Reactions Copper->Fenton ROS Increased ROS (Hydroxyl Radicals) Fenton->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Apoptosis Apoptosis OxidativeStress->Apoptosis

Experimental Protocols

This section provides an overview of standard methodologies used to assess the toxicological endpoints discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat cells with various concentrations of this compound, Mancozeb, or copper fungicide for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated cells).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Workflow:

Comet_Assay_Workflow

Detailed Protocol:

  • Cell Preparation and Exposure: Prepare a single-cell suspension and expose the cells to the test compounds.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[6]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind nucleoids.[7]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[7]

  • Electrophoresis: Subject the slides to electrophoresis, allowing the damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."[7]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.[6]

Oxidative Stress Assessment: ROS Detection Assay

This assay measures the intracellular generation of reactive oxygen species using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Workflow:

ROS_Assay_Workflow

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compounds for the specified time.

  • Loading with DCFH-DA: Wash the cells with PBS and incubate them with DCFH-DA solution (typically 10 µM) for 30-60 minutes at 37°C in the dark.[8]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm), flow cytometer, or fluorescence microscope.[8] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

The available toxicological data indicate that while Mancozeb and copper-based fungicides are effective at controlling fungal pathogens, they also present distinct toxicological hazards. Mancozeb's potential for endocrine disruption and genotoxicity, largely attributed to its metabolite ETU, is a significant concern. Copper's toxicity is primarily mediated by the induction of oxidative stress. The combination of these two active ingredients in this compound may lead to synergistic toxic effects, highlighting the need for a thorough toxicological evaluation of the combined product. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further comparative studies and to investigate the underlying mechanisms of toxicity. A deeper understanding of these toxicological differences is essential for the development of safer and more effective crop protection strategies.

References

Safety Operating Guide

Proper Disposal of Mancopper: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of Mancopper, a fungicide comprised of a mixed metal complex of mancozeb (B1675947) and copper. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound and its components are classified as hazardous materials, and their disposal is regulated by federal, state, and local laws.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound waste with extreme caution to minimize exposure risks. Both manganese and copper compounds can be hazardous.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent direct contact and inhalation. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization and Segregation

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent cross-contamination and ensure proper disposal. Do not mix with incompatible materials, such as strong acids, which can cause the release of toxic gases.[1]

  • Containerization: Collect this compound waste in a designated, leak-proof, and sealable container that is clearly labeled.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed hazardous waste disposal service. Improper disposal is a violation of federal law.[1]

  • Waste Collection:

    • Place all solid this compound waste, including contaminated PPE (gloves, wipes, etc.), into a designated hazardous waste container.

    • For liquid waste containing this compound, use a separate, sealed container.

    • Do not overfill containers. Leave adequate headspace.

  • Labeling:

    • Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound waste"), and the specific components (mancozeb, copper hydroxide).

    • Include the accumulation start date and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, well-ventilated, and away from heat sources or incompatible chemicals.[1][2]

    • Ensure secondary containment is in place to contain any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide a detailed inventory of the waste, including its composition and quantity.

    • Follow all instructions provided by the waste disposal service for packaging and pickup procedures.

Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [2][3]

Quantitative Data

The components of this compound are classified as toxic under hazardous waste regulations. The following table summarizes the hazardous nature of its key ingredients as identified in safety data sheets for similar products.

ComponentCAS NumberCalifornia Hazardous Waste Status
Copper Hydroxide20427-59-2Toxic
Mancozeb8018-01-7Toxic

Table 1: Hazardous Components of this compound-like Fungicides.[1]

Experimental Protocols

While specific in-lab treatment protocols for this compound are not broadly recommended due to the hazardous nature of the material and its decomposition products, the chemical principle behind the degradation of dithiocarbamates like mancozeb is acid hydrolysis.[4] However, this process can release toxic gases and should only be performed by trained professionals in a controlled environment. The standard and safest protocol is collection and disposal by a certified hazardous waste management company.

Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound waste in a laboratory setting.

MancopperDisposalWorkflow Start Generate this compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Containerize Place in Labeled, Sealed Hazardous Waste Container Segregate->Containerize Label Label Container: 'Hazardous Waste', Contents, Date Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store ContactEHS Contact EHS or Certified Waste Disposal Company Store->ContactEHS ArrangePickup Arrange for Waste Pickup ContactEHS->ArrangePickup End Compliant Disposal ArrangePickup->End

References

Essential Safety and Logistical Information for Handling Mancopper Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. Mancopper, a fungicide combining manganese and copper components, requires strict adherence to safety protocols to mitigate potential health risks.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It can be harmful if inhaled or swallowed, may cause serious eye damage, and can provoke an allergic skin reaction.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4][5]To protect against dust, splashes, and aerosols that can cause serious eye irritation or damage.[3]
Skin Protection Impermeable gloves (e.g., nitrile or neoprene rubber), a lab coat, apron, or coveralls.[3][6][7]To prevent skin contact, which can lead to irritation and allergic reactions.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter (N95, R95, or P95 or better) is required, especially when handling powders or in areas with inadequate ventilation.[3][8]To prevent the inhalation of harmful dust and aerosols.[3]
Footwear Closed-toe shoes, with chemical-resistant boots recommended for larger quantities or potential spills.[5][7]To protect feet from spills and falling objects.

This table summarizes PPE recommendations based on safety data for this compound and its components.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. Follow these procedural steps for safe handling in a laboratory setting.

Step-by-Step Handling Protocol:

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the specific this compound product.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.[3][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Handling :

    • Avoid creating dust when handling the solid form.[3]

    • Do not eat, drink, or smoke in the area where this compound is handled or stored.[3][6]

    • Wash hands thoroughly with soap and water after handling and before any breaks.[10][11]

    • Keep the container tightly closed when not in use.[9][10]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[9][12][13]

    • Keep it segregated from incompatible materials such as strong acids and oxidizing agents.[3][14]

    • Store away from food, drink, and animal feed.[3][12]

Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent environmental contamination. The disposal of this compound waste is regulated and must be carried out in accordance with local, state, and federal guidelines.

Spill Cleanup Procedure:

  • Evacuate and Secure : Evacuate unnecessary personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent the spill from entering drains or waterways.[3][12] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[4][11] For solid spills, carefully sweep or vacuum the material to avoid creating dust.[3]

  • Collection : Collect the spilled material and any contaminated absorbents into a suitable, labeled container for hazardous waste.[3][11][12]

  • Decontamination : Clean the spill area thoroughly.

  • PPE Disposal : All contaminated PPE should be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Characterization : this compound waste is considered hazardous. Do not mix it with other waste streams.

  • Containerization : Place this compound waste in a clearly labeled, sealed, and chemically compatible container.[12] The label should read "Hazardous Waste" and identify the contents.

  • Storage of Waste : Store hazardous waste containers in a designated and secure area.

  • Arranging for Disposal :

    • Pesticide wastes are toxic. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.[10]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[15][16]

    • Do not dispose of this compound waste in the regular trash or pour it down the drain.[17]

Experimental Workflow and Safety Diagram

To visualize the safe handling process, the following diagram outlines the key steps from preparation to disposal.

G prep Preparation - Review SDS - Work in Ventilated Area - Check Safety Equipment ppe Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Gloves - Lab Coat - Respirator prep->ppe Before Starting Work handling Chemical Handling - Avoid Dust/Aerosol Generation - No Eating/Drinking/Smoking - Keep Containers Closed ppe->handling Ready for Handling storage Proper Storage - Cool, Dry, Ventilated Area - Away from Incompatibles handling->storage If Not in Use spill Spill Management - Evacuate & Ventilate - Contain & Absorb - Collect for Disposal handling->spill In Case of Spill decontaminate Decontamination - Clean Work Surfaces - Wash Hands Thoroughly handling->decontaminate After Use storage->handling For Subsequent Use spill->decontaminate After Cleanup disposal Waste Disposal - Segregate & Label Waste - Store in Designated Area - Contact EHS for Pickup decontaminate->disposal Segregate Contaminated Materials

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.